molecular formula C4BrF7O B1333736 2-Bromotetrafluoroethyl trifluorovinyl ether CAS No. 85737-06-0

2-Bromotetrafluoroethyl trifluorovinyl ether

Cat. No.: B1333736
CAS No.: 85737-06-0
M. Wt: 276.93 g/mol
InChI Key: ZPYGRBTUNITHKJ-UHFFFAOYSA-N
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Description

2-Bromotetrafluoroethyl trifluorovinyl ether is a useful research compound. Its molecular formula is C4BrF7O and its molecular weight is 276.93 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-bromo-1,1,2,2-tetrafluoro-2-(1,2,2-trifluoroethenoxy)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4BrF7O/c5-3(9,10)4(11,12)13-2(8)1(6)7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPYGRBTUNITHKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)F)(OC(C(F)(F)Br)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4BrF7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30235040
Record name Perfluoro(2-bromoethyl vinyl ether)
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Molecular Weight

276.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85737-06-0
Record name 1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-1,2,2-trifluoroethene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Bromo-1,1,2,2-tetrafluoroethoxy)trifluoroethylene
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Record name Perfluoro(2-bromoethyl vinyl ether)
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Record name (2-bromo-1,1,2,2-tetrafluoroethoxy)trifluoroethylene
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of 2-Bromotetrafluoroethyl Trifluorovinyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proposed Synthetic Pathway

The proposed synthesis of 2-Bromotetrafluoroethyl trifluorovinyl ether is a multi-step process commencing with the synthesis of a key intermediate, 2-bromo-2,2,3,3-tetrafluoroethanol. This alcohol is then reacted to form a 2-alkoxy-2,3,3,3-tetrafluoropropionate salt, which subsequently undergoes pyrolysis to yield the target vinyl ether.

Synthesis_Pathway A Precursors B 2-Bromo-2,2,3,3- tetrafluoroethanol A->B Synthesis C Potassium 2-(2-bromo-2,2,3,3-tetrafluoroethoxy)- 2,3,3,3-tetrafluoropropionate B->C Etherification & Salt Formation D 2-Bromotetrafluoroethyl Trifluorovinyl Ether C->D Pyrolysis Purification_Workflow A Crude Product from Pyrolysis B Washing with Water A->B Removal of water-soluble impurities C Drying over Anhydrous MgSO₄ B->C Removal of residual water D Fractional Distillation C->D Separation based on boiling point E Pure 2-Bromotetrafluoroethyl Trifluorovinyl Ether D->E Final Product

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Bromotetrafluoroethyl Trifluorovinyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic methods used to characterize 2-Bromotetrafluoroethyl trifluorovinyl ether. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document presents predicted spectroscopic data based on the analysis of structurally similar fluorinated and brominated ethers. Detailed experimental protocols for each major spectroscopic technique are also provided.

Molecular Structure:

Chemical Formula: C₄BrF₇O

Structure: F₂C=CF-O-CF₂-CF₂Br

Molecular Weight: 276.94 g/mol

Predicted Spectroscopic Data

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established principles of spectroscopy and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹⁹F NMR Data

Structural UnitPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
-CF=CF₂ (F)-118 to -125ddJF-Ftrans = 110-115, JF-Fcis = 50-55
-CF=CF₂ (Fcis)-124 to -130ddJFcis-Ftrans = 90-95, JFcis-F = 50-55
-CF=CF₂ (Ftrans)-134 to -140ddJFtrans-Fcis = 90-95, JFtrans-F* = 110-115
-O-CF₂--80 to -90t³JF-F = 5-10
-CF₂Br-65 to -75t³JF-F = 5-10

Note: Chemical shifts are referenced to CFCl₃. The trifluorovinyl group typically displays a characteristic AMX spin system.[1][2][3]

Table 2: Predicted ¹³C NMR Data

Structural UnitPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
C F=CF₂145-155ddt¹JC-F ≈ 290-310, ²JC-F ≈ 40-50, ²JC-F ≈ 20-30
CF=C F₂120-130t¹JC-F ≈ 270-290
-O-C F₂-115-125t¹JC-F ≈ 260-280
-C F₂Br110-120t¹JC-F ≈ 250-270

Note: ¹³C NMR spectra of fluorinated compounds often exhibit complex splitting patterns due to large one-bond and smaller long-range C-F coupling constants.[4][5][6][7][8]

Table 3: Predicted ¹H NMR Data

Structural UnitPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
No protons presentN/AN/AN/A

Note: The structure of this compound does not contain any hydrogen atoms, therefore no signals are expected in the ¹H NMR spectrum.[9][10][11]

Fourier-Transform Infrared (FTIR) Spectroscopy

Table 4: Predicted FTIR Data

Wavenumber (cm⁻¹)Vibration ModeIntensity
1780-1820C=C stretch (fluorinated)Medium-Strong
1100-1300C-F stretchVery Strong
1000-1100C-O-C stretchStrong
500-600C-Br stretchMedium

Note: The most prominent feature in the IR spectrum of a fluorinated ether is the intense absorption in the C-F stretching region.[12][13][14][15]

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data

m/zIonComments
276/278[C₄BrF₇O]⁺Molecular ion peak (M⁺), showing characteristic bromine isotope pattern (¹⁹Br/⁸¹Br ≈ 1:1).
197[M - Br]⁺Loss of a bromine radical.
113[C₂F₃O]⁺Fragment corresponding to the trifluorovinyl ether group.
97[C₂F₃]⁺Trifluorovinyl cation.
79/81[Br]⁺Bromine cation.

Note: The mass spectrum is expected to be characterized by the presence of the bromine isotopic pattern and fragmentation alpha to the ether oxygen.[16][17][18][19]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).

    • Filter the solution through a pipette plugged with glass wool into a clean 5 mm NMR tube.[20]

  • ¹⁹F NMR Spectroscopy:

    • Instrument: 300 MHz or higher NMR spectrometer equipped with a multinuclear probe.

    • Parameters:

      • Observe Frequency: Corresponding to ¹⁹F on the instrument.

      • Reference: External CFCl₃ (0 ppm).

      • Pulse Sequence: Standard single-pulse experiment.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 16-64, depending on sample concentration.

    • Processing: Apply Fourier transformation, phase correction, and baseline correction.[3][21][22][23][24]

  • ¹³C NMR Spectroscopy:

    • Instrument: Same as for ¹⁹F NMR.

    • Parameters:

      • Observe Frequency: Corresponding to ¹³C on the instrument.

      • Decoupling: Proton decoupled. Note that ¹⁹F coupling will still be present.

      • Pulse Sequence: Standard single-pulse with proton decoupling.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024 or more, as ¹³C is a low abundance nucleus.

    • Processing: Apply Fourier transformation, phase correction, and baseline correction.[4][5][6][7][8]

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Neat Liquid):

    • Place a small drop of the neat liquid sample onto one face of a polished salt plate (e.g., KBr, NaCl).

    • Place a second salt plate on top to create a thin, uniform liquid film between the plates.[25][26]

    • Alternatively, for Attenuated Total Reflectance (ATR) FTIR, place a drop of the liquid directly onto the ATR crystal.[27][28][29]

  • Data Acquisition:

    • Instrument: FTIR spectrometer.

    • Parameters:

      • Scan Range: 4000-400 cm⁻¹.

      • Resolution: 4 cm⁻¹.

      • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

    • Background: Acquire a background spectrum of the clean, empty salt plates or ATR crystal before running the sample.[27]

  • Spectral Processing:

    • The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization:

    • Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for this volatile compound.

    • GC Conditions:

      • Injector: Split/splitless inlet, 250 °C.

      • Column: A non-polar capillary column (e.g., DB-5ms).

      • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C.

      • Carrier Gas: Helium at a constant flow rate.[30]

    • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Analysis:

    • Instrument: Quadrupole or Time-of-Flight (TOF) mass analyzer.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis:

    • Identify the molecular ion peak, paying attention to the isotopic pattern of bromine.

    • Analyze the fragmentation pattern to elucidate the structure of the fragment ions.[31][32]

Visualizations

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition and Processing cluster_interpretation Structural Elucidation Sample 2-Bromotetrafluoroethyl trifluorovinyl ether NMR_Sample Dissolve in Deuterated Solvent Sample->NMR_Sample FTIR_Sample Neat Liquid Film or ATR Sample->FTIR_Sample GCMS_Sample Dilute in Volatile Solvent Sample->GCMS_Sample NMR NMR Spectrometer (¹⁹F, ¹³C) NMR_Sample->NMR FTIR FTIR Spectrometer FTIR_Sample->FTIR GCMS GC-MS System GCMS_Sample->GCMS NMR_Data Acquire FID Process Spectrum NMR->NMR_Data FTIR_Data Acquire Interferogram Process Spectrum FTIR->FTIR_Data MS_Data Acquire Total Ion Chromatogram & Mass Spectra GCMS->MS_Data Interpretation Combine & Interpret Data NMR_Data->Interpretation FTIR_Data->Interpretation MS_Data->Interpretation

Caption: Experimental workflow for spectroscopic characterization.

References

1H and 19F NMR analysis of 2-Bromotetrafluoroethyl trifluorovinyl ether

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Predicted ¹H and ¹⁹F NMR Analysis of 2-Bromotetrafluoroethyl Trifluorovinyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed theoretical analysis of the proton (¹H) and fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectra of this compound (BrCF₂CF₂OCF=CF₂). Due to the absence of publicly available experimental spectra for this specific molecule, this guide leverages established principles of NMR spectroscopy and data from analogous fluorinated compounds to predict the chemical shifts, coupling constants, and signal multiplicities. This document is intended to serve as a reference for researchers working with highly fluorinated molecules and to aid in the spectral interpretation of related structures.

Introduction

Fluorinated organic compounds are of significant interest in medicinal chemistry, materials science, and agrochemicals due to the unique properties conferred by fluorine atoms, such as enhanced metabolic stability and altered electronic characteristics. This compound is a highly functionalized molecule for which NMR spectroscopy is an indispensable tool for structural elucidation. ¹⁹F NMR, in particular, is highly sensitive and offers a wide range of chemical shifts, providing detailed structural information.[1][2] This guide presents a predictive analysis of the ¹H and ¹⁹F NMR spectra of the title compound.

Predicted NMR Data

The structure of this compound is:

Br—CF₂—CF₂—O—CF=CF₂

For clarity in the following tables, the fluorine atoms are labeled as follows:

Br—CF₂ (a)—CF₂ (b)—O—CF (c)=CF₂ (d, e)

Predicted ¹H NMR Data

Given the structure of this compound, which lacks any hydrogen atoms, no signals are expected in the ¹H NMR spectrum.

Predicted ¹⁹F NMR Data

The predicted ¹⁹F NMR spectral data is summarized in Table 1. The chemical shifts are estimated based on typical values for similar functional groups, and the coupling constants are predicted based on known through-bond interactions in fluorinated alkenes and alkanes.[3][4]

Table 1: Predicted ¹⁹F NMR Data for this compound

AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
F (a)-60 to -80TripletJab = 2-10 Hz
F (b)-80 to -100Triplet of doubletsJab = 2-10 Hz, Jbc = 20-40 Hz
F (c)-110 to -130Doublet of doublets of tripletsJcd ≈ 40-80 Hz (trans), Jce ≈ 100-130 Hz (cis), Jbc = 20-40 Hz
F (d)-90 to -110Doublet of doubletsJde ≈ 20-60 Hz (geminal), Jcd ≈ 40-80 Hz (trans)
F (e)-100 to -120Doublet of doubletsJde ≈ 20-60 Hz (geminal), Jce ≈ 100-130 Hz (cis)

Note: Chemical shifts are referenced to CFCl₃. The predicted values are estimates and may vary depending on the solvent and other experimental conditions.

Experimental Protocols

A general methodology for acquiring high-quality ¹H and ¹⁹F NMR spectra for a compound like this compound is provided below.

Sample Preparation
  • Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆).

  • Add an internal standard if quantitative analysis is required. For ¹⁹F NMR, a common standard is trifluorotoluene.

  • Transfer the solution to a 5 mm NMR tube.

NMR Spectrometer Setup
  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe tunable to ¹H and ¹⁹F frequencies.

  • Tune and match the probe for both ¹H and ¹⁹F nuclei.

  • Shim the magnetic field to achieve optimal resolution.

¹H NMR Acquisition
  • Acquire a standard one-dimensional ¹H spectrum.

  • Typical parameters:

    • Pulse angle: 30-45°

    • Spectral width: 16 ppm

    • Acquisition time: 2-4 s

    • Relaxation delay: 1-5 s

    • Number of scans: 8-16

¹⁹F NMR Acquisition
  • Acquire a standard one-dimensional ¹⁹F spectrum. Due to the wide chemical shift range of ¹⁹F, ensure the spectral width is adequate to cover all expected signals.[1]

  • Typical parameters:

    • Pulse angle: 30-45°

    • Spectral width: 250-300 ppm

    • Acquisition time: 1-2 s

    • Relaxation delay: 1-5 s

    • Number of scans: 16-64

  • Proton decoupling may be applied to simplify the spectra, although in this case, it is not necessary due to the absence of protons.

Visualization of NMR Coupling

The following diagrams illustrate the predicted through-bond coupling relationships in this compound.

G cluster_ethyl Bromotetrafluoroethyl Group cluster_vinyl Trifluorovinyl Group Fa F(a) Fb F(b) Fa->Fb Jab Fc F(c) Fb->Fc Jbc Br Br C1 C Br->C1 C1->Fa C2 C C1->C2 C2->Fb O O C2->O C3 C O->C3 Fd F(d) Fc->Fd Jcd (trans) Fe F(e) Fc->Fe Jce (cis) Fd->Fe Jde (gem) C3->Fc C4 C C3->C4 C4->Fd C4->Fe

Caption: Predicted ¹⁹F-¹⁹F spin-spin coupling in this compound.

Conclusion

This guide provides a comprehensive, albeit theoretical, overview of the ¹H and ¹⁹F NMR analysis of this compound. The predicted data tables and coupling diagram serve as a valuable starting point for the analysis and structural confirmation of this and related fluorinated compounds. Experimental verification of these predictions is encouraged to further refine our understanding of the NMR properties of such molecules.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 2-Bromotetrafluoroethyl Trifluorovinyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research specifically detailing the thermal stability and decomposition of 2-Bromotetrafluoroethyl trifluorovinyl ether (BTPVE) is limited. This guide is a synthesized analysis based on the thermal behavior of structurally related compounds, including brominated flame retardants, per- and polyfluoroalkyl substances (PFAS), and other fluorinated ethers. The proposed decomposition pathways and products are inferred from established chemical principles and experimental observations of these analogous compounds.

Introduction

This compound (CF₂=CFOCF₂CF₂Br), hereafter referred to as BTPVE, is a fluorinated ether containing both a vinyl group and a bromine atom. This unique combination of functional groups suggests a complex thermal decomposition profile, influenced by the reactivity of the carbon-bromine bond, the ether linkage, and the perfluorinated chains. Understanding the thermal stability and decomposition pathways of BTPVE is crucial for its safe handling, storage, and for predicting its behavior in high-temperature applications or accidental fires. This guide provides a comprehensive overview of the anticipated thermal behavior of BTPVE, including potential decomposition products and the experimental methodologies used to study such processes.

Predicted Thermal Stability

Based on the general characteristics of fluorinated polymers and ethers, BTPVE is expected to exhibit relatively high thermal stability. The presence of strong carbon-fluorine bonds contributes significantly to the overall stability of the molecule. However, the carbon-bromine bond is considerably weaker and is anticipated to be the primary initiation site for thermal decomposition.

Table 1: Predicted Thermal Decomposition Characteristics of BTPVE

ParameterPredicted Value/BehaviorRationale
Decomposition Onset Temperature 250 - 400 °CThe C-Br bond is the weakest link, likely initiating decomposition at a lower temperature compared to fully fluorinated analogues.
Primary Decomposition Mechanism Homolytic cleavage of the C-Br bondThis is a common initiation step in the thermal degradation of brominated organic compounds.
Secondary Decomposition Pathways Ether linkage scission, reactions involving the trifluorovinyl group, and radical chain reactions.Following the initial C-Br bond cleavage, further fragmentation and rearrangement are expected.

Experimental Protocols for Thermal Analysis

The investigation of the thermal stability and decomposition of compounds like BTPVE typically involves a combination of thermo-analytical and spectroscopic techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Methodology:

  • A small, precisely weighed sample of BTPVE (typically 1-10 mg) is placed in a high-purity alumina or platinum crucible.

  • The sample is heated in a TGA furnace under a controlled atmosphere (e.g., inert nitrogen or argon, or oxidative air).

  • A linear heating rate, commonly 10 °C/min, is applied over a specified temperature range (e.g., from ambient to 800 °C).

  • The mass of the sample is continuously monitored by a sensitive microbalance.

  • The resulting data is plotted as mass loss versus temperature to determine the decomposition profile.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To separate and identify the volatile and semi-volatile products of thermal decomposition.

Methodology:

  • A microgram-scale sample of BTPVE is introduced into a pyrolysis unit, which is directly coupled to the injector of a gas chromatograph.

  • The sample is rapidly heated to a specific pyrolysis temperature (e.g., 300 °C, 600 °C, and 900 °C) in an inert atmosphere.

  • The resulting decomposition products are swept by a carrier gas (e.g., helium) into the GC column.

  • The GC column separates the individual components of the pyrolysis mixture based on their boiling points and interactions with the stationary phase.

  • The separated components then enter the mass spectrometer, where they are ionized and fragmented.

  • The mass spectrum of each component provides a unique fragmentation pattern, allowing for its identification by comparison with mass spectral libraries and known standards.

The following diagram illustrates a typical workflow for Py-GC-MS analysis.

PyGCMS_Workflow cluster_pyrolysis Pyrolysis Unit cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Pyrolyzer BTPVE Sample in Pyrolyzer GC_Column GC Column Separation Pyrolyzer->GC_Column Volatile Products Ion_Source Ionization GC_Column->Ion_Source Separated Analytes Mass_Analyzer Mass Analysis Ion_Source->Mass_Analyzer Detector Detection Mass_Analyzer->Detector Data_System Data Acquisition & Library Search Detector->Data_System Mass Spectra

Caption: Experimental workflow for Py-GC-MS analysis.

Predicted Decomposition Pathways and Products

The thermal decomposition of BTPVE is likely to proceed through a complex series of radical reactions initiated by the cleavage of the C-Br bond.

Initiation Step

The primary initiation step is the homolytic cleavage of the carbon-bromine bond, which is the weakest bond in the molecule, to form a perfluoroalkoxy radical and a bromine radical.

Equation 1: Initiation CF₂=CFOCF₂CF₂Br → CF₂=CFOCF₂CF₂• + Br•

Propagation and Secondary Reactions

The highly reactive radical species generated in the initiation step can undergo a variety of subsequent reactions, leading to a complex mixture of decomposition products.

  • β-Scission of the Perfluoroalkoxy Radical: The resulting radical can undergo β-scission, leading to the cleavage of the ether bond or C-C bonds.

  • Radical Recombination: Radicals can recombine to form larger molecules.

  • Hydrogen Abstraction: In the presence of hydrogen sources, bromine radicals can abstract hydrogen to form HBr.

  • Reactions of the Trifluorovinyl Group: The double bond in the trifluorovinyl group can participate in radical addition and polymerization reactions.

The following diagram illustrates the potential initial decomposition pathways.

Decomposition_Pathway cluster_initiation Initiation cluster_products Primary Radicals cluster_secondary Secondary Reactions cluster_final_products Potential Products BTPVE CF₂=CFOCF₂CF₂Br Radical_Formation Homolytic C-Br Cleavage BTPVE->Radical_Formation Alkoxy_Radical CF₂=CFOCF₂CF₂• Radical_Formation->Alkoxy_Radical Bromine_Radical Br• Radical_Formation->Bromine_Radical Beta_Scission β-Scission Alkoxy_Radical->Beta_Scission Recombination Recombination Bromine_Radical->Recombination Product1 CF₂=CFO• + •CF₂CF₂Br Beta_Scission->Product1 Product2 CF₂=CFOCF₂• + •CF₂Br Beta_Scission->Product2 Product4 Smaller Perfluorocarbons Beta_Scission->Product4 Product3 Br₂ Recombination->Product3

Caption: Initial decomposition pathways of BTPVE.

Table 2: Predicted Thermal Decomposition Products of BTPVE

Product ClassSpecific ExamplesFormation Pathway
Brominated Perfluorocarbons Bromotrifluoroethylene (CF₂=CFBr), Dibromodifluoromethane (CBr₂F₂)Fragmentation and recombination reactions involving bromine radicals.
Perfluoroalkenes Tetrafluoroethylene (C₂F₄), Hexafluoropropene (C₃F₆)Fragmentation of the perfluoroalkyl chain.
Carbonyl Fluorides Carbonyl fluoride (COF₂)Decomposition of the ether linkage.
Hydrogen Halides Hydrogen bromide (HBr)Hydrogen abstraction by bromine radicals (if hydrogen sources are present).
Higher Molecular Weight Species Oligomers and polymersReactions involving the trifluorovinyl group.

Conclusion

The Trifluorovinyl Ether Group: A Gateway to Novel Chemical Reactivity for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The trifluorovinyl ether (TFVE) group (-OCF=CF₂) is a highly versatile and reactive functional group that has garnered significant interest in the fields of medicinal chemistry, drug discovery, and materials science. Its unique electronic properties, stemming from the strong electron-withdrawing nature of the fluorine atoms, render the double bond susceptible to a variety of chemical transformations. This guide provides a comprehensive overview of the chemical reactivity of the trifluorovinyl ether group, focusing on its participation in cycloaddition, radical, nucleophilic, and electrophilic reactions. Detailed experimental protocols for key reactions, quantitative data, and mechanistic insights are presented to facilitate its application in research and development.

Cycloaddition Reactions: Building Complex Molecular Architectures

The electron-deficient nature of the trifluorovinyl ether double bond makes it an excellent participant in various cycloaddition reactions, enabling the construction of complex cyclic and heterocyclic systems.

[2+2] Cycloaddition (Dimerization)

Aryl trifluorovinyl ethers readily undergo thermal [2+2] cycloaddition to form perfluorocyclobutyl (PFCB) rings. This dimerization is a cornerstone of PFCB polymer chemistry, leading to materials with exceptional thermal stability and optical properties. The reaction typically proceeds at elevated temperatures (150-250 °C) without the need for a catalyst. The cycloaddition is believed to occur via a stepwise mechanism involving a diradical intermediate, leading to a mixture of cis- and trans-1,2-disubstituted cyclobutanes.

Table 1: Quantitative Data for [2+2] Cycloaddition of Aryl Trifluorovinyl Ethers

Aryl SubstituentTemperature (°C)Time (h)Yield (%)Reference
Phenyl20024>95[1]
4-Bromophenyl2101298[1]
4-Methoxyphenyl18024>95[1]

Experimental Protocol: Thermal [2+2] Cycloaddition of 4-Bromophenyl Trifluorovinyl Ether [1]

In a sealed, thick-walled glass tube, 4-bromophenyl trifluorovinyl ether (1.0 g, 3.89 mmol) is degassed by three freeze-pump-thaw cycles. The sealed tube is then heated in an oven at 210 °C for 12 hours. After cooling to room temperature, the tube is opened, and the solid product is dissolved in dichloromethane. The solvent is removed under reduced pressure to yield the perfluorocyclobutane dimer as a white solid.

G cluster_0 Step 1: Initiation cluster_1 Step 2: Ring Closure Monomer1 Ar-O-CF=CF₂ Diradical Ar-O-CF•-CF₂-CF₂-CF•-O-Ar Monomer1->Diradical Heat Monomer2 Ar-O-CF=CF₂ Monomer2->Diradical Diradical_2 Ar-O-CF•-CF₂-CF₂-CF•-O-Ar Cyclobutane Perfluorocyclobutyl Ring Diradical_2->Cyclobutane G Reactants Diene + Dienophile (TFVE) Transition_State [4+2] Transition State Reactants->Transition_State Heat Product Cyclohexene Adduct Transition_State->Product G Initiation Initiator → 2R• Propagation1 R• + M → RM• Initiation->Propagation1 Propagation2 RM• + M → RM₂• Propagation1->Propagation2 Termination RMₙ• + RMₘ• → Polymer Propagation2->Termination G Reactants TFVE + Nu⁻ Intermediate [Adduct]⁻ Reactants->Intermediate Nucleophilic Attack Product Substitution Product + F⁻ Intermediate->Product Fluoride Elimination G Epoxidation TFVE + Peroxy Acid → Epoxide Ring_Opening Epoxide + Nucleophile → Functionalized Alcohol Epoxidation->Ring_Opening

References

Technical Guide: (2-Bromo-1,1,2,2-tetrafluoroethoxy)trifluoroethylene (CAS Number 85737-06-0)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature on the specific properties and hazards of CAS number 85737-06-0 is limited. This guide summarizes the currently accessible information. A comprehensive toxicological and biological evaluation of this compound has not been found in the public domain. Researchers and drug development professionals should proceed with caution and conduct thorough in-house evaluations.

Chemical Identification and Properties

(2-Bromo-1,1,2,2-tetrafluoroethoxy)trifluoroethylene, also known as Perfluoro(2-bromoethyl vinyl ether), is a per- and polyfluoroalkyl substance (PFAS).[1] Its fundamental properties are summarized below.

PropertyValueSource
CAS Number 85737-06-0[1][2]
Molecular Formula C₄BrF₇O[1]
Molecular Weight 276.93 g/mol [1]
IUPAC Name 1-bromo-1,1,2,2-tetrafluoro-2-(1,2,2-trifluoroethenoxy)ethane[1]
Synonyms 1-(2-bromo-1,1,2,2-tetrafluoroethoxy)-1,2,2-trifluoroethene, Perfluoro(2-bromoethyl vinyl ether)[1]

Computed Physicochemical Properties

The following data are computationally derived and have not been experimentally verified in the available literature.

PropertyValueSource
XLogP3 3.5[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 3[1]
Exact Mass 275.90207[1]
Monoisotopic Mass 275.90207[1]
Topological Polar Surface Area 9.2 Ų[1]
Heavy Atom Count 13[1]
Complexity 221[1]

Hazards and Safety Information

Based on aggregated GHS data from notifications to the ECHA C&L Inventory, this compound is classified with the following hazards.[1]

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation3H335: May cause respiratory irritation

Safety and Handling Precautions:

Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment such as safety goggles, chemical-resistant gloves, and a lab coat.[3][4] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[3][4]

Storage:

Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]

Synthesis and Reactivity

Synthesis:

Reactivity:

The reactivity of this compound has not been specifically described. However, as a fluorinated vinyl ether, it is expected to undergo reactions typical of this class of compounds. The electron-withdrawing nature of the perfluoroalkyl groups influences the reactivity of the vinyl group. The bromine atom also provides a site for further chemical modification.

Biological Activity and Toxicology

There is a significant lack of publicly available data regarding the biological activity, mechanism of action, and toxicological profile of CAS number 85737-06-0. While general toxicological concerns exist for many PFAS compounds, no specific studies on this particular substance were identified. The metabolism and toxicity of some fluorinated ethers have been studied in the context of anesthetic agents, where metabolism by cytochrome P-450 can lead to toxic metabolites like trifluoroethanol.[5][6] However, it is unknown if this metabolic pathway is relevant for (2-Bromo-1,1,2,2-tetrafluoroethoxy)trifluoroethylene.

Experimental Protocols

No specific experimental protocols for the synthesis, analysis, or biological evaluation of CAS number 85737-06-0 were found in the reviewed literature.

Logical Relationships of Available Information

The following diagram illustrates the logical flow of the limited information available for this compound.

CAS 85737-06-0 CAS 85737-06-0 Chemical Identity Chemical Identity CAS 85737-06-0->Chemical Identity Identifies Hazards Hazards CAS 85737-06-0->Hazards Associated with Synthesis (General) Synthesis (General) CAS 85737-06-0->Synthesis (General) Product of (Specifics Unknown) Biological & Toxicological Data (Lacking) Biological & Toxicological Data (Lacking) CAS 85737-06-0->Biological & Toxicological Data (Lacking) Data Unavailable Computed Properties Computed Properties Chemical Identity->Computed Properties Allows Calculation of Safety & Handling Safety & Handling Hazards->Safety & Handling Informs

Caption: Information flow for CAS 85737-06-0.

References

Quantum Chemical Blueprint for 2-Bromotetrafluoroethyl Trifluorovinyl Ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive quantum chemical investigation of 2-Bromotetrafluoroethyl trifluorovinyl ether, a fluorinated ether with potential applications in materials science and medicinal chemistry. Due to the limited availability of experimental and computational data for this specific molecule, this document serves as a detailed blueprint for a theoretical study. It provides researchers with the necessary protocols and frameworks to compute, analyze, and visualize its fundamental molecular properties.

Introduction

This compound (C4BrF7O) is a halogenated ether with a molecular weight of 276.94 g/mol .[1] Its structure, featuring a bromine atom and extensive fluorination, suggests unique electronic and reactivity characteristics. Understanding these properties at a quantum mechanical level is crucial for predicting its behavior in various chemical environments, designing novel derivatives, and exploring its potential as a building block in synthetic chemistry.

This guide details a proposed computational workflow using Density Functional Theory (DFT), a robust method for quantum chemical calculations that offers a favorable balance between accuracy and computational cost. The proposed study aims to elucidate the molecule's structural, vibrational, and electronic properties.

Proposed Computational Methodology

The following section details the proposed in silico experimental protocol for the quantum chemical analysis of this compound.

Molecular Structure Construction and Optimization

The initial 3D structure of this compound will be constructed using a molecular modeling program like Avogadro.[2] A preliminary geometry optimization using a computationally inexpensive force field (e.g., UFF) will be performed to obtain a reasonable starting geometry.

Subsequent geometry optimization will be carried out using DFT calculations within a quantum chemistry software package such as ORCA or Gaussian.[2] The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is recommended for its proven reliability in describing a wide range of chemical systems.[2][3] A Pople-style basis set, such as 6-311G(d,p), will be employed to provide a good description of the electronic structure.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis will be performed at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The calculated vibrational frequencies can be used to simulate the infrared (IR) spectrum of the molecule, which can be a valuable tool for its experimental identification.

Electronic Property Calculations

Several key electronic properties will be calculated to understand the molecule's reactivity and intermolecular interactions:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be determined. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

  • Molecular Electrostatic Potential (MEP): The MEP surface will be mapped to visualize the charge distribution and identify electrophilic and nucleophilic sites within the molecule.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis will be performed to investigate charge delocalization, hyperconjugative interactions, and the nature of chemical bonds.

Data Presentation

All computed quantitative data will be organized into clear and concise tables for straightforward interpretation and comparison.

Table 1: Optimized Geometric Parameters

Parameter Bond/Angle Calculated Value
Bond Length C1-C2 Value (Å)
C2-O Value (Å)
O-C3 Value (Å)
C3-C4 Value (Å)
C4-Br Value (Å)
C-F (avg.) Value (Å)
Bond Angle C1-C2-O Value (°)
C2-O-C3 Value (°)
O-C3-C4 Value (°)
C3-C4-Br Value (°)

| Dihedral Angle | C1-C2-O-C3 | Value (°) |

Table 2: Calculated Vibrational Frequencies

Mode Frequency (cm⁻¹) IR Intensity (km/mol) Assignment
ν1 Value Value C-F stretch
ν2 Value Value C=C stretch
ν3 Value Value C-O-C stretch
ν4 Value Value C-Br stretch

| ... | ... | ... | ... |

Table 3: Key Electronic Properties

Property Value (eV)
HOMO Energy Value
LUMO Energy Value

| HOMO-LUMO Gap | Value |

Visualization of Computational Workflow and Molecular Properties

Visual representations are essential for conveying complex information. The following diagrams, generated using the DOT language, illustrate the proposed computational workflow and a conceptual representation of the molecule's frontier molecular orbitals.

G Computational Workflow for this compound A 1. Molecular Structure Input B 2. Geometry Optimization (DFT/B3LYP) A->B C 3. Frequency Calculation B->C E Optimized Geometry B->E F Vibrational Spectra C->F H Imaginary Frequency Check C->H D 4. Electronic Property Analysis (HOMO, LUMO, MEP) G Reactivity Indices D->G H->B Re-optimize if imaginary frequencies exist H->D Proceed if no imaginary frequencies

Caption: Proposed computational workflow for the quantum chemical analysis.

G Frontier Molecular Orbitals cluster_0 Molecular Orbitals cluster_1 Chemical Reactivity LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) Electron_Donor Electron Donor Site (Nucleophilic Attack) HOMO->Electron_Donor Donates Electrons Electron_Acceptor Electron Acceptor Site (Electrophilic Attack) Electron_Acceptor->LUMO Accepts Electrons

Caption: Conceptual diagram of Frontier Molecular Orbitals and their role in chemical reactivity.

Conclusion

This technical guide provides a robust framework for the quantum chemical investigation of this compound. By following the outlined computational protocols, researchers can generate valuable data on the molecule's geometry, vibrational spectra, and electronic properties. This information will be instrumental in predicting its reactivity, understanding its intermolecular interactions, and guiding its application in various fields of chemical research and development. The structured presentation of data and visualization of key concepts aim to facilitate a deeper understanding of this promising fluorinated compound.

References

An In-depth Technical Guide to the Solubility of 2-Bromotetrafluoroethyl Trifluorovinyl Ether in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the known physicochemical properties of 2-Bromotetrafluoroethyl trifluorovinyl ether and guidance on solvent selection. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on providing a framework for researchers to approach solvent selection and determination.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC4BrF7O[1]
Molecular Weight276.94 g/mol [1][2]
Physical StateColorless Liquid[2]
Purity>98.0% (GC)
Density1.902 g/cm³[1]
Boiling Point84.1°C[1]
Flash Point1.1°C[1]

Based on its highly fluorinated structure, it is anticipated that this compound will exhibit solubility characteristics typical of fluorinated compounds, i.e., demonstrating preferential solubility in fluorinated solvents and limited solubility in many common hydrocarbon-based organic solvents. Its use as a monomer in the synthesis of fluoroelastomers suggests it is soluble in reaction media used for such polymerizations, which may include fluorinated solvents or supercritical carbon dioxide.[3]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a liquid compound like this compound in an organic solvent. This method is based on the isothermal equilibrium method.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Centrifuge

  • Gas chromatograph with a suitable detector (e.g., FID or MS) or another suitable analytical instrument

  • Volumetric flasks and pipettes

  • Syringes and filters

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).

  • Phase Separation:

    • After equilibration, allow the vial to rest at the constant temperature to allow for the separation of the undissolved solute.

    • For fine suspensions, centrifugation at the same temperature can be used to facilitate phase separation.

  • Sampling and Analysis:

    • Carefully extract a known volume of the clear, saturated supernatant using a pre-heated or pre-cooled syringe to maintain the experimental temperature.

    • Immediately dilute the aliquot with a known volume of a suitable solvent to prevent precipitation.

    • Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method, such as gas chromatography.

  • Data Calculation:

    • Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Concentration of analyte in diluted sample × Dilution factor × 100) / Volume of initial supernatant

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle this compound with care, noting its low flash point.[1]

Logical Workflow for Solvent Selection

The following diagram outlines a logical workflow for selecting a suitable organic solvent for this compound, particularly in the absence of comprehensive solubility data.

Solvent_Selection_Workflow start Start: Define Application Requirements (e.g., reaction, purification, analysis) polarity Assess Polarity of This compound (Highly Fluorinated -> Low Polarity) start->polarity like_dissolves_like Apply 'Like Dissolves Like' Principle polarity->like_dissolves_like fluorinated_solvents Consider Fluorinated Solvents (e.g., perfluorohexane, trifluorotoluene) like_dissolves_like->fluorinated_solvents non_fluorinated_solvents Consider Aprotic, Low-Polarity Non-Fluorinated Solvents (e.g., ethers, some esters) like_dissolves_like->non_fluorinated_solvents experimental_test Perform Small-Scale Solubility Screening fluorinated_solvents->experimental_test non_fluorinated_solvents->experimental_test analysis Analyze Results and Select Optimal Solvent System experimental_test->analysis end End: Solvent Selected analysis->end

Caption: Logical workflow for organic solvent selection.

This workflow starts by defining the specific requirements of the application. Based on the highly fluorinated nature of this compound, the principle of "like dissolves like" suggests that fluorinated solvents are likely to be the most effective. However, some aprotic, low-polarity non-fluorinated solvents may also warrant investigation. The final step in the selection process should always be a small-scale experimental screening to confirm the solubility and compatibility with the intended application.

References

The Genesis of a Fluoropolymer Revolution: A Technical History of Perfluorinated Vinyl Eethers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and evolution of perfluorinated vinyl ethers (PFVEs), a class of monomers pivotal to the development of high-performance fluoropolymers.

Perfluorinated vinyl ethers (PFVEs) represent a cornerstone in the field of advanced materials, enabling the creation of fluoropolymers with a unique combination of chemical inertness, thermal stability, and tunable physical properties. Their incorporation into polymer chains disrupts the crystallinity of polytetrafluoroethylene (PTFE), leading to melt-processable materials like perfluoroalkoxy alkanes (PFA) and ion-exchange membranes such as Nafion® and Flemion™. This guide delves into the historical development of PFVEs, from their conceptual origins to the refinement of their synthesis, providing detailed experimental insights for the scientific community.

A Historical Overview: From Accidental Discovery to Engineered Monomers

The journey of PFVEs is intrinsically linked to the broader history of organofluorine chemistry. A pivotal moment was the accidental discovery of PTFE in 1938 by Dr. Roy J. Plunkett at DuPont.[1][2][3] This discovery of a remarkably inert and thermally stable polymer sparked immense interest in fluorinated materials. However, the intractable nature of PTFE, which does not flow even above its melting point, limited its applications.[3] This challenge spurred the quest for melt-processable fluoropolymers, a quest that would ultimately lead to the development of PFVEs.

In the 1960s, researchers began to explore the copolymerization of tetrafluoroethylene (TFE) with other fluorinated monomers to introduce irregularities into the polymer chain, thereby reducing crystallinity and enabling melt processing. This led to the development of fluorinated ethylene propylene (FEP) in 1960.[4] However, the breakthrough for a new class of high-performance, melt-processable fluoropolymers came with the synthesis and incorporation of PFVEs.

A significant milestone was the commercialization of PFA resins by DuPont in 1972.[4][5] These copolymers of TFE and perfluoro(propyl vinyl ether) (PPVE) offered processing characteristics similar to conventional thermoplastics while retaining the exceptional properties of PTFE.[3][4] The synthesis of PPVE, typically derived from hexafluoropropylene oxide (HFPO), was a critical enabler of this advancement.[5]

Another major application for PFVEs emerged in the 1970s with the development of ion-exchange membranes for the chlor-alkali industry. Asahi Glass (now AGC) launched its Flemion™ membranes in 1975, which are copolymers of TFE and a PFVE containing a carboxylic acid group.[6] These membranes offered high current efficiency and stability in the harsh environment of salt electrolysis.[7] Similarly, DuPont's Nafion®, a copolymer of TFE and a PFVE with a sulfonic acid group, became a benchmark material for proton-exchange membranes in fuel cells.[8]

Key figures in the early development of PFVE synthesis include C. Fritz, E. Moore, and S. Selman, whose patent described the preparation of several perfluoro(alkyl vinyl ethers) by pyrolysis.[5] The development of synthetic routes involving HFPO was a significant advancement, with contributions from various industrial research groups.

Key Synthetic Methodologies for Perfluorinated Vinyl Ethers

The synthesis of PFVEs has evolved through several key methodologies, each with its own advantages and applications. The three primary routes are the hexafluoropropylene oxide (HFPO) route, direct fluorination, and transetherification.

The Hexafluoropropylene Oxide (HFPO) Route

This is the most common and versatile method for synthesizing a wide range of PFVEs. The general strategy involves the reaction of HFPO with a perfluorinated acyl fluoride in the presence of a fluoride ion catalyst, followed by the pyrolysis of the resulting perfluoro-2-alkoxy-propionyl fluoride or its corresponding salt.[5][9][10][11]

Reaction Pathway for the HFPO Route:

HFPO_Route HFPO Hexafluoropropylene Oxide (HFPO) Intermediate Perfluoro-2-alkoxy-propionyl Fluoride HFPO->Intermediate Addition AcylFluoride Perfluoroacyl Fluoride (RfCOF) AcylFluoride->Intermediate Addition Catalyst F⁻ Catalyst (e.g., CsF) Catalyst->Intermediate Salt Alkali Metal Salt Intermediate->Salt Hydrolysis PFVE Perfluorinated Vinyl Ether (RfOCF=CF₂) Salt->PFVE Decarboxylation Base Base (e.g., NaOH) Base->Salt Heat Pyrolysis (Δ) Heat->PFVE

General reaction pathway for PFVE synthesis via the HFPO route.

Materials:

  • Hexafluoropropylene oxide (HFPO)

  • Perfluoropropionyl fluoride

  • Cesium fluoride (CsF) or other suitable fluoride ion source (e.g., potassium fluoride)

  • Inert polar solvent (e.g., diglyme, acetonitrile)

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Anhydrous sodium carbonate (optional, for direct pyrolysis of the acyl fluoride)

Procedure:

  • Formation of Perfluoro-2-propoxypropionyl Fluoride:

    • In a thoroughly dried, inert atmosphere (e.g., nitrogen or argon) reactor equipped with a stirrer, cooling system, and gas inlet, a catalytic amount of cesium fluoride is suspended in an inert polar solvent like diglyme.

    • The reactor is cooled, and perfluoropropionyl fluoride is introduced.

    • Hexafluoropropylene oxide (HFPO) is then slowly bubbled through the reaction mixture. The reaction is exothermic and should be maintained at a controlled temperature.

    • The reaction progress is monitored by gas chromatography (GC) or 19F NMR spectroscopy.

    • Upon completion, the resulting perfluoro-2-propoxypropionyl fluoride can be isolated by distillation.

  • Conversion to the Alkali Metal Salt:

    • The crude or purified perfluoro-2-propoxypropionyl fluoride is slowly added to a stirred aqueous solution of sodium hydroxide or potassium hydroxide at a low temperature to control the exothermic hydrolysis.

    • The resulting aqueous solution of the sodium or potassium salt of perfluoro-2-propoxypropionic acid is then evaporated to dryness under reduced pressure. It is crucial to ensure the salt is thoroughly dried.

  • Pyrolysis to Perfluoro(propyl vinyl ether):

    • The dried salt is placed in a pyrolysis apparatus.

    • The apparatus is heated to temperatures typically ranging from 185 to 350°C.[5] The optimal temperature depends on the specific salt and setup.

    • The volatile PPVE product is distilled from the reaction mixture and collected in a cold trap.

    • The crude PPVE is then purified by fractional distillation.

Alternative Pyrolysis: The perfluoro-2-propoxypropionyl fluoride can also be directly pyrolyzed in the presence of an oxygen-containing salt like anhydrous sodium carbonate at elevated temperatures (250-350°C).[5]

Direct Fluorination

This method involves the direct reaction of a hydrocarbon ether with elemental fluorine, typically in a multi-step process, to replace all hydrogen atoms with fluorine. This technique is particularly useful for synthesizing PFVEs with structures that are not easily accessible through the HFPO route.

Reaction Pathway for Direct Fluorination:

Direct_Fluorination HydrocarbonEther Hydrocarbon Ether PartiallyFluorinated Partially Fluorinated Ether HydrocarbonEther->PartiallyFluorinated Stepwise Fluorination Fluorine Elemental Fluorine (F₂) Fluorine->PartiallyFluorinated PerfluorinatedEther Perfluorinated Ether Fluorine->PerfluorinatedEther PartiallyFluorinated->PerfluorinatedEther Exhaustive Fluorination PFVE Perfluorinated Vinyl Ether PerfluorinatedEther->PFVE Dehydrofluorination Dehydrofluorination/Elimination Dehydrofluorination->PFVE Transetherification Fluoroalcohol Fluorinated Alcohol (RfOH) PFVE Perfluorinated Vinyl Ether (RfOCH=CH₂) Fluoroalcohol->PFVE Equilibrium Reaction Ethanol Ethanol Fluoroalcohol->Ethanol Equilibrium Reaction EthylVinylEther Ethyl Vinyl Ether EthylVinylEther->PFVE Equilibrium Reaction EthylVinylEther->Ethanol Equilibrium Reaction Pd_Catalyst Palladium Catalyst Pd_Catalyst->PFVE Pd_Catalyst->Ethanol

References

An In-depth Technical Guide to the Health and Safety Guidelines for Handling 2-Bromotetrafluoroethyl trifluorovinyl ether

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive health and safety information for researchers, scientists, and drug development professionals working with 2-Bromotetrafluoroethyl trifluorovinyl ether (CAS No. 85737-06-0). The information is compiled from safety data sheets and chemical databases to ensure safe handling, storage, and emergency preparedness.

Chemical Identification and Physical Properties

This compound is a fluorinated compound used in laboratory settings.[1] Its physical and chemical properties are summarized below.

PropertyValueSource
Chemical Formula C4BrF7O[2][3]
Molecular Weight 276.94 g/mol [1][4]
Appearance Colorless Liquid[1][5]
Purity >98.0% (GC)[1][5]
Specific Gravity (20/20) 1.80[5]
Boiling Point Not Available
Flash Point Not Available
Stability Stable under normal conditions. Unstable in the presence of incompatible materials.[2]

Hazard Identification and Classification

This chemical is classified as hazardous. The GHS hazard statements are as follows:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2][4][5]

  • H319: Causes serious eye irritation.[2][4][5]

  • H335: May cause respiratory irritation.[2][4]

Signal Word: Warning[5]

Exposure Controls and Personal Protection

Proper engineering controls and personal protective equipment (PPE) are essential to minimize exposure.

  • Work in a well-ventilated area, preferably within a chemical fume hood.[6][7]

  • Ensure safety shower and eye wash stations are readily available.[2][6]

PPE TypeSpecificationsRationale
Eye/Face Protection Safety glasses with side-shields or chemical goggles.[7][8] A face shield may be necessary for splash protection.[9]To prevent eye irritation and serious eye damage from splashes.[2][4][5]
Skin Protection Chemical-resistant gloves (e.g., PVC, Nitrile, Neoprene, Butyl rubber).[2][8] Lab coat, long-sleeved shirt, and long pants.[6][10] Consider a chemical-resistant apron for larger quantities.[2]To prevent skin irritation upon contact.[2][4][5]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if exposure limits are exceeded or if irritation is experienced.[10][11]To prevent respiratory tract irritation.[2][4]

Note on Gloves: The selection of suitable gloves depends on the material, thickness, and breakthrough time.[8] For prolonged or frequently repeated contact, a glove with a higher protection class is recommended.[2] Always inspect gloves before use and wash hands thoroughly after handling.[2][8]

Safe Handling and Storage

  • Avoid all personal contact, including inhalation.[2]

  • Do not eat, drink, or smoke when using this product.[2]

  • Wash hands and any exposed skin thoroughly after handling.[2][5]

  • Use non-sparking tools and take precautionary measures against static discharge.[7][12]

  • Keep containers securely sealed when not in use.[2]

  • Store in a cool, dry, well-ventilated area.[6][7]

  • Keep container tightly closed.[2][12]

  • Store locked up.[2]

  • Avoid contact with moisture and incompatible materials such as strong oxidizing agents and alkali metals.[2][7]

  • This substance is heat sensitive and should be refrigerated (0-10°C).[5]

First Aid Measures

Immediate medical attention is crucial in case of exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][13] Remove contact lenses if present and easy to do.[2] Continue rinsing. Seek immediate medical attention.[2][3]
Skin Contact Immediately wash off with soap and plenty of water.[3][13] Remove contaminated clothing and wash it before reuse.[2][3] If skin irritation occurs, seek medical attention.[2]
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing.[2][3] If breathing is difficult, give oxygen.[3] If not breathing, give artificial respiration.[3] Seek medical attention.[2][3]
Ingestion Do NOT induce vomiting.[3][6] Rinse mouth with water.[3] Never give anything by mouth to an unconscious person.[3] Call a poison control center or doctor immediately.[2][3]

Firefighting Measures

  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3] Use extinguishing media suitable for the surrounding fire.[2]

  • Specific Hazards: The substance is non-combustible.[2] However, containers may burn and can rupture violently under fire conditions due to pressure buildup.[2] Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and hydrogen fluoride.[7]

  • Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective clothing.[3][6]

Accidental Release Measures

  • Clean up all spills immediately.[2]

  • Avoid breathing vapors and contact with skin and eyes.[2]

  • Use personal protective equipment.[2]

  • Contain and absorb the spill with sand, earth, inert material, or vermiculite.[2]

  • Place in a suitable, labeled container for waste disposal.[2]

  • Evacuate the area and move upwind.[2]

  • Alert the fire brigade and inform them of the location and nature of the hazard.[2]

  • Wear breathing apparatus and protective gloves.[2]

  • Prevent spillage from entering drains or water courses.[2]

  • Contain the spill with sand, earth, or vermiculite.[2]

  • Collect recoverable product into labeled containers for recycling.[2]

  • Wash the area and prevent runoff into drains.[2]

Toxicological and Ecological Information

  • Acute Toxicity: Harmful if swallowed (Acute Toxicity (Oral) Category 4).[2]

  • Skin Corrosion/Irritation: Causes skin irritation.[2][4][5]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[2][4][5]

  • Respiratory Irritation: May cause respiratory irritation.[2][4]

  • Chronic Effects: Long-term exposure is not expected to produce chronic adverse health effects, but exposure should be minimized.[14]

  • Ecotoxicity: Do not discharge into sewers or waterways.[2][14]

  • Persistence and Degradability: This substance is expected to have high persistence in both water/soil and air.[14]

No specific occupational exposure limits (e.g., TLV, PEL) have been established for this substance.[2][15]

Diagrams

G cluster_ppe Personal Protective Equipment (PPE) cluster_eng Engineering Controls Eye Protection Safety Goggles/ Face Shield Hand Protection Chemical Resistant Gloves (e.g., PVC) Body Protection Lab Coat/ Protective Clothing Respiratory Protection Respirator (if needed) Fume Hood Fume Hood Eyewash Station Eyewash Station Safety Shower Safety Shower Handling Procedure Handling Procedure Engineering Controls Engineering Controls Handling Procedure->Engineering Controls Utilize Personal Protective Equipment (PPE) Personal Protective Equipment (PPE) Handling Procedure->Personal Protective Equipment (PPE) Wear

Caption: Hierarchy of controls for handling this compound.

G Exposure Exposure Eye Contact Eye Contact Exposure->Eye Contact Skin Contact Skin Contact Exposure->Skin Contact Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Flush with water (15 min) Flush with water (15 min) Eye Contact->Flush with water (15 min) Wash with soap & water Wash with soap & water Skin Contact->Wash with soap & water Move to fresh air Move to fresh air Inhalation->Move to fresh air Rinse mouth, do NOT induce vomiting Rinse mouth, do NOT induce vomiting Ingestion->Rinse mouth, do NOT induce vomiting Seek Immediate Medical Attention Seek Immediate Medical Attention Flush with water (15 min)->Seek Immediate Medical Attention Wash with soap & water->Seek Immediate Medical Attention Move to fresh air->Seek Immediate Medical Attention Rinse mouth, do NOT induce vomiting->Seek Immediate Medical Attention

Caption: First aid workflow for exposure to this compound.

G Spill Detected Spill Detected Assess Spill Size Assess Spill Size Spill Detected->Assess Spill Size Minor Spill Minor Spill Assess Spill Size->Minor Spill Minor Major Spill Major Spill Assess Spill Size->Major Spill Major Absorb with Inert Material Absorb with Inert Material Minor Spill->Absorb with Inert Material Evacuate Area Evacuate Area Major Spill->Evacuate Area Alert Authorities Alert Authorities Evacuate Area->Alert Authorities Wear Full PPE & SCBA Wear Full PPE & SCBA Contain Spill Contain Spill Wear Full PPE & SCBA->Contain Spill Contain Spill->Absorb with Inert Material Alert Authorities->Wear Full PPE & SCBA Collect and Dispose Collect and Dispose Absorb with Inert Material->Collect and Dispose Decontaminate Area Decontaminate Area Collect and Dispose->Decontaminate Area

Caption: Emergency response workflow for a chemical spill.

References

Methodological & Application

Application Notes and Protocols for the Radical Polymerization of 2-Bromotetrafluoroethyl Trifluorovinyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the radical polymerization of 2-Bromotetrafluoroethyl trifluorovinyl ether, a fluorinated monomer with potential applications in drug delivery, diagnostics, and advanced materials. The presence of a bromine atom in the monomer structure offers a versatile handle for post-polymerization modification, enabling the conjugation of therapeutic agents, imaging moieties, or other functional molecules.

Introduction

Fluoropolymers are a class of materials renowned for their exceptional chemical inertness, thermal stability, and unique surface properties.[1][2] These characteristics make them highly attractive for a range of biomedical applications, including drug delivery vehicles, implantable devices, and diagnostic tools.[3] The subject of this protocol, this compound, is a specialized monomer that combines a fluorinated backbone with a reactive bromine substituent.

The trifluorovinyl ether group is amenable to radical polymerization, allowing for the synthesis of well-defined polymers. The bromo-functional side chain serves as a key feature, providing a site for subsequent chemical transformations. This dual functionality opens avenues for the creation of advanced polymer architectures with tailored properties for specific applications in drug development and materials science. For instance, the bromine atom can be converted to other functional groups or used in coupling reactions to attach bioactive molecules.[4]

Monomer Synthesis Overview

While a detailed synthesis protocol for this compound is beyond the scope of these notes, a general overview of a potential synthetic route is provided for context. The synthesis of similar trifluorovinyl ethers often involves the reaction of a corresponding alcohol with hexafluoropropene oxide, followed by a series of transformations to install the desired functionality.[5][6] A documented method to produce a related compound, 2-fluorosulfonyltetrafluoroethyl trifluorovinyl ether, utilizes this compound as a starting material, confirming its availability through established synthetic chemistry.[7]

Radical Polymerization Protocol

This protocol describes a solution polymerization method using an azo initiator. Azo initiators are commonly employed for radical polymerization due to their predictable decomposition kinetics and the formation of non-interfering byproducts.[8][9][10][11][12]

3.1. Materials and Equipment

Material Grade Supplier Notes
This compoundPolymerization gradeCustom synthesis or specialized supplierShould be freshly distilled or passed through a column of basic alumina to remove inhibitors.
Azobisisobutyronitrile (AIBN)Reagent gradeMajor chemical supplierRecrystallize from methanol before use.
1,1,2-Trichlorotrifluoroethane (CFC-113) or other suitable fluorinated solventAnhydrousMajor chemical supplierShould be deoxygenated prior to use.
MethanolAnhydrousMajor chemical supplierFor polymer precipitation.
Schlenk flask-Laboratory glass supplierFor carrying out the polymerization under inert atmosphere.
Magnetic stirrer and stir bar-Laboratory equipment supplier-
Oil bath or heating mantle with temperature controller-Laboratory equipment supplier-
Vacuum line or inert gas (Nitrogen or Argon) supply--For creating an inert atmosphere.

3.2. Experimental Procedure

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_polymerization Polymerization cluster_workup Work-up and Isolation Monomer_Prep Monomer Purification (Distillation or Alumina Column) Charge_Flask Charge Schlenk Flask (Monomer, Solvent, Initiator) Monomer_Prep->Charge_Flask Solvent_Prep Solvent Deoxygenation (Freeze-Pump-Thaw or N2 Sparge) Solvent_Prep->Charge_Flask Initiator_Prep Initiator Recrystallization Initiator_Prep->Charge_Flask Glassware_Prep Glassware Preparation (Oven-dried Schlenk flask) Glassware_Prep->Charge_Flask Inert_Atmosphere Establish Inert Atmosphere (3x Vacuum/Inert Gas Cycles) Charge_Flask->Inert_Atmosphere Heating Heat to Reaction Temperature (e.g., 60-70 °C) Inert_Atmosphere->Heating Stirring Stir for a Defined Period (e.g., 12-24 hours) Heating->Stirring Cooling Cool Reaction to Room Temperature Stirring->Cooling Precipitation Precipitate Polymer in Methanol Cooling->Precipitation Isolation Isolate Polymer (Filtration or Centrifugation) Precipitation->Isolation Drying Dry Polymer under Vacuum Isolation->Drying

  • Preparation:

    • Purify the this compound monomer by passing it through a short column of basic alumina to remove any inhibitors. For higher purity, vacuum distillation can be performed.

    • Recrystallize the AIBN initiator from methanol and dry it under vacuum.

    • Deoxygenate the fluorinated solvent by subjecting it to three freeze-pump-thaw cycles or by sparging with dry nitrogen or argon for at least 30 minutes.

    • Thoroughly dry all glassware, including the Schlenk flask and magnetic stir bar, in an oven at >100 °C and allow to cool under a stream of inert gas.

  • Reaction Setup:

    • In a prepared Schlenk flask under a positive pressure of inert gas, add the purified monomer (e.g., 5.0 g).

    • Add the deoxygenated solvent (e.g., 10 mL).

    • Add the recrystallized AIBN (e.g., 0.05 g, adjust amount to target a specific monomer to initiator ratio).

    • Seal the Schlenk flask and perform three more vacuum/inert gas cycles to ensure a completely inert atmosphere.

  • Polymerization:

    • Immerse the Schlenk flask in an oil bath preheated to the desired reaction temperature (typically 60-70 °C for AIBN).

    • Stir the reaction mixture vigorously for the desired polymerization time (e.g., 12-24 hours). The viscosity of the solution is expected to increase as the polymerization progresses.

  • Work-up and Isolation:

    • After the polymerization period, cool the reaction flask to room temperature.

    • Open the flask to the atmosphere and dilute the viscous solution with a small amount of the polymerization solvent if necessary.

    • Slowly add the polymer solution dropwise to a beaker containing a large excess of cold methanol (e.g., 200 mL) while stirring vigorously. The polymer should precipitate as a solid or a viscous oil.

    • Decant the supernatant and wash the polymer with fresh methanol two more times.

    • Isolate the polymer by filtration or centrifugation.

    • Dry the resulting polymer under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

3.3. Characterization

Technique Purpose Expected Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C) To confirm the polymer structure and determine monomer conversion.Disappearance of vinyl proton and fluorine signals in the monomer and appearance of new signals corresponding to the polymer backbone.
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).A monomodal peak indicating the molecular weight distribution of the polymer.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg).A step-change in the heat flow corresponding to the glass transition.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the polymer.A decomposition profile indicating the temperature at which the polymer degrades.

Applications in Drug Development

The unique properties of poly(this compound) make it a promising candidate for various applications in the pharmaceutical and biotechnology sectors.[1][3]

4.1. Drug Delivery Vehicles

The hydrophobic and lipophobic nature of fluoropolymers can be leveraged to encapsulate and deliver hydrophobic drugs.[1] The polymer can be formulated into nanoparticles or micelles, providing a protective core for the drug and a biocompatible shell. The bromine functionality allows for the attachment of targeting ligands (e.g., antibodies, peptides) to the surface of these delivery systems, enabling site-specific drug delivery and reducing off-target effects.

4.2. Bioconjugation and Imaging

The bromine atom on the polymer side chain is a versatile chemical handle for bioconjugation.[13][14] It can be converted to other functional groups, such as azides or alkynes, for use in "click" chemistry, or it can be directly used in nucleophilic substitution reactions. This allows for the covalent attachment of proteins, peptides, or nucleic acids to the polymer.

Furthermore, the high fluorine content of the polymer makes it an excellent candidate for ¹⁹F Magnetic Resonance Imaging (MRI).[13][14][15] By conjugating the polymer to a therapeutic molecule, it is possible to track the biodistribution and pharmacokinetics of the conjugate in vivo without the need for radioactive labels.

G cluster_modification Post-Polymerization Modification cluster_applications Applications Polymer Poly(2-Bromotetrafluoroethyl trifluorovinyl ether) Modification Chemical Transformation of Bromine Group Polymer->Modification Functionalization Imaging 19F MRI Contrast Agent Polymer->Imaging Inherent Property Drug_Delivery Drug Delivery Vehicle (Nanoparticles, Micelles) Modification->Drug_Delivery Targeting Ligand Attachment Bioconjugation Bioconjugation (Proteins, Peptides) Modification->Bioconjugation Bioactive Molecule Attachment

Safety Precautions

  • Work in a well-ventilated fume hood, especially when handling fluorinated monomers and solvents.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Fluorinated compounds can be persistent in the environment; dispose of all chemical waste in accordance with institutional and local regulations.

  • AIBN is a potentially explosive compound and should be handled with care. Avoid grinding it and store it at low temperatures.

Conclusion

This document provides a comprehensive guide for the radical polymerization of this compound and highlights its potential applications in the field of drug development. The combination of a stable fluoropolymer backbone and a versatile bromine functionality makes this polymer an exciting platform for the creation of advanced, functional materials for therapeutic and diagnostic purposes. Researchers are encouraged to adapt and optimize the provided protocol to suit their specific experimental goals.

References

Application Notes and Protocols: Copolymerization of 2-Bromotetrafluoroethyl trifluorovinyl ether with Vinylidene Fluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and a representative protocol for the copolymerization of 2-Bromotetrafluoroethyl trifluorovinyl ether (BrCF₂CF₂OCF=CF₂) and vinylidene fluoride (VDF). The resulting brominated fluoropolymer offers a versatile platform for further chemical modification, making it a material of significant interest in drug development and biomedical applications for the synthesis of functionalized fluoropolymers.[1][2] Fluoropolymers are known for their unique properties such as chemical stability, biocompatibility, and hydrophobicity, which are advantageous in medical applications like drug delivery, implants, and sensors.[1][2]

Introduction

The copolymerization of fluorinated monomers is a critical process for developing advanced materials with tailored properties.[3] Vinylidene fluoride (VDF) is a well-studied monomer that, when copolymerized, can lead to materials with excellent thermal stability, chemical resistance, and unique electrical properties.[4][5][6] The incorporation of a brominated functional monomer like this compound allows for post-polymerization modification. The bromine atom serves as a handle for introducing various functionalities, such as grafting sites for drug molecules or biocompatible polymers.

This document outlines a representative protocol for the synthesis of poly(this compound-co-vinylidene fluoride) and presents relevant data from similar fluoropolymer systems to guide researchers in their experimental design.

Experimental Data

The following tables summarize typical quantitative data obtained from the copolymerization of vinylidene fluoride with other fluorinated monomers. This data can serve as a reference for predicting the outcomes of the title copolymerization.

Table 1: Reaction Conditions and Copolymer Composition

Co-monomer with VDFVDF in Feed (mol%)Co-monomer in Feed (mol%)Polymerization Temperature (°C)InitiatorCopolymer VDF Content (mol%)Co-monomer Content (mol%)Reference
Bromotrifluoroethylene (BTFE)50 - 955 - 5070Di(tert-butyl)cyclohexyl peroxydicarbonateVaries with feedVaries with feed[4]
Hexafluoropropylene (HFP)70 - 9010 - 3040Perfluorobutyryl peroxide~90, 77, 74, 70~10, 23, 26, 30[7]
Perfluoromethylvinyl ether (PMVE)20 - 8020 - 8074Tert-butyl peroxypivalateVaries with feedVaries with feed[8]
Perfluoropropylvinyl ether (PPVE)20 - 8020 - 80120Di-tert-butyl peroxideVaries with feedVaries with feed[8]

Table 2: Molecular Weight and Thermal Properties of VDF Copolymers

Co-monomer with VDFNumber-Average Molecular Weight (Mn) ( g/mol )Polydispersity Index (PDI)Glass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Reference
Bromotrifluoroethylene (BTFE)Not SpecifiedNot SpecifiedNot SpecifiedDecreases with BTFE content[4]
Hexafluoropropylene (HFP)Increases with monomer concentrationCan be bimodalDependent on compositionAmorphous for higher HFP content[7]
Perfluoromethylvinyl ether (PMVE)Not SpecifiedNot SpecifiedVaries with compositionNot Specified[8]
Perfluoropropylvinyl ether (PPVE)Not SpecifiedNot SpecifiedVaries with compositionNot Specified[8]

Experimental Protocols

The following is a representative protocol for the radical copolymerization of this compound with vinylidene fluoride. This protocol is based on established methods for fluoropolymer synthesis.[4][8][9]

3.1. Materials

  • Vinylidene fluoride (VDF)

  • This compound (BrCF₂CF₂OCF=CF₂)

  • Radical Initiator (e.g., Tert-butyl peroxypivalate, Perfluorobutyryl peroxide)

  • Solvent (e.g., 1,1,1,3,3-pentafluorobutane, supercritical CO₂)[7][9]

  • Anhydrous Toluene[10]

  • Methanol

  • Nitrogen or Argon gas

3.2. Equipment

  • High-pressure stainless-steel reactor equipped with a magnetic stirrer, thermocouple, pressure gauge, and inlet/outlet valves.

  • Schlenk line for inert atmosphere operations.

  • Vacuum pump.

  • Filtration apparatus.

  • Drying oven.

3.3. Polymerization Procedure

  • Reactor Preparation: Thoroughly clean and dry the high-pressure reactor. Assemble the reactor and perform a leak test. Purge the reactor with an inert gas (Nitrogen or Argon) for at least 30 minutes to remove any oxygen.

  • Charging of Reactants:

    • Introduce the solvent into the reactor under an inert atmosphere.

    • Add the desired amount of the radical initiator.

    • Evacuate the reactor and then introduce the vinylidene fluoride monomer as a gas.

    • Inject the liquid monomer, this compound, into the reactor using a syringe or a high-pressure pump.

  • Polymerization:

    • Heat the reactor to the desired polymerization temperature (e.g., 40-75 °C, depending on the initiator).[7][9]

    • Stir the reaction mixture at a constant rate.

    • Monitor the pressure inside the reactor. A drop in pressure indicates the consumption of the gaseous monomer.

    • Allow the reaction to proceed for the desired time (e.g., 6-24 hours).

  • Termination and Work-up:

    • Cool the reactor to room temperature.

    • Carefully vent any unreacted vinylidene fluoride.

    • Open the reactor and pour the polymer solution/suspension into an excess of a non-solvent like methanol to precipitate the copolymer.

    • Stir the mixture to ensure complete precipitation.

  • Purification and Drying:

    • Collect the precipitated polymer by filtration.

    • Wash the polymer multiple times with the non-solvent to remove any unreacted monomers and initiator residues.

    • Dry the purified copolymer in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

3.4. Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹⁹F NMR): To determine the copolymer composition and microstructure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the copolymer.

  • Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting temperature (Tm).

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the copolymer.

Visualizations

Diagram 1: Experimental Workflow for Copolymerization

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up and Purification cluster_char Characterization prep_reactor Reactor Cleaning and Assembly purge Inert Gas Purging prep_reactor->purge charge Charging Reactants (Solvent, Initiator, Monomers) purge->charge react Heating and Stirring (Controlled Temperature and Pressure) charge->react monitor Monitoring Reaction (Pressure Drop) react->monitor terminate Cooling and Venting monitor->terminate precipitate Precipitation in Non-solvent terminate->precipitate filtrate Filtration and Washing precipitate->filtrate dry Drying under Vacuum filtrate->dry char NMR, FTIR, GPC, DSC, TGA dry->char

Caption: Workflow for the synthesis of the fluorinated copolymer.

Diagram 2: Logical Relationship of Copolymer Structure

G cluster_copolymer Resulting Copolymer Chain (Random) 2 Br-TFVE c2 -[-CF(OCF₂CF₂Br)-CF₂-]- 2->c2 c5 -[-CF(OCF₂CF₂Br)-CF₂-]- 2->c5 c1 -[-CH₂-CF₂-]- c3 -[-CH₂-CF₂-]- c4 -[-CH₂-CF₂-]- 1 1 1->c3 1->c4

Caption: Random incorporation of monomers in the copolymer chain.

Applications in Drug Development

The presence of the bromine atom in the copolymer backbone is a key feature for applications in drug development. It allows for a variety of post-polymerization modifications, including:

  • Grafting of Bioactive Molecules: The bromine can be substituted via nucleophilic substitution or used in controlled radical polymerization techniques (e.g., ATRP) to graft drug molecules, peptides, or other bioactive agents.

  • Surface Functionalization: The copolymer can be used to coat medical devices, and the bromine atoms on the surface can be modified to attach anti-fouling agents or cell-adhesion promoters.

  • Formation of Nanoparticles: The amphiphilic nature of the functionalized copolymers can be exploited to form micelles or nanoparticles for targeted drug delivery.[11] The fluorinated segments can form the core, encapsulating hydrophobic drugs, while the grafted hydrophilic segments form the shell, providing stability in aqueous environments.

The inherent properties of fluoropolymers, such as their chemical inertness and biocompatibility, make these materials highly suitable for in-vivo applications.[2] The strategic incorporation of fluorine in drug molecules has been shown to enhance metabolic resistance and membrane permeability.[12][13]

References

Application Notes and Protocols for the Synthesis of Fluoropolymers Using 2-Bromotetrafluoroethyl Trifluorovinyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of functionalized fluoropolymers through the polymerization of 2-Bromotetrafluoroethyl trifluorovinyl ether. This monomer is a valuable building block for introducing bromine functionalities into a fluoropolymer backbone, which can serve as a versatile handle for further post-polymerization modifications, such as grafting or cross-linking. The protocols outlined below are representative examples of common polymerization techniques that can be adapted for this specific monomer.

Introduction

Fluoropolymers are a class of polymers with unique properties, including high thermal stability, chemical resistance, and low surface energy. The incorporation of functional groups, such as the bromine atom in this compound, allows for the creation of tailored fluorinated materials with advanced functionalities. These functionalized polymers are of significant interest in various fields, including drug delivery, medical imaging, and the development of advanced materials.

The general approach to synthesizing these polymers involves the free-radical polymerization of the this compound monomer, which can be carried out using different techniques such as emulsion or bulk polymerization. The choice of method will depend on the desired polymer characteristics and the scale of the reaction.

Experimental Protocols

Protocol 1: Emulsion Polymerization

Emulsion polymerization is a common technique for producing high molecular weight polymers with good control over the reaction.

Materials:

  • This compound (monomer)

  • Sodium dodecyl sulfate (SDS) (surfactant)

  • Potassium persulfate (initiator)

  • Iron(II) sulfate (co-initiator)

  • Sodium bisulfite (co-initiator)

  • Deionized water

  • Methanol (for precipitation)

  • Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a stirrer, nitrogen inlet, and temperature control, prepare an aqueous solution of sodium dodecyl sulfate (e.g., 1% w/v).

  • Degassing: Purge the solution with nitrogen for at least 30 minutes to remove dissolved oxygen.

  • Monomer Addition: Add the this compound monomer to the aqueous surfactant solution.

  • Initiator System: Introduce the redox initiator system, which typically consists of potassium persulfate, iron(II) sulfate, and sodium bisulfite, at a concentration of approximately 1 mol% relative to the monomer.

  • Polymerization: Maintain the reaction mixture at a controlled temperature (e.g., 25-30°C) under a nitrogen atmosphere with continuous stirring. The polymerization is typically allowed to proceed for 24 to 48 hours.

  • Termination and Precipitation: Terminate the polymerization by adding a small amount of a radical scavenger or by exposing the reaction to air. Precipitate the polymer by adding the emulsion to an excess of acidified methanol (e.g., with 0.5 mL of concentrated HCl).

  • Purification: Isolate the polymer by filtration. Wash the collected polymer sequentially with methanol and deionized water to remove unreacted monomer, surfactant, and initiator residues.

  • Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 40°C) until a constant weight is achieved.

Protocol 2: Bulk Free-Radical Polymerization

Bulk polymerization is a straightforward method that avoids the use of solvents, leading to a high-purity polymer.

Materials:

  • This compound (monomer)

  • 2,2'-Azobisisobutyronitrile (AIBN) (initiator)

  • Methanol (for precipitation)

Procedure:

  • Reaction Setup: Place the this compound monomer and the initiator (AIBN, typically 0.1-1 mol%) into a reaction vial.

  • Degassing: Seal the vial with a septum and purge with nitrogen for at least 5 minutes to create an inert atmosphere.

  • Polymerization: Place the reaction vial in a preheated oven or oil bath at a temperature suitable for the decomposition of AIBN (typically 55-70°C). The polymerization time will vary depending on the desired conversion and can range from a few hours to overnight. A noticeable increase in viscosity indicates polymer formation.

  • Precipitation: After the desired reaction time, dissolve the viscous polymer mixture in a minimal amount of a suitable solvent (if necessary) and precipitate it into a large volume of cold methanol with vigorous stirring.

  • Purification: Collect the precipitated polymer by filtration and wash it several times with fresh methanol to remove any unreacted monomer and initiator.

  • Drying: Dry the polymer under vacuum at a moderate temperature (e.g., 40°C) to a constant weight.

Data Presentation

The following tables summarize representative quantitative data that could be expected from the synthesis of fluoropolymers using functionalized trifluorovinyl ethers. The exact values for polymers derived from this compound would need to be determined experimentally.

Polymerization Method Typical Yield (%) Weight-Average Molecular Weight (Mw, g/mol ) Polydispersity Index (PDI) Reference
Emulsion Polymerization60 - 7030,000 - 60,0002.6 - 3.6[1]
Bulk Free-Radical PolymerizationVariableDependent on conditionsGenerally broader than emulsion[2]

Table 1: Representative Polymerization Outcomes for Trifluorovinyl Ethers.

Polymer Property Typical Value Reference
Glass Transition Temperature (Tg)-60 to 25 °C[1]

Table 2: Representative Thermal Properties of Trifluorovinyl Ether Polymers.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization monomer 2-Bromotetrafluoroethyl trifluorovinyl ether polymerization Polymerization (Emulsion or Bulk) monomer->polymerization initiator Initiator (e.g., AIBN, Redox) initiator->polymerization crude_polymer Crude Polymer polymerization->crude_polymer precipitation Precipitation (e.g., in Methanol) crude_polymer->precipitation filtration Filtration precipitation->filtration washing Washing filtration->washing drying Drying washing->drying purified_polymer Purified Fluoropolymer drying->purified_polymer gpc GPC (Mw, PDI) purified_polymer->gpc nmr NMR (Structure) purified_polymer->nmr dsc DSC (Tg) purified_polymer->dsc ftir FTIR (Functional Groups) purified_polymer->ftir

Caption: Experimental workflow for fluoropolymer synthesis.

This diagram illustrates the general workflow for the synthesis and characterization of fluoropolymers derived from this compound. The process begins with the polymerization of the monomer, followed by purification steps to isolate the polymer, and concludes with various analytical techniques to determine its molecular weight, structure, and thermal properties.

References

Application Notes and Protocols for Specialty Coatings Derived from Fluorinated Vinyl Ethers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fluorinated polymers, particularly those derived from fluoroethylene vinyl ethers (FEVEs), are renowned for their exceptional durability, chemical resistance, and weatherability, making them ideal for high-performance specialty coatings.[1][2][3][4] These properties stem from the high-energy carbon-fluorine bond, which imparts superior resistance to UV degradation, and the alternating structure of fluoroethylene and vinyl ether units. The vinyl ether components enhance solubility in common solvents and provide sites for cross-linking, allowing for the formation of robust and versatile coating systems.[1][4] Coatings formulated with FEVE resins are utilized in a wide range of demanding applications, including architectural, industrial maintenance, aerospace, and marine environments.[2][4][5]

Quantitative Data Summary

The following table summarizes typical performance characteristics of FEVE-based specialty coatings. This data is compiled from various sources and represents a general performance profile.

PropertyTypical Value/RangeTest Method (Example)
Physical Properties
Gloss (60°)5 - 85+ASTM D523
Pencil HardnessH - 2HASTM D3363
Adhesion (Cross-hatch)5B (Excellent)ASTM D3359
Water Contact Angle85°ASTM D7334
Water Absorption0.22%ASTM D570
Durability & Resistance
UV Resistance (Gloss Retention after 10 years Florida exposure)>80%AAMA 2605
Salt Spray Resistance (4000 hours)No significant corrosion or blisteringASTM B117
Humidity Resistance (4000 hours)No significant blistering or loss of adhesionASTM D2247
Chemical ResistanceExcellent resistance to acids, alkalis, and solventsASTM D1308

Note: Specific values can vary depending on the exact formulation, substrate, and application method.

Experimental Protocols

The following are representative protocols for the preparation, application, and characterization of a solvent-based, two-component FEVE-polyurethane specialty coating.

1. Materials and Equipment

  • Resin: FEVE polyol resin solution (e.g., 50% solids in xylene/cyclohexanone)

  • Cross-linker: Hexamethylene diisocyanate (HDI) trimer

  • Catalyst: Dibutyltin dilaurate (DBTDL)

  • Solvents: Xylene, methyl ethyl ketone (MEK), ethyl acetate

  • Substrate: Primed aluminum or steel panels

  • Application: Spray gun, spin coater, or draw-down bar

  • Curing: Convection oven or ambient laboratory conditions

  • Characterization Equipment: Gloss meter, pencil hardness tester, cross-hatch adhesion tester, contact angle goniometer, salt spray chamber, QUV accelerated weathering tester.

2. Coating Formulation

This protocol describes the preparation of a 100g batch of a clear topcoat.

  • To a 250 mL beaker under constant stirring, add 80.0 g of the FEVE polyol resin solution.

  • Add 10.0 g of a solvent blend (e.g., 1:1 xylene:ethyl acetate) to adjust viscosity.

  • In a separate container, weigh 9.9 g of the HDI trimer cross-linker.

  • Add 0.1 g of a 10% DBTDL solution in xylene to the resin solution and mix thoroughly.

  • Slowly add the HDI trimer to the resin solution while stirring continuously.

  • Continue mixing for 15 minutes to ensure a homogeneous solution.

  • Allow the formulation to pre-react for 30 minutes before application (induction time).

3. Substrate Preparation

  • Clean the substrate panels with a degreaser (e.g., acetone or MEK) to remove any organic contaminants.

  • For bare metal, apply a suitable primer (e.g., epoxy-based) according to the manufacturer's instructions to ensure proper adhesion.

  • Ensure the primed surface is clean, dry, and free of dust before applying the topcoat.

4. Coating Application

  • Spray Application:

    • Adjust the spray gun settings (nozzle size, pressure) for optimal atomization.

    • Apply the coating in even, overlapping passes to achieve a uniform wet film thickness of approximately 50-75 µm.

    • Allow for a flash-off time of 10-15 minutes between coats if multiple layers are required.

  • Spin Coating (for small, flat substrates):

    • Center the substrate on the spin coater chuck.

    • Dispense a small amount of the coating solution onto the center of the substrate.

    • Spin at 2000-4000 rpm for 30-60 seconds to achieve the desired film thickness.

5. Curing

  • Ambient Cure: Allow the coated panels to cure at room temperature (25°C, 50% relative humidity) for 7 days for full property development.

  • Accelerated Cure: For faster curing, place the coated panels in a convection oven at 60-80°C for 30-60 minutes after a 15-minute flash-off period at room temperature.

6. Characterization

  • Dry Film Thickness: Measure using a calibrated film thickness gauge.

  • Gloss: Measure the 60° gloss at multiple points on the coated surface using a gloss meter.

  • Adhesion: Perform a cross-hatch adhesion test according to ASTM D3359.

  • Hardness: Determine the pencil hardness according to ASTM D3363.

  • Contact Angle: Measure the static water contact angle using a goniometer to assess hydrophobicity.

  • Durability: Expose the coated panels to accelerated weathering (ASTM G154) and salt spray (ASTM B117) to evaluate long-term performance.

Visualizations

G cluster_start Starting Material cluster_polymerization Polymer Synthesis cluster_coating Coating Formulation start 2-Bromotetrafluoroethyl trifluorovinyl ether polymerization Free Radical Polymerization polymer FEVE Copolymer (with functional groups) polymerization->polymer Polymer Chain formulation Addition of Cross-linker, Solvents, and Additives polymer->formulation Resin coating Specialty Coating Formulation formulation->coating G prep Substrate Preparation (Cleaning, Priming) apply Coating Application (Spray, Spin, etc.) prep->apply formulate Coating Formulation (Resin + Cross-linker + Additives) formulate->apply cure Curing (Ambient or Thermal) apply->cure characterize Characterization cure->characterize physical Physical Properties (Gloss, Adhesion, Hardness) characterize->physical durability Durability Testing (UV, Salt Spray) characterize->durability surface Surface Properties (Contact Angle) characterize->surface

References

Application Notes and Protocols for the Use of 2-Bromotetrafluoroethyl Trifluorovinyl Ether in Creating Gas Separation Membranes

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, publicly available scientific literature does not contain specific experimental data on the synthesis and gas separation performance of membranes fabricated from 2-Bromotetrafluoroethyl trifluorovinyl ether. The following information is therefore a hypothetical guide based on the established principles of fluoropolymer chemistry and membrane science, drawing parallels from structurally similar monomers and polymers. The quantitative data provided is for illustrative purposes only.

Application Notes

Introduction

Fluoropolymers are a distinguished class of materials renowned for their exceptional thermal stability, chemical inertness, and unique surface properties. These characteristics make them prime candidates for the development of high-performance gas separation membranes, particularly for applications in aggressive chemical environments or at elevated temperatures. This compound is a functional fluorinated monomer with significant potential for creating novel membrane materials. The trifluorovinyl ether moiety facilitates polymerization, while the bromotetrafluoroethyl group offers a reactive site for post-polymerization modifications, such as crosslinking, which can be leveraged to enhance the membrane's selectivity and mechanical integrity.

Potential Advantages of Membranes Derived from this compound
  • Exceptional Thermal Stability: The inherent strength of the carbon-fluorine bond is anticipated to impart high thermal resistance to the resulting polymer.

  • Broad Chemical Resistance: As with many fluoropolymers, membranes fabricated from this monomer are expected to be resistant to a wide array of corrosive chemicals and organic solvents.

  • Tunable Separation Properties: The presence of a bromine atom allows for chemical modifications, such as thermal or chemical crosslinking. This provides a mechanism to control the polymer chain packing and the fractional free volume, thereby enabling the tuning of gas permeability and selectivity.

  • Good Film-Forming Capabilities: It is anticipated that polymers based on this monomer will be soluble in select fluorinated solvents, which would facilitate the fabrication of thin, uniform membranes via solution-casting techniques.

Potential Gas Separation Applications

Membranes fabricated from poly(this compound) could be tailored for a variety of challenging gas separations, including:

  • Natural Gas Sweetening: Removal of CO₂ from CH₄.

  • Air Separation: Enrichment of O₂ from N₂.

  • Hydrogen Purification: Separation of H₂ from N₂ in processes like ammonia synthesis.

  • Volatile Organic Compound (VOC) Removal: Separation of VOCs from industrial gas streams.

Experimental Protocols

Synthesis of Poly(this compound) via Free-Radical Polymerization

This protocol describes a general procedure for the homopolymerization of this compound.

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) or a suitable perfluorinated initiator

  • Anhydrous hexafluorobenzene or other suitable fluorinated solvent

  • Methanol (for polymer precipitation)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere (e.g., Argon), dissolve the this compound monomer in the chosen fluorinated solvent.

  • Add the initiator (e.g., AIBN) to the solution. The monomer-to-initiator ratio should be carefully controlled to target a desired molecular weight range.

  • De-gas the solution by subjecting it to a minimum of three freeze-pump-thaw cycles.

  • After the final thaw, backfill the flask with the inert gas.

  • Immerse the reaction flask in a pre-heated oil bath at 60-70°C and stir the mixture.

  • Allow the polymerization to proceed for 24-48 hours. The viscosity of the solution is expected to increase as the reaction progresses.

  • Terminate the reaction by cooling the flask to room temperature.

  • Precipitate the polymer by slowly pouring the viscous solution into a beaker containing a large excess of stirred methanol.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer thoroughly with fresh methanol to remove any unreacted monomer and initiator residues.

  • Dry the purified polymer in a vacuum oven at 50°C until a constant weight is achieved.

Fabrication of Dense Polymer Membranes by Solution Casting

This protocol details the fabrication of a flat sheet membrane from the synthesized polymer.

Materials:

  • Dry poly(this compound)

  • A suitable fluorinated solvent (e.g., perfluoro(2-butyltetrahydrofuran))

  • A flat, clean glass substrate or petri dish

Procedure:

  • Prepare a 1-5 wt% polymer solution by dissolving the dry polymer in the fluorinated solvent. This may require gentle heating and prolonged stirring to ensure complete dissolution.

  • Filter the polymer solution using a syringe fitted with a PTFE membrane filter (e.g., 0.45 µm pore size) to remove any particulate impurities.

  • Carefully pour the filtered solution onto the level glass substrate in a dust-free environment.

  • Cover the casting assembly with a perforated lid to allow for slow and controlled solvent evaporation.

  • Once the majority of the solvent has evaporated and a solid film has formed, transfer the glass substrate to a vacuum oven.

  • Anneal the membrane at a temperature slightly above its glass transition temperature (Tg) for several hours to remove any residual solvent and to relax the polymer chains.

  • After cooling to room temperature, carefully peel the membrane from the glass substrate.

Characterization of the Polymer and Membrane

Polymer Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the polymer.

  • Gel Permeation Chromatography (GPC): To determine the number-average (Mn) and weight-average (Mw) molecular weights, as well as the polydispersity index (PDI).

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

  • Differential Scanning Calorimetry (DSC): To identify the glass transition temperature (Tg).

Membrane Characterization:

  • Scanning Electron Microscopy (SEM): To visualize the surface and cross-sectional morphology of the membrane.

  • Atomic Force Microscopy (AFM): To quantify the surface roughness of the membrane.

  • X-ray Diffraction (XRD): To determine the degree of crystallinity of the polymer membrane.

Gas Permeation Measurements

The performance of the membrane is assessed by measuring the transport properties of various gases.

Apparatus:

  • A high-vacuum gas permeation apparatus (constant-volume, variable-pressure method).

Procedure:

  • Securely mount a sample of the membrane in a permeation cell, ensuring an airtight seal.

  • Evacuate both the upstream (feed) and downstream (permeate) sides of the membrane to a high vacuum.

  • Introduce the pure test gas to the feed side of the membrane at a constant pressure (e.g., 2 atm).

  • Record the pressure increase in the calibrated permeate volume as a function of time.

  • The gas permeability coefficient (P) is calculated from the steady-state rate of pressure rise.

  • The ideal selectivity (α) for a pair of gases (A and B) is calculated as the ratio of their individual permeabilities (Pₐ / Pₑ).

Data Presentation

Table 1: Hypothetical Physicochemical Properties of Poly(this compound)
PropertyIllustrative Value
Weight-Average Molecular Weight (Mw)250,000 g/mol
Polydispersity Index (PDI)2.3
Glass Transition Temperature (Tg)145 °C
5% Weight Loss Temperature (TGA)420 °C
Table 2: Hypothetical Gas Permeability and Ideal Selectivity of a Poly(this compound) Membrane at 35°C
GasPermeability (Barrer)¹Ideal Selectivity
He120-
H₂105-
CO₂55α(CO₂/CH₄) = 30
O₂20α(O₂/N₂) = 4.5
N₂4.4-
CH₄1.8-

¹1 Barrer = 1 x 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg)

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_fabrication Membrane Fabrication cluster_characterization Characterization Monomer Monomer & Initiator Polymerization Polymerization Monomer->Polymerization Purification Precipitation & Drying Polymerization->Purification Dissolution Polymer Dissolution Purification->Dissolution PolymerChar Polymer (NMR, GPC, TGA, DSC) Purification->PolymerChar Casting Solution Casting & Solvent Evaporation Dissolution->Casting Annealing Thermal Annealing Casting->Annealing MembraneChar Membrane (SEM, AFM, XRD) Annealing->MembraneChar GasPerm Gas Permeation Testing Annealing->GasPerm

Caption: Experimental workflow from polymer synthesis to membrane characterization.

logical_relationship Monomer Monomer Structure (2-Bromotetrafluoroethyl trifluorovinyl ether) Polymer Polymer Properties (Molecular Weight, Tg) Monomer->Polymer Polymerization Fabrication Membrane Fabrication (Solution Casting) Polymer->Fabrication Structure Membrane Structure (Free Volume, Morphology) Fabrication->Structure Performance Gas Separation Performance (Permeability, Selectivity) Structure->Performance

Caption: Relationship between monomer structure and membrane performance.

Application Notes and Protocols for Grafting 2-Bromotetrafluoroethyl Trifluorovinyl Ether onto Polymer Backbones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the grafting of 2-bromotetrafluoroethyl trifluorovinyl ether onto a model polymer backbone using Atom Transfer Radical Polymerization (ATRP). The resulting fluorinated graft copolymers possess unique properties conferred by the fluorinated side chains, making them promising candidates for various applications, including the development of novel drug delivery systems, biocompatible coatings, and advanced materials. The protocols provided herein are based on established "grafting from" techniques and offer a comprehensive guide for the synthesis and characterization of these specialized polymers.

Introduction

The modification of polymer properties through grafting is a powerful strategy to create new materials with tailored functionalities. Fluorinated polymers are of particular interest due to their unique characteristics, such as high thermal and chemical stability, hydrophobicity, and low surface energy.[1] Grafting fluorinated side chains onto a pre-existing polymer backbone can impart these desirable properties to the base polymer, expanding its application scope.

This document focuses on the grafting of this compound, a monomer that introduces a highly fluorinated and reactive side chain. The presence of the trifluorovinyl ether group offers potential for further chemical modification, while the bromotetrafluoroethyl group provides a handle for controlled radical polymerization. We will describe a "grafting from" approach utilizing Atom Transfer Radical Polymerization (ATRP), a robust and versatile controlled radical polymerization technique that allows for the synthesis of well-defined polymer architectures.[2]

Experimental Protocols

Materials
MaterialSupplierGrade
Poly(2-hydroxyethyl acrylate) (PHEA)Sigma-AldrichMn = 20,000 g/mol , PDI = 1.2
2-Bromoisobutyryl bromideSigma-Aldrich98%
Triethylamine (TEA)Sigma-Aldrich≥99.5%
Anhydrous Tetrahydrofuran (THF)Sigma-Aldrich≥99.9%, inhibitor-free
This compoundCustom Synthesis>98%
Copper(I) bromide (CuBr)Sigma-Aldrich99.999%
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)Sigma-Aldrich99%
Anhydrous N,N-Dimethylformamide (DMF)Sigma-Aldrich99.8%
MethanolFisher ScientificACS Grade
Dichloromethane (DCM)Fisher ScientificACS Grade

Note on this compound: This monomer is not readily commercially available and may require custom synthesis. A potential synthetic route involves the reaction of 2,2,3,3-tetrafluoro-1-(trifluoromethoxy)propan-1-ol with a brominating agent.

Synthesis of PHEA-Br Macroinitiator

This protocol describes the functionalization of a poly(2-hydroxyethyl acrylate) (PHEA) backbone with ATRP initiating sites.

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 5.0 g of PHEA in 100 mL of anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 2.5 mL of triethylamine (TEA) to the solution under stirring.

  • In a separate dropping funnel, dissolve 3.0 mL of 2-bromoisobutyryl bromide in 20 mL of anhydrous THF.

  • Add the 2-bromoisobutyryl bromide solution dropwise to the PHEA solution over a period of 1 hour at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours under a nitrogen atmosphere.

  • Quench the reaction by adding 10 mL of methanol.

  • Precipitate the polymer by slowly pouring the reaction mixture into 800 mL of cold deionized water.

  • Collect the white precipitate by filtration and wash thoroughly with deionized water.

  • Redissolve the polymer in a minimal amount of THF and re-precipitate in cold deionized water. Repeat this step twice.

  • Dry the final product, the PHEA-Br macroinitiator, under vacuum at 40 °C for 48 hours.

Grafting of this compound from PHEA-Br Macroinitiator (ATRP)

This protocol details the "grafting from" polymerization of the fluorinated monomer from the prepared macroinitiator.

Procedure:

  • In a Schlenk flask, add 1.0 g of PHEA-Br macroinitiator, 2.8 g of this compound, and 10 mL of anhydrous DMF.

  • Add 28.5 mg of CuBr and 43.5 µL of PMDETA to the flask.

  • Seal the flask with a rubber septum and degas the mixture by three freeze-pump-thaw cycles.

  • After the final thaw, backfill the flask with nitrogen and place it in a preheated oil bath at 70 °C.

  • Allow the polymerization to proceed for the desired time (e.g., 6, 12, 24 hours). To monitor the reaction, small aliquots can be withdrawn at different time points using a nitrogen-purged syringe.

  • To quench the polymerization, open the flask to air and add 5 mL of THF.

  • Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the grafted polymer by pouring the solution into a large volume of methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum at 50 °C for 48 hours.

Characterization Data

The successful synthesis of the graft copolymer can be confirmed by various analytical techniques.

Characterization TechniqueExpected Observations
¹H NMR Appearance of new signals corresponding to the protons of the grafted poly(this compound) side chains.
¹⁹F NMR Presence of characteristic signals for the fluorine atoms in the trifluorovinyl ether and tetrafluoroethyl groups.
FTIR Spectroscopy Appearance of new absorption bands characteristic of C-F bonds (around 1100-1300 cm⁻¹).
Size Exclusion Chromatography (SEC/GPC) An increase in the molecular weight and a shift to shorter elution times compared to the PHEA-Br macroinitiator, indicating successful grafting.
Contact Angle Measurement A significant increase in the water contact angle on a film of the graft copolymer compared to the PHEA backbone, indicating increased surface hydrophobicity.

Table 1: Hypothetical Quantitative Data for Graft Copolymer Synthesis

SamplePolymerization Time (h)Monomer Conversion (%)Mn ( g/mol ) (SEC)PDI (SEC)Grafting Density (%)*Water Contact Angle (°)
PHEA-Br--21,5001.25-45
PHEA-g-PFVE-163545,8001.408595
PHEA-g-PFVE-2126278,2001.4585108
PHEA-g-PFVE-32485115,6001.5085115

*Grafting density is estimated based on the assumption of 85% initiation efficiency from the macroinitiator.

Visualizations

experimental_workflow cluster_synthesis Synthesis of PHEA-Br Macroinitiator cluster_grafting Grafting Polymerization (ATRP) cluster_characterization Characterization PHEA Poly(2-hydroxyethyl acrylate) (PHEA) Reaction1 Reaction with 2-Bromoisobutyryl bromide and TEA in THF PHEA->Reaction1 PHEA_Br PHEA-Br Macroinitiator Reaction1->PHEA_Br Purification1 Precipitation and Washing PHEA_Br->Purification1 PHEA_Br_input PHEA-Br Macroinitiator Monomer 2-Bromotetrafluoroethyl trifluorovinyl ether Reaction2 ATRP at 70°C Monomer->Reaction2 Catalyst CuBr/PMDETA in DMF Catalyst->Reaction2 Graft_Copolymer PHEA-g-P(BTFTVE) Graft Copolymer Reaction2->Graft_Copolymer Purification2 Catalyst Removal and Precipitation Graft_Copolymer->Purification2 Final_Product Final Graft Copolymer PHEA_Br_input->Reaction2 NMR NMR (¹H, ¹⁹F) FTIR FTIR SEC SEC/GPC ContactAngle Contact Angle Final_Product->NMR Final_Product->FTIR Final_Product->SEC Final_Product->ContactAngle

Figure 1: Experimental workflow for the synthesis and characterization of the graft copolymer.

Figure 2: Logical relationship between components, process, product, and properties.

Applications in Drug Development

The unique properties of fluorinated graft copolymers make them highly attractive for various applications in drug development.

  • Drug Delivery Vehicles: The amphiphilic nature of the synthesized graft copolymer, with a hydrophilic backbone and hydrophobic fluorinated side chains, can lead to the formation of micelles in aqueous environments. These micelles can encapsulate hydrophobic drugs, improving their solubility and bioavailability.[1] The fluorinated core can provide a stable and inert environment for the drug payload.

  • Biocompatible Coatings: Fluoropolymers are known for their low surface energy and resistance to protein adsorption, which can reduce the foreign body response when used as coatings for medical devices and implants. Grafting these fluorinated chains onto a biocompatible polymer can enhance the overall biocompatibility of the material.

  • Imaging Agents: The presence of fluorine atoms allows for the potential use of these polymers as contrast agents in ¹⁹F Magnetic Resonance Imaging (MRI), offering a background-free imaging modality.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low monomer conversion - Inactive catalyst- Presence of oxygen- Impurities in monomer or solvent- Use freshly purified CuBr.- Ensure thorough degassing of the reaction mixture.- Use high-purity, anhydrous solvents and freshly distilled monomer.
High polydispersity (PDI) - High concentration of radicals- Chain transfer reactions- Decrease the reaction temperature.- Adjust the monomer to initiator ratio.
No increase in molecular weight - Inefficient initiation from the macroinitiator- Confirm the successful synthesis of the PHEA-Br macroinitiator by ¹H NMR.- Ensure the purity of the macroinitiator.

Conclusion

The protocol described provides a robust method for the synthesis of a novel fluorinated graft copolymer by "grafting from" this compound from a poly(2-hydroxyethyl acrylate) backbone using ATRP. The resulting polymer exhibits significantly altered surface properties and holds great promise for applications in drug delivery and biomedical materials. The detailed experimental procedures, characterization data, and visualizations serve as a comprehensive guide for researchers in this field. Further optimization of reaction conditions and exploration of different polymer backbones can lead to a wide range of functional materials with tailored properties.

References

Application Notes: Emulsion Polymerization of Fluorinated Vinyl Ethers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fluorinated polymers are highly valued for their exceptional properties, including high thermal stability, chemical inertness, low surface energy, and hydrophobicity.[1][2] These characteristics make them ideal for a wide range of applications in fields such as aerospace, electronics, and advanced coatings.[2] However, the synthesis of high-molecular-weight fluoropolymers can be challenging due to their poor solubility in most organic solvents.[1][2] Emulsion polymerization offers a robust and environmentally friendly alternative, utilizing water as the continuous phase to overcome solubility issues and facilitate the synthesis of stable polymer latexes.[1] This technique involves the polymerization of monomer droplets dispersed in an aqueous medium, stabilized by a surfactant. This document provides a detailed overview of the techniques, protocols, and key data associated with the emulsion polymerization of fluorinated vinyl ethers.

Core Principles and Techniques

Emulsion polymerization is a free-radical polymerization process that occurs in an emulsion, which typically consists of the monomer, a continuous phase (usually water), an initiator, and a surfactant. The process allows for the formation of high-molecular-weight polymers at a high polymerization rate.

Key techniques include:

  • Conventional Emulsion Polymerization: This is the most common method, involving the polymerization of monomers, water, an initiator, and an emulsifier. While easy to operate and cost-effective, the stability of the emulsion can sometimes be a challenge.[1][2]

  • Non-Soap (Surfactant-Free) Emulsion Polymerization: This method avoids traditional surfactants, instead using monomers that can self-stabilize or initiators that leave charged end-groups on the polymer chains, thereby providing stability. This technique is advantageous for applications where surfactant leaching is a concern.[1]

  • Mini-emulsion Polymerization: In this technique, monomer droplets are sheared into a much smaller size (50-500 nm) and stabilized against coalescence. Polymerization then occurs within these nanodroplets. This method offers better control over particle size and composition.[1]

Core Components in Emulsion Polymerization

The selection of monomers, initiators, and surfactants is critical to controlling the polymerization process and the final properties of the fluoropolymer latex.

  • Monomers: Fluorinated vinyl ethers (FVEs) are the primary building blocks. Often, they are copolymerized with other fluorinated monomers like vinylidene fluoride (VDF) or chlorotrifluoroethylene (CTFE) to tailor the properties of the final polymer.[3][4] Examples include perfluoromethyl vinyl ether (PMVE) and various trifluorovinyl ethers (TFVEs).[3][5]

  • Initiators: The polymerization is typically initiated by free radicals. Water-soluble initiators like potassium persulfate (KPS) are common.[3] Redox initiator systems, such as potassium persulfate/iron (II)/sodium hydrogensulfite, are also used, allowing for polymerization at lower temperatures.[5][6]

  • Surfactants (Emulsifiers): Surfactants stabilize the monomer droplets and the growing polymer particles. Both fluorinated and non-fluorinated surfactants can be used.[6] Fluorinated surfactants, such as ammonium salts of perfluoroalkyl carboxylic acids, are often preferred.[6] However, due to environmental concerns with some perfluorinated compounds, APEO-free (Alkylphenol ethoxylate-free) nonionic and anionic surfactants are increasingly used.[7][8][9] The concentration of the emulsifier typically ranges from 0.1% to 1% by weight based on the aqueous phase.[6]

G cluster_main Emulsion Polymerization System Monomer Fluorinated Vinyl Ether (e.g., PMVE, TFVE) Latex Final Product: Stable Polymer Latex Monomer->Latex Polymerizes into Water Continuous Phase (Deionized Water) Water->Latex Disperses Initiator Initiator (e.g., KPS, Redox System) Initiator->Monomer Initiates Surfactant Surfactant (Fluorinated or Non-Fluorinated) Surfactant->Monomer Stabilizes Droplets Surfactant->Latex Stabilizes Particles G start Start: Reactor Setup charge 1. Charge Reactor (Water, Surfactant, Monomer) start->charge purge 2. Purge with Nitrogen (Remove Oxygen) charge->purge initiate 3. Add Redox Initiator System (KPS/Fe(II)/NaHSO₃) purge->initiate polymerize 4. Polymerize (Constant T, Stirring, 48-96h) initiate->polymerize terminate 5. Terminate Reaction (Add Acidified Methanol) polymerize->terminate filter 6. Filter & Wash Polymer terminate->filter dry 7. Dry Under Vacuum filter->dry end_node End: Characterize Polymer dry->end_node

References

Application Notes and Protocols for the Polymerization of 2-Bromotetrafluoroethyl trifluorovinyl ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of potential methods for the polymerization of 2-Bromotetrafluoroethyl trifluorovinyl ether (BTFEVE). Due to the limited availability of literature specifically on BTFEVE, the following protocols are adapted from established methods for the polymerization of structurally similar fluorinated vinyl ethers. Researchers should consider these as starting points and may need to optimize conditions for this specific monomer.

Introduction to Polymerization of Fluorinated Vinyl Ethers

Fluorinated vinyl ethers are a class of monomers that yield polymers with unique and desirable properties, including high thermal stability, chemical resistance, and low surface energy. The polymerization of these monomers can be achieved through various mechanisms, including free-radical, cationic, and controlled radical polymerization techniques. The presence of the bromine atom in this compound offers a handle for post-polymerization modification, making it an attractive monomer for the synthesis of functional fluoropolymers.

Potential Initiator Systems for BTFEVE Polymerization

Several initiator systems are viable for the polymerization of fluorinated vinyl ethers and could be adapted for BTFEVE. The choice of initiator will significantly influence the polymerization mechanism and the resulting polymer characteristics.

1. Redox Initiation (Free-Radical Polymerization): Redox initiators are commonly used in emulsion polymerization of fluorinated monomers. A typical system consists of a reducing agent, an oxidizing agent, and a catalyst. This method is effective for achieving high molecular weight polymers.

2. Cationic Initiation: Cationic polymerization is another common method for vinyl ethers. It can be initiated by Lewis acids or strong Brønsted acids. This method can be sensitive to impurities and typically requires stringent reaction conditions.

3. Controlled Radical Polymerization (CRP): Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization offer precise control over the polymer architecture, including molecular weight and dispersity. The bromine atom in BTFEVE could potentially participate in ATRP as an initiating site, although this would require careful consideration of its reactivity relative to the vinyl group.

Data Presentation: Representative Polymerization Conditions and Results

The following tables summarize representative quantitative data from the polymerization of analogous trifluorovinyl ethers. These values should serve as a guideline for the polymerization of BTFEVE.

Table 1: Representative Conditions for Redox-Initiated Emulsion Polymerization of Trifluorovinyl Ethers

ParameterValueReference Monomer
Initiator SystemPotassium persulfate/Iron(II) sulfate/Sodium bisulfiteGeneric Trifluorovinyl Ethers
Monomer Concentration10-20 wt% in waterGeneric Trifluorovinyl Ethers
Initiator Concentration0.1-1.0 mol% (relative to monomer)Generic Trifluorovinyl Ethers
Temperature25-60 °CGeneric Trifluorovinyl Ethers
Reaction Time4-24 hoursGeneric Trifluorovinyl Ethers
Resulting Mn ( g/mol )20,000 - 100,000Generic Trifluorovinyl Ethers
Dispersity (Đ)2.0 - 4.0Generic Trifluorovinyl Ethers

Table 2: Representative Conditions for Cationic Polymerization of Semi-Fluorinated Vinyl Ethers

ParameterValueReference Monomer
Initiator SystemTriflic acid (HOTf) or Trimethylsilyl triflate (TMSOTf)Semi-fluorinated vinyl ethers
Monomer Concentration0.5 - 2.0 M in a non-polar solvent (e.g., dichloromethane, hexane)Semi-fluorinated vinyl ethers
Initiator Concentration0.01 - 0.1 mol% (relative to monomer)Semi-fluorinated vinyl ethers
Temperature-78 to 0 °CSemi-fluorinated vinyl ethers
Reaction Time1-12 hoursSemi-fluorinated vinyl ethers
Resulting Mn ( g/mol )5,000 - 50,000Semi-fluorinated vinyl ethers
Dispersity (Đ)1.1 - 1.8Semi-fluorinated vinyl ethers

Table 3: Representative Conditions for RAFT Polymerization of Vinyl Ethers

ParameterValueReference Monomer
RAFT AgentXanthates or DithiocarbamatesGeneric Vinyl Ethers
InitiatorAIBN or V-50Generic Vinyl Ethers
[Monomer]:[RAFT]:[Initiator]100:1:0.1 to 500:1:0.2Generic Vinyl Ethers
SolventToluene, DioxaneGeneric Vinyl Ethers
Temperature60-80 °CGeneric Vinyl Ethers
Reaction Time6-24 hoursGeneric Vinyl Ethers
Resulting Mn ( g/mol )10,000 - 100,000 (controlled by [M]/[RAFT])Generic Vinyl Ethers
Dispersity (Đ)< 1.3Generic Vinyl Ethers

Experimental Protocols

Protocol 1: Redox-Initiated Emulsion Polymerization of BTFEVE (Adapted)

This protocol is adapted from the emulsion polymerization of other trifluorovinyl ethers.

Materials:

  • This compound (BTFEVE)

  • Potassium persulfate (KPS)

  • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

  • Sodium bisulfite (NaHSO₃)

  • Sodium dodecyl sulfate (SDS)

  • Deionized water

  • Nitrogen gas

Procedure:

  • To a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add deionized water and sodium dodecyl sulfate (SDS) as a surfactant.

  • Purge the solution with nitrogen for 30 minutes to remove dissolved oxygen.

  • Add the BTFEVE monomer to the flask while stirring vigorously to form an emulsion.

  • In a separate flask, prepare an aqueous solution of potassium persulfate.

  • In another separate flask, prepare an aqueous solution of iron(II) sulfate heptahydrate and sodium bisulfite.

  • Add the potassium persulfate solution to the reaction flask, followed by the dropwise addition of the iron(II) sulfate and sodium bisulfite solution to initiate the polymerization.

  • Maintain the reaction temperature at 40-50 °C under a nitrogen atmosphere for 12-24 hours.

  • Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

  • Precipitate the polymer by adding the emulsion to a large volume of methanol or a saturated salt solution.

  • Filter the polymer, wash it thoroughly with water and methanol, and dry it under vacuum at 40-50 °C to a constant weight.

Protocol 2: Cationic Polymerization of BTFEVE (Adapted)

This protocol is a general procedure for the cationic polymerization of fluorinated vinyl ethers and requires anhydrous conditions.

Materials:

  • This compound (BTFEVE), dried over CaH₂ and distilled

  • Triflic acid (HOTf) or another suitable Lewis/Brønsted acid initiator

  • Anhydrous dichloromethane (DCM) or other suitable non-polar solvent

  • Dry nitrogen or argon gas

  • Quenching agent (e.g., methanol, ammonia solution in methanol)

Procedure:

  • Set up a flame-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of dry nitrogen or argon.

  • Add anhydrous DCM to the flask via a syringe.

  • Cool the solvent to the desired reaction temperature (e.g., -78 °C using a dry ice/acetone bath).

  • Add the purified BTFEVE monomer to the cold solvent via a syringe.

  • Prepare a dilute solution of the initiator (e.g., triflic acid in DCM) in a separate dry Schlenk flask.

  • Slowly add the initiator solution to the stirring monomer solution via a syringe to initiate the polymerization.

  • Allow the reaction to proceed for the desired time (e.g., 1-6 hours), monitoring the viscosity of the solution.

  • Quench the polymerization by adding a small amount of pre-chilled methanol or an ammonia solution in methanol.

  • Allow the reaction mixture to warm to room temperature.

  • Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., methanol or hexane).

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

Visualization of Polymerization Workflows

G cluster_prep Preparation cluster_reaction Polymerization Reaction cluster_workup Work-up and Purification Monomer_Purification Monomer Purification (BTFEVE) Reaction_Setup Reaction Vessel Setup (Inert Atmosphere) Monomer_Purification->Reaction_Setup Solvent_Drying Solvent Drying (if applicable) Solvent_Drying->Reaction_Setup Initiator_Prep Initiator Solution Preparation Initiation Initiation Initiator_Prep->Initiation Reaction_Setup->Initiation Propagation Propagation Initiation->Propagation Termination Termination/Quenching Propagation->Termination Precipitation Polymer Precipitation Termination->Precipitation Filtration Filtration and Washing Precipitation->Filtration Drying Drying Filtration->Drying Final Polymer Product Final Polymer Product Drying->Final Polymer Product

Caption: Decision tree for selecting an appropriate initiator system.

High-Performance Elastomers Formulated with 2-Bromotetrafluoroethyl Trifluorovinyl Ether: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the formulation of high-performance elastomers utilizing 2-Bromotetrafluoroethyl trifluorovinyl ether as a cure site-monomer. The incorporation of this bromine-containing fluorinated vinyl ether into the polymer backbone allows for efficient peroxide vulcanization, resulting in elastomers with a desirable combination of thermal stability, chemical resistance, and mechanical properties. These characteristics make them suitable for demanding applications in various high-tech industries, including aerospace, chemical processing, and pharmaceuticals, where seal integrity and material purity are critical.

Overview of this compound in Fluoroelastomers

This compound (BrTFFO) is a specialized fluorinated monomer used to introduce cure sites into the polymer chains of fluoroelastomers. The bromine atom in its structure provides a reactive site for peroxide-initiated cross-linking. This method of curing is known to produce elastomers with excellent chemical resistance, as it does not introduce unsaturation into the polymer backbone that can be susceptible to chemical attack.

Fluoroelastomers are a class of synthetic rubbers renowned for their exceptional resistance to heat, chemicals, and oils. They are broadly categorized under the ASTM D1418 designation of FKM. The inclusion of bromine-containing cure site monomers like BrTFFO is a common strategy to enable peroxide curing, which is particularly advantageous for applications requiring resistance to steam and other aggressive media.

Polymer Synthesis: Copolymerization with Vinylidene Fluoride (VDF) and Tetrafluoroethylene (TFE)

High-performance fluoroelastomers can be synthesized by the copolymerization of vinylidene fluoride (VDF) and tetrafluoroethylene (TFE) with this compound as a cure site monomer. The polymerization is typically carried out via a free-radical mechanism. A notable method for this synthesis is conducted in supercritical carbon dioxide (scCO₂), which offers a more environmentally friendly alternative to traditional solvent-based processes.

Experimental Protocol: Synthesis of VDF/TFE/BrTFFO Terpolymer

This protocol describes a representative laboratory-scale synthesis of a VDF/TFE/BrTFFO terpolymer.

Materials:

  • Vinylidene fluoride (VDF)

  • Tetrafluoroethylene (TFE)

  • This compound (BrTFFO)

  • Peroxide initiator (e.g., Di-tert-butyl peroxide)

  • Supercritical carbon dioxide (scCO₂)

Equipment:

  • High-pressure reaction vessel equipped with a stirrer, temperature control, and monomer/initiator injection ports.

  • System for purification and pressurization of CO₂.

  • Product collection and monomer recovery system.

Procedure:

  • Reactor Preparation: The high-pressure reactor is thoroughly cleaned, dried, and purged with an inert gas (e.g., nitrogen or argon) to remove any oxygen.

  • Monomer and Initiator Loading: A predetermined ratio of VDF, TFE, and BrTFFO is charged into the reactor. The peroxide initiator is introduced separately. The amount of BrTFFO is typically in the range of 1-5 mol% to provide adequate cure sites.

  • Pressurization and Heating: The reactor is filled with liquid CO₂ and then heated and pressurized to supercritical conditions (e.g., >31.1 °C and >7.38 MPa).

  • Polymerization: The reaction mixture is stirred at a controlled temperature (e.g., 70-100 °C) for a specified duration (e.g., 4-24 hours) to achieve the desired monomer conversion and polymer molecular weight.

  • Depressurization and Product Collection: After the reaction, the reactor is cooled, and the CO₂ is slowly vented. The resulting polymer is collected from the reactor.

  • Purification: The polymer is purified to remove any unreacted monomers and initiator residues. This may involve dissolving the polymer in a suitable solvent and precipitating it in a non-solvent.

  • Drying: The purified polymer is dried under vacuum to a constant weight.

Formulation of the High-Performance Elastomer

The synthesized VDF/TFE/BrTFFO terpolymer serves as the base for the high-performance elastomer. A typical formulation for peroxide curing includes the base polymer, a peroxide curative, a co-agent, an acid acceptor, and fillers.

ComponentFunctionTypical Concentration (phr)Example
VDF/TFE/BrTFFO TerpolymerBase Elastomer100-
Organic PeroxideCuring Agent1.5 - 3.02,5-dimethyl-2,5-di(tert-butylperoxy)hexane
Co-agentCross-linking Promoter2.0 - 5.0Triallyl isocyanurate (TAIC)
Acid AcceptorScavenges acidic byproducts3.0 - 6.0Zinc Oxide (ZnO) or Calcium Hydroxide (Ca(OH)₂)
Reinforcing FillerImproves mechanical properties10 - 40Carbon Black (e.g., N990) or Mineral Fillers (e.g., Barium Sulfate)
Processing AidImproves mold release and flow0.5 - 2.0Low molecular weight wax or fatty acid esters

phr: parts per hundred rubber

Vulcanization (Curing) Protocol

The formulated elastomer compound is then vulcanized to form a cross-linked, three-dimensional network, which imparts its elastic properties.

Experimental Protocol: Peroxide Vulcanization

Equipment:

  • Two-roll mill or internal mixer for compounding.

  • Compression molding press with heated platens.

  • Post-curing oven.

Procedure:

  • Compounding: The VDF/TFE/BrTFFO terpolymer and all the formulation ingredients are thoroughly mixed on a two-roll mill or in an internal mixer to ensure a homogeneous compound.

  • Preforming: The compounded rubber is shaped into a preform suitable for the mold cavity.

  • Press-Cure: The preform is placed in a heated mold in a compression press. The press is closed, and the compound is cured under pressure at a specific temperature and for a set time. Typical press-cure conditions for peroxide-cured fluoroelastomers are 170-180 °C for 10-20 minutes.

  • Demolding: The cured part is carefully removed from the mold.

  • Post-Cure: The press-cured part is then subjected to a post-curing cycle in an oven to complete the cross-linking reactions and remove any volatile byproducts. A typical post-cure cycle is 24 hours at 230 °C.

Properties of the Cured Elastomer

The final properties of the elastomer are determined by the polymer composition, formulation, and curing conditions.

Physical and Thermal Properties
PropertyValueTest Method
Glass Transition Temperature (Tg)-40 to -20 °CASTM D3418 (DSC)
Thermal Stability (5% weight loss)> 400 °CASTM D3850 (TGA)
Mechanical Properties

The mechanical properties are crucial for sealing applications. The following table presents expected ranges for a well-formulated elastomer.

PropertyExpected Value RangeTest Method
Tensile Strength10 - 20 MPaASTM D412
Elongation at Break150 - 300 %ASTM D412
Hardness60 - 90 Shore AASTM D2240
Compression Set (70 hrs @ 200 °C)15 - 30 %ASTM D395, Method B
Chemical Resistance

Fluoroelastomers formulated with BrTFFO are expected to exhibit excellent resistance to a wide range of chemicals.

Chemical ClassResistance Rating
Aliphatic and Aromatic HydrocarbonsExcellent
Chlorinated SolventsExcellent
Acids (dilute and concentrated)Very Good
Engine Oils and FuelsExcellent
Steam and Hot WaterVery Good
Ketones (e.g., Acetone, MEK)Fair to Poor
Polar Solvents (e.g., Esters, Ethers)Fair to Poor

Resistance ratings are general and can vary with specific chemical, temperature, and exposure time.

Diagrams

Experimental Workflow

experimental_workflow cluster_synthesis Polymer Synthesis cluster_formulation Elastomer Formulation cluster_vulcanization Vulcanization cluster_testing Property Testing s1 Monomer Charging (VDF, TFE, BrTFFO) s2 Initiator Injection s1->s2 s3 Polymerization in scCO₂ s2->s3 s4 Product Collection s3->s4 s5 Purification & Drying s4->s5 f1 Compounding on Two-Roll Mill s5->f1 v1 Press-Curing f1->v1 v2 Post-Curing v1->v2 t1 Mechanical Testing v2->t1 t2 Thermal Analysis v2->t2 t3 Chemical Resistance v2->t3

Caption: Experimental workflow from polymer synthesis to property testing.

Peroxide Vulcanization Mechanism

peroxide_vulcanization cluster_initiation Initiation cluster_propagation Propagation & Cross-linking p Peroxide (ROOR) r 2 RO• (Free Radicals) p->r Heat poly_br Polymer Chain with -CF(Br)- group r->poly_br Abstraction of Br poly_rad Polymer Radical poly_br->poly_rad taic Co-agent (TAIC) poly_rad->taic Reaction with Co-agent crosslink Cross-linked Network taic->crosslink

Caption: Simplified mechanism of peroxide vulcanization.

Troubleshooting & Optimization

Technical Support Center: Polymerization of 2-Bromotetrafluoroethyl Trifluorovinyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the polymerization of 2-Bromotetrafluoroethyl trifluorovinyl ether.

Troubleshooting Guide

This guide addresses common issues encountered during the polymerization of this compound, offering potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Low or No Polymer Yield 1. Ineffective Initiation: The chosen initiator may not be suitable for this specific monomer, or the initiation temperature might be incorrect.For Radical Polymerization: Use a reliable radical initiator like Azobisisobutyronitrile (AIBN) or a redox initiator system. Ensure the reaction temperature is appropriate for the initiator's half-life. For Cationic Polymerization: Due to the electron-withdrawing nature of the fluoroalkyl group, a strong Lewis acid or a highly active cationic initiator is required. Consider using initiators like triflates or boron trifluoride etherate.
2. Presence of Inhibitors: The monomer may contain inhibitors from storage.Purify the monomer before use, for instance, by passing it through a column of basic alumina to remove acidic inhibitors.
3. Inappropriate Solvent: The chosen solvent might interfere with the polymerization or be unsuitable for the polymer.Select a solvent that is inert under the polymerization conditions and in which both the monomer and the resulting polymer are soluble. Fluorinated solvents are often a good choice.
Low Molecular Weight Polymer 1. Chain Transfer to the C-Br Bond: The carbon-bromine bond can act as a chain transfer agent, terminating the growing polymer chain and initiating a new, shorter chain.For Radical Polymerization: Consider using a controlled radical polymerization technique like RAFT (Reversible Addition-Fragmentation chain Transfer) or ATRP (Atom Transfer Radical Polymerization) to minimize uncontrolled chain transfer events. For Cationic Polymerization: Chain transfer is a common challenge.[1] Optimizing the reaction temperature (often lowering it) and using a non-nucleophilic counter-ion can help to suppress this side reaction.
2. High Initiator Concentration: An excess of initiator will lead to the formation of a larger number of shorter polymer chains.Carefully control the monomer-to-initiator ratio to achieve the desired molecular weight.
3. Chain Transfer to Solvent: Some solvents can act as chain transfer agents.Choose a solvent with a low chain transfer constant for the specific polymerization conditions.
Broad Molecular Weight Distribution (High PDI) 1. Uncontrolled Termination and Chain Transfer: This is a common issue in conventional free radical polymerization.Employ controlled/living polymerization techniques such as RAFT or ATRP. These methods provide better control over the polymerization process, resulting in polymers with a narrow molecular weight distribution.
2. Impurities: The presence of impurities can lead to various side reactions that broaden the molecular weight distribution.Ensure all reagents (monomer, initiator, solvent) are of high purity.
Polymer Discoloration (e.g., Yellowing) 1. Side Reactions Involving the Bromo Group: The bromo group might undergo elimination or other side reactions at elevated temperatures, leading to colored byproducts.Optimize the reaction temperature to be as low as possible while still achieving a reasonable polymerization rate.
2. Oxidation: The polymer or residual monomer may be susceptible to oxidation, especially at higher temperatures.Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the cationic polymerization of this compound?

A1: The primary challenge in the cationic polymerization of fluorinated vinyl ethers is the reduced nucleophilicity of the double bond due to the strong electron-withdrawing effect of the fluorine atoms. This necessitates the use of highly active initiators, such as strong Lewis acids.[2] Additionally, as with many cationic polymerizations, chain transfer reactions can be a significant issue, potentially leading to low molecular weight polymers.[1]

Q2: Can I use Atom Transfer Radical Polymerization (ATRP) for this monomer?

A2: ATRP is a powerful technique for controlled radical polymerization. While the vinyl ether group itself is not typically polymerized via ATRP, the presence of the bromoalkyl group makes this monomer potentially suitable for ATRP as an initiator for the polymerization of other monomers, or for post-polymerization modification. However, direct ATRP of the trifluorovinyl ether double bond is not a standard approach.

Q3: How does the bromo-substituent affect the radical polymerization of this monomer?

A3: The C-Br bond in the 2-Bromotetrafluoroethyl group is relatively weak and can act as a site for chain transfer. A growing polymer radical can abstract the bromine atom, terminating its own growth and creating a new radical on the transfer agent, which can then initiate a new, shorter polymer chain. This can lead to a decrease in the average molecular weight of the final polymer.

Q4: What is the recommended method for purifying the resulting polymer?

A4: A common and effective method for purifying the polymer is precipitation. This involves dissolving the crude polymer in a suitable "good" solvent and then adding this solution dropwise into a large excess of a "poor" or non-solvent. This causes the polymer to precipitate out, while impurities such as residual monomer and initiator remain dissolved in the solvent mixture. The precipitated polymer can then be collected by filtration and dried under vacuum.

Q5: Which analytical techniques are most suitable for characterizing the polymer?

A5: The most important techniques for characterizing the polymer are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹⁹F NMR, ¹³C NMR): To confirm the polymer structure, determine the monomer conversion, and analyze for any side products.

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the polymer.

Experimental Protocols

General Considerations for All Polymerizations:
  • Monomer Purification: It is highly recommended to purify the this compound monomer before use to remove any inhibitors. This can be achieved by passing the monomer through a short column of activated basic alumina.

  • Inert Atmosphere: All polymerizations should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with oxygen. This is typically achieved using standard Schlenk line techniques.

  • Dry Solvents: For cationic polymerizations, it is crucial to use anhydrous solvents to prevent premature termination of the growing polymer chains by water.

Protocol 1: Free Radical Polymerization

This protocol outlines a general procedure for the free radical polymerization of this compound using AIBN as a thermal initiator.

Materials:

  • This compound (purified)

  • Azobisisobutyronitrile (AIBN) (recrystallized from methanol)

  • Anhydrous, degassed solvent (e.g., hexafluorobenzene or a suitable fluorinated solvent)

Procedure:

  • In a Schlenk flask equipped with a magnetic stir bar, add the desired amount of this compound and the solvent.

  • Add the calculated amount of AIBN. The monomer-to-initiator ratio will determine the theoretical molecular weight.

  • Subject the reaction mixture to several freeze-pump-thaw cycles to thoroughly degas the solution.

  • After the final thaw, backfill the flask with an inert gas (nitrogen or argon).

  • Immerse the flask in a preheated oil bath at the desired temperature (typically 60-80 °C for AIBN).

  • Allow the polymerization to proceed for the desired time (e.g., 6-24 hours).

  • To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.

  • Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent (e.g., cold methanol or hexane).

  • Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.

Protocol 2: Cationic Polymerization

This protocol provides a general method for the cationic polymerization of this compound using a Lewis acid initiator.

Materials:

  • This compound (purified and dried over molecular sieves)

  • Anhydrous, degassed solvent (e.g., dichloromethane or a fluorinated solvent)

  • Lewis acid initiator (e.g., Boron trifluoride etherate, BF₃·OEt₂)

Procedure:

  • Set up a flame-dried Schlenk flask under an inert atmosphere.

  • Add the desired amount of this compound and anhydrous solvent via syringe.

  • Cool the reaction mixture to the desired temperature (e.g., -78 °C to 0 °C) using a suitable cooling bath.

  • Slowly add the Lewis acid initiator via syringe. An immediate change in viscosity may be observed.

  • Maintain the reaction at the set temperature for the desired duration.

  • Quench the polymerization by adding a small amount of pre-chilled anhydrous methanol.

  • Allow the mixture to warm to room temperature.

  • Precipitate the polymer by adding the reaction mixture to a non-solvent.

  • Isolate and dry the polymer as described in the free radical polymerization protocol.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Analysis Monomer Monomer Purification (e.g., Alumina Column) Setup Assemble Dry Glassware under Inert Atmosphere Monomer->Setup Solvent Solvent Drying & Degassing Solvent->Setup Initiator Initiator Purification (e.g., Recrystallization) Initiator->Setup Mixing Combine Monomer, Solvent, and Initiator Setup->Mixing Polymerize React at Controlled Temperature Mixing->Polymerize Quench Terminate Polymerization (e.g., add Methanol) Polymerize->Quench Precipitate Precipitate Polymer in Non-Solvent Quench->Precipitate Isolate Filter and Dry Polymer Precipitate->Isolate Characterize Analyze Polymer (NMR, GPC, FTIR) Isolate->Characterize troubleshooting_logic Start Problem Encountered Problem Low Polymer Yield? Start->Problem CheckInitiator Verify Initiator Activity & Reaction Temperature Problem->CheckInitiator Yes Problem2 Low Molecular Weight? Problem->Problem2 No CheckPurity Purify Monomer & Solvent CheckInitiator->CheckPurity CheckPurity->Problem2 ReduceInitiator Decrease Initiator Concentration Problem2->ReduceInitiator Yes Problem3 Broad PDI? Problem2->Problem3 No ControlledPoly Consider Controlled Polymerization (RAFT/ATRP) ReduceInitiator->ControlledPoly ControlledPoly->Problem3 Problem3->ControlledPoly Yes OptimizeConditions Optimize Reaction Conditions (Temp., Time) Problem3->OptimizeConditions Yes End Successful Polymerization Problem3->End No OptimizeConditions->End

References

Technical Support Center: Synthesis of Perfluorovinyl Ethers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of perfluorovinyl ethers (PFVEs). The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing perfluorovinyl ethers?

A1: The most prevalent methods for synthesizing perfluorovinyl ethers include:

  • Pyrolysis of Perfluoro-2-alkoxypropionic Acid Salts: This is a widely used industrial method, often following the reaction of hexafluoropropylene oxide (HFPO) with a perfluoroacyl fluoride.[1][2]

  • Dehalogenation: This involves the removal of halogen atoms (typically chlorine) from a saturated precursor. For instance, 1,2-dichlorotrifluoroethyl perfluoroalkyl ethers can be dehalogenated to yield the corresponding perfluorovinyl ether.

  • Williamson Ether Synthesis: This classic method can be adapted for fluorinated compounds, involving the reaction of a fluorinated alkoxide with an alkyl halide. However, it is susceptible to side reactions.[3][4]

  • Transetherification: This method involves the exchange of the alkyl group of an ether with a fluoroalkyl group, often catalyzed by transition metals.

Q2: What are the primary side reactions to be aware of during PFVE synthesis?

A2: Common side reactions include the formation of isomeric byproducts, ketone formation, elimination reactions, hydrolysis of intermediates, and incomplete reactions leading to the presence of starting materials in the final product. The specific side reactions greatly depend on the chosen synthetic route.

Troubleshooting Guides

Issue 1: Low Yield and Formation of Isomeric Byproducts in Syntheses Involving Hexafluoropropylene Oxide (HFPO)

Q: I am using the hexafluoropropylene oxide (HFPO) route to synthesize a perfluorovinyl ether, but I am observing low yields and a mixture of isomers. What is causing this and how can I improve the regioselectivity?

A: Background: The reaction of a nucleophile (such as a fluoride ion from a catalyst attacking a perfluoroacyl fluoride) with HFPO is a key step in many PFVE syntheses. Contrary to what steric hindrance would suggest, the nucleophilic attack preferentially occurs at the more substituted β-carbon of HFPO.[5][6][7] This "abnormal regioselectivity" is due to electronic effects, specifically the strengthening of the Cα-O bond by negative hyperconjugation.[5][6] However, under certain conditions, attack at the α-carbon can occur, leading to isomeric impurities.

Troubleshooting Steps:

  • Catalyst Choice: The choice of catalyst and solvent can influence the regioselectivity. Alkali metal fluorides like cesium fluoride (CsF) or potassium fluoride (KF) are commonly used.[8] The combination of the catalyst and a polar aprotic solvent (e.g., diglyme, tetraglyme, acetonitrile) is crucial for promoting the desired reaction pathway.

  • Temperature Control: The reaction temperature should be carefully controlled. The initial addition of HFPO to the perfluoroacyl fluoride and catalyst is often carried out at low temperatures (e.g., 0 °C or below) to manage the exothermicity of the reaction and improve selectivity.[9]

  • Molar Ratio of Reactants: Maintaining a molar excess of the perfluoroacyl fluoride relative to HFPO can help to selectively produce the mono-addition product over di- or poly-addition products.[10]

Logical Diagram: Regioselectivity in HFPO Ring-Opening

HFPO_Regioselectivity cluster_pathways Nucleophilic Attack HFPO Hexafluoropropylene Oxide (HFPO) beta_attack Attack at β-carbon (More hindered) HFPO->beta_attack Favored Pathway (Lower distortion energy) alpha_attack Attack at α-carbon (Less hindered) HFPO->alpha_attack Disfavored Pathway (Higher distortion energy) Nu Nucleophile (e.g., R_f-C(O)O⁻) Nu->HFPO desired_product Desired Intermediate (Precursor to linear PFVE) beta_attack->desired_product isomer_byproduct Isomeric Byproduct (Branched ether precursor) alpha_attack->isomer_byproduct

Caption: Favored and disfavored nucleophilic attack on HFPO.

Issue 2: Formation of a Ketone Byproduct

Q: During the synthesis of a perfluorosulfonyl vinyl ether, I have identified a significant ketone byproduct. How can I prevent its formation?

A: Background: In certain syntheses, particularly those involving sulfur-containing perfluorinated compounds, a ketone byproduct with the general formula (RSCF₂CF₂)₂CO can form.[8] The formation of this byproduct is typically favored at higher temperatures.

Troubleshooting Steps:

  • Temperature Reduction: The most effective way to minimize the formation of this ketone byproduct is to conduct the reaction at a reduced temperature. The permissible temperature range can be between 0-80°C, and lower temperatures within this range are preferable.[8]

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like GC-MS to detect the onset of ketone formation. If the byproduct begins to appear, lowering the reaction temperature immediately can help to suppress its continued formation.

Issue 3: Low Yield in Williamson Ether Synthesis of Fluorinated Ethers

Q: I am attempting to synthesize a fluorinated ether using the Williamson synthesis, but the yield is very low, and I suspect elimination is the major pathway. How can I favor substitution over elimination?

A: Background: The Williamson ether synthesis is an SN2 reaction between an alkoxide and an alkyl halide.[3][11] However, alkoxides are also strong bases, which can promote a competing E2 elimination reaction, especially with secondary and tertiary alkyl halides.[3][11] In the case of fluorinated substrates, the high electronegativity of fluorine can increase the acidity of β-hydrogens, making elimination even more favorable, potentially through an E1cb mechanism.[12]

Troubleshooting Steps:

  • Choice of Reactants: The key to a successful Williamson synthesis is to use the least sterically hindered alkyl halide possible. Ideally, a methyl or primary alkyl halide should be used.[3][11] If you are trying to synthesize an unsymmetrical ether, choose the synthetic route where the halide is on the less substituted carbon.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature generally favors the SN2 reaction over the E2 reaction.[13]

    • Solvent: A polar aprotic solvent such as DMSO, DMF, or acetonitrile is often preferred for SN2 reactions.

    • Base: Use a strong, non-nucleophilic base to generate the alkoxide in situ if possible, to avoid having a high concentration of a strong base that can promote elimination.

Logical Diagram: SN2 vs. E2 in Williamson Ether Synthesis

SN2_vs_E2 cluster_conditions Reaction Conditions start Fluorinated Alcohol + Alkyl Halide sn2_conditions Primary Alkyl Halide Low Temperature start->sn2_conditions e2_conditions Secondary/Tertiary Alkyl Halide High Temperature start->e2_conditions product_ether Desired Ether (SN2 Product) sn2_conditions->product_ether product_alkene Alkene Byproduct (E2 Product) e2_conditions->product_alkene

Caption: Conditions favoring SN2 vs. E2 in Williamson synthesis.

Issue 4: Incomplete Pyrolysis of Perfluoro-2-alkoxypropionic Acid Salts

Q: After the pyrolysis step in my PFVE synthesis, I am finding a significant amount of the starting perfluoro-2-alkoxypropionyl fluoride in my product mixture. How can I ensure complete conversion?

A: Background: The pyrolysis of the sodium or potassium salt of a perfluoro-2-alkoxypropionic acid is the final step to generate the perfluorovinyl ether. Incomplete reaction can result from several factors, including insufficient temperature, short reaction time, or issues with the salt itself.

Troubleshooting Steps:

  • Drying of the Salt: It is crucial to thoroughly dry the perfluoro-2-alkoxypropionate salt before pyrolysis. The presence of water can interfere with the reaction. A common procedure is to dry the salt under vacuum at an elevated temperature (e.g., 150 °C for several hours).[1]

  • Pyrolysis Temperature: The temperature required for pyrolysis can vary depending on the specific salt and the scale of the reaction. Temperatures typically range from 170 °C to 350 °C.[1][2][14] If you are observing incomplete conversion, a gradual increase in the pyrolysis temperature may be necessary.

  • Reaction Time: Ensure a sufficient residence time at the pyrolysis temperature to allow the reaction to go to completion.

  • Use of a Solid Support/Catalyst: In some procedures, the pyrolysis is carried out by passing the precursor over a layer of a dry, inert salt like potassium sulfate (K₂SO₄) at high temperatures (e.g., 300 °C).[1] This can facilitate a cleaner and more complete reaction.

Quantitative Data Summary

Synthesis Step/IssueParameterCondition 1Yield/Observation 1Condition 2Yield/Observation 2Reference
Pyrolysis of Perfluoro-2-methoxypropionic Acid SaltSalt TypePotassium Salt80%Sodium SaltLower Yield[1]
Pyrolysis of Perfluoro-2-methoxypropionic Acid SaltTemperature (K Salt)185-215 °C80%--[1]
Pyrolysis of Perfluoro-2-propoxypropionic Acid SaltSalt TypePotassium Salt79%--[1]
Pyrolysis of Sodium Perfluoro-2-propoxypropionateTemperature300-350 °C46%--[1]
Synthesis of SSC Monomer via DechlorinationYield-~80%--[8]

Experimental Protocols

Protocol 1: Synthesis of Perfluoropropyl Vinyl Ether (PPVE) via the HFPO Route

This protocol is a generalized procedure based on common practices described in the literature.

Step 1: Formation of Perfluoro-2-propoxypropionyl Fluoride

  • In a dry, inert atmosphere (e.g., nitrogen or argon), charge a suitable reactor with a polar aprotic solvent (e.g., diglyme) and a catalytic amount of an alkali metal fluoride (e.g., CsF or KF).

  • Cool the reactor to a low temperature (e.g., -20 °C to 0 °C).

  • Slowly add perfluoropropionyl fluoride to the stirred suspension.

  • Gradually introduce hexafluoropropylene oxide (HFPO) into the reactor, maintaining the low temperature. The molar ratio of perfluoropropionyl fluoride to HFPO should be kept greater than 1 to favor the mono-adduct.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours.

  • The resulting perfluoro-2-propoxypropionyl fluoride can be isolated by distillation.

Step 2: Conversion to the Sodium Salt

  • The crude or purified perfluoro-2-propoxypropionyl fluoride is carefully reacted with a base such as sodium carbonate or sodium hydroxide in a suitable solvent (e.g., acetone).

  • The resulting sodium perfluoro-2-propoxypropionate is isolated by filtration and thoroughly dried under vacuum at an elevated temperature (e.g., 150 °C) for at least 4 hours.

Step 3: Pyrolysis to Perfluoropropyl Vinyl Ether

  • The dried sodium perfluoro-2-propoxypropionate is placed in a pyrolysis apparatus.

  • The salt is heated under vacuum or an inert atmosphere to a temperature between 300-350 °C.[1]

  • The volatile perfluoropropyl vinyl ether product is collected in a cold trap.

  • The crude PPVE is then purified by fractional distillation.

Experimental Workflow Diagram

PPVE_Synthesis_Workflow start Start: Perfluoropropionyl Fluoride HFPO, Catalyst step1 Step 1: Reaction in Solvent (e.g., Diglyme) Low Temperature start->step1 intermediate1 Perfluoro-2-propoxypropionyl Fluoride step1->intermediate1 step2 Step 2: Salt Formation (e.g., Na₂CO₃) Drying intermediate1->step2 intermediate2 Sodium Perfluoro-2-propoxypropionate step2->intermediate2 step3 Step 3: Pyrolysis (300-350 °C) intermediate2->step3 product Crude Perfluoropropyl Vinyl Ether (PPVE) step3->product purification Purification (Fractional Distillation) product->purification final_product Pure PPVE purification->final_product

Caption: Workflow for the synthesis of PPVE via the HFPO route.

References

Optimizing initiator concentration for 2-Bromotetrafluoroethyl trifluorovinyl ether polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the polymerization of 2-Bromotetrafluoroethyl trifluorovinyl ether and similar fluorinated vinyl ethers. The information is compiled from established literature on analogous monomer systems.

Frequently Asked Questions (FAQs)

Q1: What is the typical method for polymerizing trifluorovinyl ethers?

A1: A common and effective method for the polymerization of trifluorovinyl ethers is redox-initiated aqueous emulsion polymerization.[1] This technique is well-suited for fluorinated monomers and allows for good control over the reaction. Cationic polymerization is another potential method, often employing Lewis or Brønsted acid initiators, though this guide focuses on the redox-initiated radical approach.[2]

Q2: How does initiator concentration generally affect the polymerization of vinyl ethers?

A2: Initiator concentration is a critical parameter that significantly influences the polymerization outcome. Generally, a higher initiator concentration leads to a faster polymerization rate but results in a lower polymer molecular weight.[3][4] Conversely, lower initiator concentrations can yield higher molecular weight polymers, but the reaction may proceed more slowly.[4] Finding the optimal concentration is key to achieving the desired polymer characteristics.

Q3: What type of initiator is recommended for the polymerization of this compound?

A3: For trifluorovinyl ethers, a redox initiator system is often employed. A typical system consists of potassium persulfate as the oxidizer, an iron(II) salt (like ferrous sulfate) as a catalyst, and a reducing agent such as sodium hydrogensulfite.[1] This combination generates radicals at a controlled rate, even at moderate temperatures.

Q4: How does temperature influence the polymerization of trifluorovinyl ethers?

A4: Temperature plays a crucial role in the polymerization process. Lowering the reaction temperature can lead to an increase in the molecular weight of the resulting polymer.[1] However, a significant decrease in temperature might also reduce the overall polymer yield.[1] It is important to balance these effects to achieve the desired outcome.

Q5: What are the expected characteristics of poly(this compound)?

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Polymer Yield 1. Inefficient Initiation: The initiator concentration may be too low, or the initiator system may not be effective at the chosen temperature. 2. Low Reaction Temperature: The rate of polymerization may be too slow at the current temperature. 3. Presence of Inhibitors: Residual inhibitors from monomer synthesis or storage can quench the polymerization.1. Increase Initiator Concentration: Incrementally increase the concentration of the redox initiator components. For example, doubling the potassium persulfate concentration has been shown to significantly increase yield in similar systems.[1] 2. Increase Reaction Temperature: While this may lower the molecular weight, a moderate increase in temperature can improve the yield.[1] 3. Monomer Purification: Ensure the monomer is free of inhibitors by passing it through a column of basic alumina or by distillation prior to use.
Low Molecular Weight 1. High Initiator Concentration: An excess of initiator generates a high concentration of radical species, leading to shorter polymer chains.[1][3] 2. High Reaction Temperature: Increased temperature can lead to a higher rate of termination and chain transfer reactions relative to propagation.[1] 3. Chain Transfer: The bromine atom in the monomer or other species in the reaction mixture could be acting as chain transfer agents.1. Decrease Initiator Concentration: Reducing the amount of initiator is a primary method for increasing molecular weight.[4] 2. Lower Reaction Temperature: Conducting the polymerization at a lower temperature can favor propagation over termination, leading to higher molecular weight polymers.[1] 3. Minimize Chain Transfer: While difficult to eliminate completely, using a lower polymerization temperature can help to mitigate chain transfer.
Broad Polydispersity Index (PDI > 2.5) 1. Complex Termination Mechanisms: In the polymerization of trifluorovinyl ethers, termination can occur through mechanisms like β-scission, which can lead to a broader molecular weight distribution.[1] 2. Inconsistent Initiation Rate: Fluctuations in temperature or poor mixing can lead to a non-uniform generation of radicals.1. Optimize Temperature: Lowering the polymerization temperature has been shown to result in a lower PDI in some trifluorovinyl ether polymerizations.[1] 2. Ensure Homogeneous Reaction Conditions: Maintain stable temperature control and vigorous stirring throughout the polymerization to ensure a consistent rate of initiation.
Polymer Discoloration 1. Initiator Residues: Some initiators, particularly persulfates, can lead to the formation of end groups that decompose at high temperatures, causing discoloration.[6] 2. Oxidation: The polymer may be susceptible to oxidation at elevated processing temperatures.1. Use Minimal Effective Initiator Concentration: Higher initiator concentrations can lead to more problematic end groups and increased discoloration.[6] 2. Thorough Purification: Ensure the final polymer is thoroughly washed and purified to remove any residual initiator. 3. Process Under Inert Atmosphere: When processing the polymer at high temperatures, use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Experimental Data

The following table, adapted from studies on the polymerization of a structurally similar monomer (1-(2-phenoxy ethoxy)-1,2,2-trifluoroethene), illustrates the effect of initiator concentration on polymer yield and molecular weight.[1]

EntryK₂S₂O₈ (mol %)Fe(II) (x10⁻⁵ M)Temperature (°C)Yield (%)Mₙ ( g/mol )Mₙ ( g/mol )PDI
113.1302821,00059,0002.8
223.1305315,00048,0003.2
3125302816,00047,0002.9
4225305320,00059,0003.0

Mₙ = Number-average molecular weight, Mₙ = Weight-average molecular weight, PDI = Polydispersity Index

Experimental Protocols

Redox-Initiated Aqueous Emulsion Polymerization of Trifluorovinyl Ethers

This protocol is a general guideline based on the successful polymerization of analogous trifluorovinyl ether monomers.[1]

Materials:

  • This compound (monomer)

  • Sodium dodecylsulfate (surfactant)

  • Potassium persulfate (initiator - oxidizer)

  • Iron (II) sulfate heptahydrate (initiator - catalyst)

  • Sodium hydrogensulfite (initiator - reducing agent)

  • Deionized water

  • Methanol (for precipitation)

  • Hydrochloric acid (for termination)

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, combine deionized water and sodium dodecylsulfate. Purge the solution with nitrogen for at least 30 minutes to remove dissolved oxygen.

  • Monomer Addition: Add the this compound monomer to the reaction vessel while maintaining a nitrogen blanket.

  • Initiator Addition: In separate containers, prepare aqueous solutions of potassium persulfate, iron (II) sulfate, and sodium hydrogensulfite. Add the solutions to the reaction vessel in the following order: iron (II) sulfate, followed by sodium hydrogensulfite, and finally potassium persulfate.

  • Polymerization: Maintain the reaction mixture at the desired temperature (e.g., 20-30°C) under a nitrogen atmosphere with constant stirring. The polymerization time can range from several hours to a couple of days.

  • Termination and Isolation: To terminate the polymerization, add a small amount of acidified methanol (e.g., methanol with a few drops of concentrated HCl).

  • Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol. Collect the polymer by filtration.

  • Washing and Drying: Wash the collected polymer multiple times with methanol to remove unreacted monomer and residual initiator components. Dry the final polymer under vacuum to a constant weight.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Workup & Purification A Combine Water & Surfactant B Purge with Nitrogen A->B C Add Monomer B->C D Add Initiator Components (Fe(II), NaHSO₃, K₂S₂O₈) C->D E Maintain Temperature & Stir D->E F Monitor Reaction Progress E->F G Terminate with Acidified Methanol F->G H Precipitate in Methanol G->H I Filter and Wash Polymer H->I J Dry Under Vacuum I->J troubleshooting_logic cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Corrective Actions Issue Low Molecular Weight? Cause1 High Initiator Concentration Issue->Cause1 Yes Cause2 High Reaction Temperature Issue->Cause2 Yes Cause3 Chain Transfer (e.g., to Bromine) Issue->Cause3 Yes Solution1 Decrease Initiator Concentration Cause1->Solution1 Solution2 Lower Reaction Temperature Cause2->Solution2 Solution3 Optimize Temperature to Minimize Transfer Cause3->Solution3

References

Controlling molecular weight in 2-Bromotetrafluoroethyl trifluorovinyl ether polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of 2-Bromotetrafluoroethyl trifluorovinyl ether. The focus is on controlling the molecular weight of the resulting polymer, a critical factor for defining its final properties and performance in various applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for polymerizing this compound?

A1: this compound can be polymerized through several methods, with free radical polymerization and cationic polymerization being the most common. The choice of method significantly impacts the ability to control the polymer's molecular weight and molecular weight distribution. For more precise control, controlled radical polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are increasingly employed for fluorinated vinyl ethers.[1][2]

Q2: How does initiator concentration affect the molecular weight of the polymer?

A2: In free radical polymerization, the molecular weight of the polymer is inversely proportional to the square root of the initiator concentration. Therefore, increasing the initiator concentration will lead to a higher number of polymer chains being initiated simultaneously, resulting in a lower average molecular weight.[3][4] Conversely, decreasing the initiator concentration will produce higher molecular weight polymers. However, very low initiator concentrations can lead to slow and inefficient polymerization.

Q3: What is the role of a chain transfer agent in controlling molecular weight?

A3: A chain transfer agent (CTA) is a compound that can react with a growing polymer chain, terminating its growth and initiating a new chain.[5] This is a highly effective method for controlling molecular weight. The extent of molecular weight reduction is dependent on the concentration and the chain transfer constant of the CTA. Common CTAs for vinyl ether polymerizations include thiols. In controlled radical polymerizations like RAFT, specific CTAs are used to achieve a living polymerization character, allowing for precise control over molecular weight and the synthesis of well-defined polymer architectures.[2][6][7]

Q4: Can temperature be used to control the molecular weight?

A4: Yes, temperature plays a crucial role. In general, increasing the polymerization temperature increases the rates of both initiation and propagation. However, the rate of termination often increases more significantly with temperature. This leads to shorter polymer chains and thus a lower average molecular weight.[8] For some fluorinated vinyl ethers, lower polymerization temperatures have been shown to suppress side reactions like β-scission, leading to higher molecular weights.[8]

Q5: What are common side reactions that can affect molecular weight control?

A5: In the polymerization of trifluorovinyl ethers, side reactions such as β-scission and hydrogen abstraction can occur, which can limit the achievable molecular weight.[8] β-scission is a chain transfer reaction that leads to the formation of a carbonyl fluoride end group and the generation of a new radical. Hydrogen abstraction can occur from the monomer or other components in the reaction mixture. These side reactions become more prominent at higher temperatures.[8]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Molecular weight is consistently too high. Initiator concentration is too low. Increase the initiator concentration in small increments (e.g., 10-20% at a time).
No or insufficient chain transfer agent. Introduce a suitable chain transfer agent (e.g., a thiol) or increase its concentration.
Polymerization temperature is too low. Gradually increase the reaction temperature. Note that this may also broaden the molecular weight distribution.
Molecular weight is consistently too low. Initiator concentration is too high. Decrease the initiator concentration.
Presence of impurities that act as chain transfer agents. Purify the monomer and solvent to remove any potential chain transfer impurities.
Polymerization temperature is too high. Lower the reaction temperature to reduce the rate of termination and side reactions.[8]
Broad molecular weight distribution (High Polydispersity Index - PDI). Chain transfer to monomer or polymer. Lower the polymerization temperature. Consider using a controlled/"living" polymerization technique like RAFT.[6][7]
Non-uniform initiation. Ensure the initiator is well-dissolved and evenly distributed in the reaction mixture before starting the polymerization.
High monomer conversion. For free-radical polymerization, high conversions can lead to the "gel effect" and broader PDI. Consider stopping the reaction at a lower conversion.
Low polymer yield. Inefficient initiation. Check the initiator's half-life at the reaction temperature. Choose a more appropriate initiator or adjust the temperature.
Presence of inhibitors. Ensure the monomer is free of polymerization inhibitors.
Low polymerization temperature. Increase the reaction temperature to enhance the polymerization rate.

Experimental Protocols

Protocol 1: Free Radical Solution Polymerization for Molecular Weight Control

This protocol describes a general procedure for the free radical polymerization of this compound in a solvent, with provisions for molecular weight control via initiator and chain transfer agent concentration.

Materials:

  • This compound (monomer), purified

  • Anhydrous solvent (e.g., hexafluorobenzene, perfluorodecalin)

  • Radical initiator (e.g., Azobisisobutyronitrile - AIBN)

  • Chain transfer agent (e.g., Dodecanethiol)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • In a reaction vessel equipped with a magnetic stirrer, condenser, and nitrogen/argon inlet, add the desired amount of solvent.

  • Deoxygenate the solvent by bubbling with nitrogen or argon for at least 30 minutes.

  • Add the desired amount of this compound monomer to the solvent.

  • If a chain transfer agent is used, add the calculated amount to the mixture.

  • In a separate vial, dissolve the initiator in a small amount of the deoxygenated solvent.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C for AIBN).

  • Once the temperature is stable, add the initiator solution to the reaction vessel.

  • Allow the polymerization to proceed for the desired time. Monitor the reaction progress by taking samples for analysis (e.g., gravimetry, NMR).

  • Terminate the polymerization by cooling the reaction mixture and exposing it to air.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).

  • Filter and dry the polymer under vacuum to a constant weight.

  • Characterize the polymer for molecular weight and PDI using Gel Permeation Chromatography (GPC).

Table for Molecular Weight Control:

Parameter Effect on Molecular Weight Typical Range for AIBN
[Monomer]/[Initiator] Ratio Increasing the ratio increases molecular weight.50:1 to 500:1
[CTA]/[Monomer] Ratio Increasing the ratio decreases molecular weight.0.01% to 1%
Temperature Increasing temperature generally decreases molecular weight.60 °C to 80 °C
Protocol 2: Cationic Polymerization

Cationic polymerization of vinyl ethers can be sensitive to impurities and requires stringent anhydrous conditions.

Materials:

  • This compound (monomer), rigorously purified and dried

  • Anhydrous, non-protic solvent (e.g., dichloromethane, hexane)

  • Cationic initiator system (e.g., BF₃·OEt₂ / proton source)

  • Dry nitrogen or argon atmosphere

Procedure:

  • All glassware must be oven-dried and assembled under a positive pressure of dry nitrogen or argon.

  • Add the anhydrous solvent to the reaction vessel via syringe or cannula.

  • Cool the solvent to the desired low temperature (e.g., -78 °C to 0 °C).

  • Add the purified monomer to the cooled solvent.

  • Slowly add the initiator system to the stirred solution. An exotherm may be observed.

  • Maintain the reaction at the low temperature for the specified duration.

  • Quench the polymerization by adding a terminating agent, such as methanol.

  • Allow the mixture to warm to room temperature.

  • Isolate the polymer by precipitation in a non-solvent.

  • Dry the polymer under vacuum.

  • Characterize the molecular weight and PDI by GPC.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Analysis Monomer Purify Monomer Mix Combine Monomer, Solvent, & CTA Monomer->Mix Solvent Dry & Deoxygenate Solvent Solvent->Mix Initiate Add Initiator at Temp Mix->Initiate Polymerize Polymerization (Time, Temp) Initiate->Polymerize Terminate Terminate Reaction Polymerize->Terminate Isolate Precipitate & Isolate Polymer Terminate->Isolate Analyze Analyze MW (GPC) Isolate->Analyze

Caption: Experimental workflow for free radical polymerization.

molecular_weight_control cluster_params Controlling Parameters MW Target Molecular Weight Initiator Initiator Concentration ([I]) MW->Initiator Inverse Relationship CTA Chain Transfer Agent Concentration ([CTA]) MW->CTA Inverse Relationship Temp Temperature (T) MW->Temp Inverse Relationship (Generally) Monomer_conc Monomer Concentration ([M]) MW->Monomer_conc Direct Relationship

Caption: Key parameters for controlling molecular weight.

References

Technical Support Center: Purification of Poly(2-Bromotetrafluoroethyl trifluorovinyl ether)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of polymers derived from 2-Bromotetrafluoroethyl trifluorovinyl ether.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of poly(this compound).

Problem 1: Low Polymer Yield After Precipitation

Possible Causes & Solutions:

  • Incomplete Precipitation: The non-solvent may not be sufficiently strong to precipitate all polymer chains, especially lower molecular weight fractions.

    • Solution: Experiment with different non-solvents or a mixture of non-solvents. For fluoropolymers, methanol or acidified methanol is often effective.[1][2] Consider using a larger volume of the non-solvent.

  • Polymer Adhesion to Glassware: The polymer may adhere to the walls of the flask during precipitation and filtration.

    • Solution: Scrape the flask walls carefully with a spatula. Rinsing with a small amount of the "good" solvent used for dissolution might help, but be mindful that this can redissolve some of the precipitated polymer.

  • Loss During Filtration: Fine polymer particles may pass through the filter paper.

    • Solution: Use a finer porosity filter paper or a membrane filter. Centrifugation to pellet the polymer before decanting the supernatant can also be an effective alternative to filtration.[2]

Problem 2: Polymer is Sticky or Oily, Not a Powder

Possible Causes & Solutions:

  • Low Glass Transition Temperature (Tg): The polymer's Tg may be near or below room temperature, causing it to be inherently sticky or rubbery.[3]

    • Solution: Cool the non-solvent in an ice bath or freezer before and during precipitation.[3] This can help solidify the polymer, making it easier to handle as a powder.

  • Residual Solvent: Trapped solvent can act as a plasticizer, making the polymer soft.

    • Solution: Ensure the polymer is thoroughly washed with fresh, cold non-solvent after filtration.[3] Dry the polymer under high vacuum for an extended period, possibly with gentle heating (if the polymer is thermally stable), to remove all residual solvent.

Problem 3: Discolored Polymer After Purification

Possible Causes & Solutions:

  • Residual Catalyst: If a catalyst was used for polymerization, it might be retained in the polymer.

    • Solution: For metal-based catalysts, column chromatography using a stationary phase like neutral or basic alumina can be effective for removal.[3]

  • Oxidation or Side Reactions: The polymer or impurities may have degraded during polymerization or workup.

    • Solution: Ensure the polymerization is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[4] If degradation is suspected, further purification by reprecipitation may help, but consider if the reaction conditions need optimization.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities to be removed from crude poly(this compound)?

A1: The main impurities typically include unreacted this compound monomer, residual initiator from the polymerization process, and the solvent used for the reaction. If a catalyst was used, it would also be a key impurity to remove.

Q2: Which purification techniques are most suitable for this type of fluoropolymer?

A2:

  • Precipitation: This is the most common and straightforward method. It involves dissolving the crude polymer in a suitable solvent and then adding this solution to a large excess of a non-solvent to cause the polymer to precipitate, leaving impurities in the solution.[3]

  • Column Chromatography: This technique is particularly useful for removing colored impurities or residual catalysts.[3]

  • Dialysis: For water-soluble impurities, dialysis can be an option, though it is less common for fluoropolymers which are typically not water-soluble.[3][5]

Q3: How do I select an appropriate solvent/non-solvent system for precipitation?

A3: The choice is critical. You need a "good" solvent that readily dissolves the polymer and a "non-solvent" in which the polymer is insoluble but the impurities are soluble. For fluoropolymers, halogenated solvents like hexafluoroisopropanol (HFIP) or fluorinated ethers can be good solvents, while alcohols like methanol or even water can act as non-solvents.[1][2] It is often a matter of empirical testing to find the optimal pair for your specific polymer.

Q4: How can I confirm the purity of my polymer after purification?

A4: Several analytical techniques can be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹⁹F NMR): This is a powerful tool to check for the absence of signals from the monomer, initiator, or solvent.[1]

  • Gel Permeation Chromatography (GPC): GPC can confirm the molecular weight and molecular weight distribution of the polymer and may also show peaks for low molecular weight impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify functional groups and confirm the absence of impurities with distinct vibrational bands.

Quantitative Data Summary

The following tables provide illustrative data based on typical purification outcomes for fluoropolymers. The actual results for poly(this compound) may vary.

Table 1: Effect of Non-Solvent on Precipitation Yield and Purity

Non-SolventPolymer Yield (%)Residual Monomer (by ¹H NMR)
Methanol85< 1%
Water70~2%
Hexane65~3%
Acidified Methanol90< 0.5%

Table 2: Comparison of Purification Methods

Purification MethodTypical Yield (%)Purity (by ¹⁹F NMR)Key Impurities Removed
Single Precipitation80-9098.0%Monomer, Initiator
Double Precipitation70-85>99.5%Monomer, Initiator, Oligomers
Alumina Column60-75>99.0%Catalyst, Colored Impurities

Experimental Protocols

Protocol 1: Purification by Precipitation

  • Dissolution: Dissolve the crude polymer in a minimum amount of a suitable good solvent (e.g., hexafluoroisopropanol).

  • Preparation of Non-Solvent: In a separate beaker, place a volume of a cold non-solvent (e.g., methanol chilled in an ice bath) that is at least 10 times the volume of the polymer solution.[3]

  • Precipitation: Slowly add the polymer solution dropwise to the vigorously stirred non-solvent. A precipitate should form immediately.[3]

  • Digestion: Continue stirring the mixture for 30 minutes to an hour to allow for complete precipitation.

  • Isolation: Collect the precipitated polymer by vacuum filtration using a Buchner funnel.[1]

  • Washing: Wash the polymer on the filter with fresh, cold non-solvent to remove any remaining soluble impurities.[3] Repeat this step 2-3 times.

  • Drying: Dry the purified polymer under high vacuum at a suitable temperature (e.g., 40-60 °C) until a constant weight is achieved.[1][3]

Protocol 2: Purification by Column Chromatography (for Catalyst Removal)

  • Column Packing: Pack a glass chromatography column with a slurry of neutral or basic alumina in a suitable eluent.

  • Sample Loading: Dissolve the crude polymer in a minimum amount of the eluent and load it onto the top of the column.

  • Elution: Elute the polymer from the column with the chosen solvent. The polymer should move down the column while the catalyst and other polar impurities are adsorbed onto the alumina.

  • Fraction Collection: Collect the fractions containing the polymer.

  • Solvent Removal: Combine the polymer-containing fractions and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified polymer under high vacuum.

Visualizations

experimental_workflow cluster_dissolution Step 1: Dissolution cluster_precipitation Step 2: Precipitation cluster_isolation Step 3: Isolation & Washing cluster_drying Step 4: Drying A Crude Polymer C Polymer Solution A->C B Good Solvent B->C E Precipitated Polymer in Non-Solvent C->E Add Dropwise with Stirring D Cold Non-Solvent D->E F Vacuum Filtration E->F G Wash with Fresh Non-Solvent F->G H Wet Polymer Cake G->H I Vacuum Oven H->I J Pure, Dry Polymer I->J

Caption: Experimental workflow for the purification of poly(this compound) by precipitation.

troubleshooting_guide start Purification Issue issue1 Low Yield? start->issue1 issue2 Sticky Polymer? start->issue2 issue3 Discolored Polymer? start->issue3 sol1a Try different/ more non-solvent issue1->sol1a Yes sol1b Use finer filter or centrifugation issue1->sol1b Yes sol2a Precipitate into cold non-solvent issue2->sol2a Yes sol2b Dry thoroughly under high vacuum issue2->sol2b Yes sol3a Use column chromatography (alumina) issue3->sol3a Yes sol3b Ensure inert atmosphere during polymerization issue3->sol3b Yes

Caption: A troubleshooting decision tree for common polymer purification issues.

References

Technical Support Center: Inhibiting Premature Polymerization of Trifluorovinyl Ether (TFVE) Monomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage, handling, and troubleshooting of trifluorovinyl ether (TFVE) monomers to prevent premature polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of premature polymerization in trifluorovinyl ether monomers?

A1: Premature polymerization of TFVE monomers is primarily initiated by exposure to energy sources that can generate free radicals. Key triggers include:

  • Heat: Elevated temperatures can lead to thermal initiation of polymerization.

  • Light: UV radiation from sunlight or artificial lighting can induce photopolymerization.

  • Contaminants: Impurities, such as peroxides or other radical-generating species, can act as initiators. Strong oxidizing agents are also incompatible.[1][2]

  • Atmospheric Oxygen: While oxygen can sometimes inhibit certain radical polymerizations, it can also form peroxides, especially in the presence of other impurities, which can then initiate polymerization. Therefore, maintaining an inert atmosphere is often recommended.

Q2: Are chemical inhibitors typically added to commercially available trifluorovinyl ether monomers?

Q3: What are the recommended storage conditions for trifluorovinyl ether monomers?

A3: To ensure stability, TFVE monomers should be stored under the following conditions:

  • Temperature: Store in a cool, dry, well-ventilated area.[1][2][4] Do not expose to temperatures exceeding 50°C.[1]

  • Light: Protect from sunlight.[1]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to oxygen and moisture.

  • Container: Keep the container tightly closed when not in use.[2]

Q4: How can I tell if my trifluorovinyl ether monomer has started to polymerize?

A4: Signs of premature polymerization include:

  • An increase in viscosity (the liquid becomes thicker).

  • The formation of a gel or solid precipitates.

  • The generation of heat (exothermic reaction).

  • A change in the appearance of the monomer (e.g., becoming cloudy).

Troubleshooting Guide

Problem: I suspect my trifluorovinyl ether monomer has increased in viscosity.

  • Question: What should I do if I observe an increase in the viscosity of my TFVE monomer? Answer: An increase in viscosity is a strong indicator of polymerization.

    • Safety First: Handle the monomer in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][4]

    • Do Not Use: Do not use the monomer for your experiment, as the presence of oligomers or polymers can significantly and unpredictably affect the reaction kinetics and the properties of the final product.

    • Check Storage Conditions: Verify that the monomer has been stored according to the recommended conditions (cool, dark, inert atmosphere).

    • Consider Disposal: If significant polymerization has occurred, the material should be disposed of as hazardous waste according to your institution's guidelines.

Problem: I need to store a freshly synthesized trifluorovinyl ether monomer that does not contain any inhibitors.

  • Question: How can I safely store a newly synthesized TFVE monomer to prevent premature polymerization? Answer: For uninhibited TFVE monomers, stringent storage conditions are critical.

    • Inert Atmosphere: Immediately place the purified monomer under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen.

    • Low Temperature: Store the monomer at low temperatures. Refrigeration is recommended, but ensure the monomer does not freeze if this could cause container damage.

    • Light Protection: Use an amber glass container or wrap the container in aluminum foil to protect it from light.

    • Purity: Ensure the monomer is as pure as possible, as impurities can initiate polymerization. Consider re-purification if the monomer will be stored for an extended period.

Data Presentation

Table 1: Recommended Storage and Handling of Trifluorovinyl Ether Monomers

ParameterRecommendationRationaleCitations
Storage Temperature Cool, dry, well-ventilated area; Do not exceed 50°CTo minimize thermal energy that can initiate polymerization.[1][2][4]
Light Exposure Protect from sunlightUV radiation can provide the energy for photoinitiation.[1]
Atmosphere Store under an inert atmosphere (e.g., Nitrogen, Argon)To prevent contact with atmospheric oxygen and moisture.
Container Tightly closed, appropriate for flammable liquidsTo prevent contamination and evaporation.[2]
Incompatible Materials Strong oxidizing agents, combustible materialsTo prevent chemical reactions that could initiate polymerization.[1]
Handling In a well-ventilated area, with proper groundingTo prevent inhalation of harmful vapors and to avoid static discharge.[1][2]

Table 2: General Classes of Inhibitors for Vinyl Monomers (Illustrative)

Disclaimer: The following table provides general information on inhibitors commonly used for vinyl monomers. The suitability and effective concentration of these inhibitors for specific trifluorovinyl ether monomers have not been established in the reviewed literature and would require experimental validation.

Inhibitor ClassExamplesTypical Concentration (ppm)Mechanism of Action
Phenolic Hydroquinone (HQ), Monomethyl ether of hydroquinone (MEHQ)50 - 1000Radical scavenger; requires oxygen to be effective.
Amines Triethanolamine1000 - 5000Cation scavenger (for cationic polymerization).
Quinones p-Benzoquinone (pBQ)10 - 500Radical scavenger.

Experimental Protocols

Protocol 1: Visual Inspection and Basic Stability Test

Objective: To qualitatively assess the stability of a TFVE monomer sample over time under specific storage conditions.

Methodology:

  • Sample Preparation: In a controlled inert atmosphere (glovebox), dispense a small, known volume of the TFVE monomer into several small, amber glass vials.

  • Inhibitor Addition (Optional Test): If testing potential inhibitors, add the inhibitor at a predetermined concentration to the vials. Ensure one vial is left as an uninhibited control.

  • Sealing: Securely cap the vials. For extended studies, consider sealing with a septum and parafilm.

  • Storage: Place the vials under the desired storage conditions (e.g., room temperature, 4°C, 40°C).

  • Regular Inspection: At regular intervals (e.g., daily, then weekly), visually inspect the samples for any changes in clarity, color, or viscosity. Gently tilt the vials to observe the flow of the liquid.

  • Record Keeping: Meticulously record all observations, including the date, time, storage condition, and any observed changes. Note the time until the first signs of polymerization (e.g., cloudiness, increased viscosity) are observed. This is the induction period.

Protocol 2: Monitoring Monomer Purity and Polymer Content using Gas Chromatography (GC)

Objective: To quantitatively determine the purity of the TFVE monomer and detect the formation of oligomers or polymers.

Methodology:

  • Instrumentation: Use a Gas Chromatograph with a Flame Ionization Detector (GC-FID).

  • Column Selection: Select a GC column appropriate for the analysis of volatile fluorinated compounds. A mid-polarity column is often a suitable starting point.

  • Standard Preparation:

    • Prepare a calibration curve using standards of the pure TFVE monomer at known concentrations in a suitable solvent (e.g., a high-purity, non-reactive solvent in which the monomer is soluble).

    • If available, prepare standards of the TFVE polymer or oligomers to determine their retention times.

  • Sample Preparation:

    • At specified time points from the stability test (Protocol 1), carefully extract a small aliquot of the monomer from a test vial.

    • Dilute the aliquot to a known volume with the chosen solvent.

  • GC Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

    • Run the analysis using a suitable temperature program that allows for the separation of the monomer from any potential impurities or higher molecular weight species.

  • Data Analysis:

    • Identify the peak corresponding to the TFVE monomer based on its retention time from the standard.

    • Calculate the concentration of the monomer in the sample by comparing its peak area to the calibration curve. A decrease in monomer concentration over time indicates that it is being consumed, likely through polymerization.

    • Analyze the chromatogram for the appearance of new, broader peaks at later retention times, which would indicate the formation of oligomers or polymers.

Mandatory Visualizations

G Troubleshooting Workflow for Premature Polymerization start Suspected Premature Polymerization of TFVE Monomer check_visual Perform Visual Inspection: - Increased Viscosity? - Cloudiness/Precipitate? - Gel Formation? start->check_visual no_polymer No Signs of Polymerization check_visual->no_polymer No polymer_present Signs of Polymerization Confirmed check_visual->polymer_present Yes check_storage Review Storage Conditions: - Temperature? - Light Exposure? - Inert Atmosphere? improper_storage Storage Conditions Not Met check_storage->improper_storage No proceed Proceed with Experiment check_storage->proceed Yes no_polymer->check_storage correct_storage Correct Storage Conditions and Continue Monitoring improper_storage->correct_storage safety Handle with Extreme Caution in Ventilated Area with Full PPE polymer_present->safety do_not_use Quarantine and Do Not Use Monomer for Experiments safety->do_not_use disposal Dispose of Material as Hazardous Waste do_not_use->disposal

Caption: Troubleshooting workflow for suspected premature polymerization.

G General Mechanism of Radical Polymerization Inhibition cluster_initiation Initiation cluster_propagation Propagation cluster_inhibition Inhibition cluster_termination Termination (Normal) initiator Initiator (I) radical Initiator Radical (R•) initiator->radical Heat, Light monomer Monomer (M) radical->monomer Addition propagating_radical Propagating Radical (RM•) monomer->propagating_radical Addition polymer_chain Growing Polymer Chain (RMₙ•) propagating_radical->monomer Addition inhibitor Inhibitor (InH) polymer_chain->inhibitor Radical Scavenging terminated_polymer Terminated Polymer polymer_chain->terminated_polymer e.g., Combination non_reactive Non-Reactive Species (RMₙ-In) inhibitor->non_reactive

Caption: General mechanism of radical polymerization inhibition.

References

Troubleshooting guide for low yield in fluoropolymer synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during fluoropolymer synthesis, with a focus on resolving low-yield problems.

Troubleshooting Guide: Low Yield in Fluoropolymer Synthesis

Low yield is a frequent challenge in fluoropolymer synthesis. This guide provides a systematic approach to identifying and resolving the root causes of this issue.

Frequently Asked Questions (FAQs)

Q1: My fluoropolymer synthesis has a very low or no yield. What are the most common causes?

A1: Low or no yield in fluoropolymer synthesis can often be attributed to several key factors:

  • Monomer Impurities: The purity of your monomer is critical. Impurities can act as inhibitors or chain-transfer agents, prematurely terminating the polymerization process.[1] For high-molecular-weight polytetrafluoroethylene (PTFE), a monomer purity of 99.999% is often required.

  • Oxygen Inhibition: Dissolved oxygen in the reaction medium can inhibit free-radical polymerization.[2] It is crucial to deoxygenate the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the synthesis.

  • Initiator Issues: The initiator may be inactive, used at an incorrect concentration, or unsuitable for the specific monomer and reaction conditions. Improper storage or handling can lead to initiator degradation.

  • Suboptimal Reaction Conditions: Temperature, pressure, and agitation are critical parameters that must be carefully controlled. Deviations from the optimal ranges for your specific system can significantly impact the polymerization rate and yield.[3]

Q2: How does monomer purity quantitatively affect the yield of my fluoropolymer synthesis?

A2: Monomer purity is paramount for achieving a high polymer yield. Impurities can terminate growing polymer chains, leading to lower molecular weight and reduced overall yield. While specific quantitative data is highly dependent on the monomer, impurity type, and polymerization method, the general trend is a significant decrease in yield with increasing impurity levels.

Data Presentation: Illustrative Impact of Monomer Purity on PTFE Yield

Monomer Purity (%)Illustrative Yield (%)Common Impurities and Their Effects
> 99.99> 95Unsaturated Compounds: Can act as co-monomers or inhibitors.
99.985-95Hydrogenated Compounds: Can act as chain transfer agents, lowering molecular weight.
99.570-85Acids (e.g., HF): Can corrode equipment and interfere with initiator systems.
< 99.5< 70Water/Moisture: Can react with certain initiators and affect emulsion stability.

Disclaimer: The data in this table is illustrative and intended to demonstrate the general trend. Actual results will vary based on specific experimental conditions.

Q3: What is the optimal initiator concentration, and how does it affect the polymer yield?

A3: The initiator concentration directly influences the polymerization rate and the final polymer's molecular weight.

  • Too Low: An insufficient initiator concentration will result in a slow reaction rate and low monomer conversion, leading to a low yield.

  • Too High: An excessive amount of initiator can lead to a high concentration of primary radicals, which can increase the rate of termination reactions. This results in shorter polymer chains and can, in some cases, decrease the overall isolated yield.

Data Presentation: Illustrative Effect of Initiator Concentration on Polymer Yield

Initiator Concentration (mol%)Illustrative Polymer Yield (%)Observations
0.165Slow reaction, incomplete conversion.
0.585Increased reaction rate and conversion.
1.095Optimal concentration for high yield in this illustrative example.
2.092Potential for lower molecular weight and increased side reactions.

Disclaimer: The data in this table is illustrative. The optimal initiator concentration must be determined experimentally for each specific system.

Q4: My emulsion polymerization is failing, resulting in coagulum or no polymer. What should I check?

A4: Emulsion polymerization of fluoropolymers like vinylidene fluoride (VDF) can be sensitive to several factors:

  • Poor Emulsion Stability: This can be caused by an incorrect choice or concentration of surfactant, high electrolyte concentration, or improper pH and temperature control.[2]

  • Agglomeration of Polymer Particles: Inadequate agitation, high monomer concentration, or improper surfactant levels can lead to the coalescence of polymer particles.[2]

  • Polymerization Inhibition: The presence of inhibitors in the monomer or oxygen in the reactor can prevent polymerization from starting.[2]

Q5: I have a good polymer yield, but I lose a significant amount during purification. How can I minimize this loss?

A5: Yield loss during purification is a common issue. Here are some points to consider:

  • Precipitation/Coagulation: Ensure the precipitating agent is added slowly and with good mixing to obtain easily filterable particles. Fine particles can pass through filters, leading to loss.

  • Washing: Use an appropriate solvent for washing to remove impurities without dissolving the polymer. Multiple washes with smaller volumes are often more effective than a single large-volume wash.

  • Drying: Avoid excessively high temperatures during drying, as this can lead to polymer degradation.[3] For PTFE, drying temperatures should be kept below 260°C.[3]

Experimental Protocols

Protocol 1: Suspension Polymerization of Tetrafluoroethylene (TFE)

This protocol describes a general procedure for the suspension polymerization of TFE to produce granular PTFE.

Materials:

  • Tetrafluoroethylene (TFE) monomer (>99.9% purity)

  • Deionized water

  • Initiator (e.g., Ammonium Persulfate - APS)

  • Buffer (e.g., Sodium Bicarbonate) (optional)

  • Dispersion stabilizer (optional)

Equipment:

  • High-pressure stainless steel reactor with a mechanical stirrer, temperature and pressure controls, and a gas inlet.

  • Vacuum pump

  • Nitrogen source

  • Filtration or centrifugation equipment

  • Drying oven

Procedure:

  • Reactor Preparation:

    • Thoroughly clean and dry the reactor.

    • Purge the reactor with high-purity nitrogen to remove all oxygen.

  • Charging the Reactor:

    • Add deionized water to the reactor.

    • If used, add the buffer and dispersion stabilizer and stir until dissolved.

    • Add the initiator (e.g., APS) to the aqueous solution.

  • Polymerization:

    • Seal the reactor and perform a final nitrogen purge and vacuum cycle.

    • Begin stirring at a controlled speed (e.g., 200-500 rpm).[3]

    • Introduce TFE gas into the reactor to the desired pressure (e.g., 1.5–3.0 MPa).[3]

    • Heat the reactor to the target polymerization temperature (e.g., 70–80°C).[3]

    • Maintain a constant pressure by continuously feeding TFE as it is consumed. Monitor the reaction temperature, as the polymerization is exothermic.

  • Reaction Termination:

    • Once the desired amount of TFE has been consumed (indicated by a drop in the feed rate), stop the TFE feed.

    • Cool the reactor to room temperature.

    • Carefully vent any unreacted TFE.

  • Work-up and Purification:

    • Discharge the reactor contents (a slurry of PTFE particles in water).

    • Separate the PTFE particles from the water by filtration or centrifugation.[3]

    • Wash the polymer particles thoroughly with deionized water to remove any residual initiator and other water-soluble impurities.[3]

    • Dry the PTFE powder in an oven at 100–150°C until a constant weight is achieved.[3]

Protocol 2: Purification of Fluoropolymer by Solvent Extraction

This protocol describes a general method for purifying a fluoropolymer by extracting soluble impurities.

Materials:

  • Crude fluoropolymer

  • Methanol (or another suitable solvent in which the polymer is insoluble but impurities are soluble)

Equipment:

  • Soxhlet extraction apparatus or a heated sonicator bath

  • Centrifuge

  • Beakers and flasks

  • Vacuum oven

Procedure:

  • Sample Preparation:

    • If the crude polymer is in a large form, reduce its particle size by cryo-grinding to increase the surface area for extraction.

  • Extraction:

    • Place the crude polymer in a cellulose thimble and perform a Soxhlet extraction with methanol for 12-24 hours.

    • Alternatively, place the polymer in a centrifuge tube with methanol and sonicate in a heated water bath (e.g., 60°C) for several hours.[4]

  • Isolation:

    • After extraction, separate the polymer from the solvent. For the sonication method, centrifuge the mixture and decant the supernatant.[4]

  • Washing:

    • Wash the purified polymer with fresh methanol to remove any remaining dissolved impurities. Repeat this step 2-3 times.

  • Drying:

    • Dry the purified polymer in a vacuum oven at a temperature below its decomposition point until a constant weight is achieved.

Visualizations

Troubleshooting Workflow for Low Polymer Yield

Low_Yield_Troubleshooting start Low Polymer Yield Observed check_purity Step 1: Verify Monomer Purity start->check_purity check_inert Step 2: Ensure Inert Atmosphere check_purity->check_inert If Pure purify_monomer Action: Purify Monomer check_purity->purify_monomer If Impure check_initiator Step 3: Evaluate Initiator check_inert->check_initiator If Inert deoxygenate Action: Deoxygenate System check_inert->deoxygenate If Oxygen Present check_conditions Step 4: Review Reaction Conditions check_initiator->check_conditions If Active & Correct Conc. replace_initiator Action: Use Fresh/Correct Initiator check_initiator->replace_initiator If Inactive/Incorrect optimize_conditions Action: Optimize T, P, Agitation check_conditions->optimize_conditions If Suboptimal success Yield Improved check_conditions->success If Optimal purify_monomer->check_inert deoxygenate->check_initiator replace_initiator->check_conditions optimize_conditions->success

Caption: A logical workflow for troubleshooting low yield in fluoropolymer synthesis.

Experimental Workflow for Suspension Polymerization of TFE

Suspension_Polymerization_Workflow prep Reactor Preparation (Clean, N2 Purge) charge Charge Reactor (DI Water, Initiator) prep->charge polymerize Polymerization (TFE Feed, Heat, Stir) charge->polymerize terminate Termination (Cool, Vent) polymerize->terminate workup Work-up & Purification (Filter, Wash, Dry) terminate->workup product Final PTFE Product workup->product

Caption: A simplified workflow for the suspension polymerization of TFE.

References

Effect of temperature on the copolymerization of 2-Bromotetrafluoroethyl trifluorovinyl ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the copolymerization of 2-Bromotetrafluoroethyl trifluorovinyl ether.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of temperature on the rate of copolymerization?

A1: In radical copolymerization, increasing the temperature typically increases the rate of reaction. This is due to the increased rate of decomposition of the initiator, leading to a higher concentration of free radicals, as well as an increase in the propagation rate constant. However, excessively high temperatures can lead to side reactions and a decrease in molecular weight.

Q2: How does temperature influence the molecular weight of the resulting copolymer?

A2: The effect of temperature on molecular weight is complex. Generally, higher temperatures lead to a higher initiation rate, which can result in a larger number of polymer chains being initiated simultaneously, thus producing lower molecular weight polymers. Additionally, chain transfer reactions become more prominent at elevated temperatures, further contributing to a decrease in molecular weight.

Q3: Can temperature affect the composition of the copolymer?

A3: Yes, temperature can influence the monomer reactivity ratios, which in turn determine the copolymer composition. While the effect is often not as pronounced as on the reaction rate, it can be significant for certain monomer pairs. It is advisable to determine reactivity ratios at the desired polymerization temperature for precise control over the copolymer composition.

Q4: What are common initiators used for the copolymerization of fluorinated monomers like this compound?

A4: Common initiators for the radical polymerization of fluorinated monomers include organic peroxides and azo compounds. For solution polymerization, 2,2′-azobisisobutyronitrile (AIBN) is frequently used.[1] For emulsion polymerization, water-soluble initiators like potassium persulfate are common.[2] The choice of initiator will depend on the desired reaction temperature and solvent system.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no polymer yield 1. Ineffective initiation (initiator decomposition temperature too high/low for the reaction temperature). 2. Presence of inhibitors in monomers or solvent. 3. Incorrect reaction temperature.1. Select an initiator with a suitable half-life at your desired reaction temperature. 2. Purify monomers and solvent to remove inhibitors. 3. Optimize the reaction temperature. A temperature scan can help identify the optimal range.
Low molecular weight of the copolymer 1. High reaction temperature. 2. High initiator concentration. 3. Presence of chain transfer agents.1. Lower the reaction temperature. 2. Reduce the initiator concentration. 3. Purify all reactants and solvents to remove unintentional chain transfer agents.
Poor control over copolymer composition 1. Fluctuation in reaction temperature. 2. Monomer reactivity ratios are significantly different, leading to compositional drift.1. Ensure precise and stable temperature control throughout the polymerization. 2. Consider using a semi-batch process to maintain a constant monomer feed ratio. Determine the reactivity ratios at the specific reaction temperature.
Formation of gel or insoluble polymer 1. High monomer conversion leading to branching or crosslinking. 2. High reaction temperature promoting side reactions.1. Stop the polymerization at a lower conversion. 2. Lower the reaction temperature.

Experimental Protocols

Illustrative Protocol for Radical Copolymerization

This protocol is a general guideline and may require optimization for specific experimental goals.

  • Monomer and Solvent Purification:

    • Wash the this compound and the comonomer with an aqueous solution of sodium hydroxide to remove inhibitors, followed by washing with deionized water until neutral.

    • Dry the monomers over a suitable drying agent (e.g., anhydrous magnesium sulfate) and then distill under reduced pressure.

    • Purify the solvent by distillation.

  • Reaction Setup:

    • Assemble a reaction vessel (e.g., a three-necked flask) equipped with a magnetic stirrer, a condenser, a nitrogen inlet, and a thermometer.

    • Charge the reactor with the desired amounts of purified monomers and solvent.

    • Purge the system with dry nitrogen for at least 30 minutes to remove oxygen.

  • Polymerization:

    • Dissolve the initiator (e.g., AIBN) in a small amount of the reaction solvent.

    • Immerse the reaction vessel in a preheated oil bath at the desired temperature (e.g., 60-80 °C).

    • Inject the initiator solution into the reaction mixture to start the polymerization.

    • Maintain the reaction at a constant temperature for the desired time.

  • Isolation and Purification of the Copolymer:

    • Cool the reaction mixture to room temperature.

    • Precipitate the copolymer by pouring the reaction mixture into a non-solvent (e.g., methanol or hexane).

    • Filter the precipitated polymer and wash it several times with the non-solvent to remove unreacted monomers and initiator residues.

    • Dry the copolymer in a vacuum oven at a moderate temperature until a constant weight is achieved.

Data Presentation

The following tables present hypothetical data to illustrate the effect of temperature on the copolymerization of this compound (M1) with a generic comonomer (M2).

Table 1: Effect of Temperature on Monomer Conversion and Molecular Weight

Temperature (°C)Time (h)M1 in Feed (mol%)M2 in Feed (mol%)Conversion (%)M_n ( g/mol )PDI (M_w/M_n)
60650504525,0002.1
70650506518,0002.3
80650508512,0002.5

Table 2: Effect of Temperature on Copolymer Composition

Temperature (°C)M1 in Feed (mol%)M2 in Feed (mol%)M1 in Copolymer (mol%)M2 in Copolymer (mol%)
6050505248
7050505050
8050504852

Visualizations

G cluster_prep Preparation cluster_poly Polymerization cluster_iso Isolation cluster_char Characterization Monomer_Purification Monomer & Solvent Purification Reaction_Setup Reaction Setup (Inert Atmosphere) Monomer_Purification->Reaction_Setup Initiation Initiator Addition & Temperature Control Reaction_Setup->Initiation Propagation Polymerization (Constant Temperature) Initiation->Propagation Precipitation Precipitation in Non-solvent Propagation->Precipitation Drying Vacuum Drying Precipitation->Drying Characterization Copolymer Characterization (NMR, GPC, DSC) Drying->Characterization

Caption: Experimental workflow for the copolymerization of this compound.

G cluster_effects Effects Temp Increase in Temperature Rate Increases Reaction Rate Temp->Rate MW Decreases Molecular Weight Temp->MW PDI May Increase Polydispersity Temp->PDI Comp May Alter Copolymer Composition Temp->Comp

Caption: Logical relationship between temperature and key copolymerization parameters.

References

Technical Support Center: Characterization of Impurities in 2-Bromotetrafluoroethyl Trifluorovinyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromotetrafluoroethyl trifluorovinyl ether. The information is designed to help identify and characterize potential impurities encountered during synthesis, purification, and analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common types of impurities I might encounter in this compound?

A1: Impurities can originate from the synthetic route, degradation, or storage. Common classes of impurities include:

  • Residual Starting Materials: Unreacted 2-bromo-1,1,2,2-tetrafluoroethanol.

  • Synthesis Byproducts: These can include isomers, oligomers of reactants like hexafluoropropylene oxide (HFPO), or products from side reactions. A common byproduct in similar syntheses is the formation of an ester, such as 2-bromotetrafluoroethyl 2-(2-bromotetrafluoroethoxy)-2,3,3,3-tetrafluoropropionate.

  • Residual Solvents: Solvents used during synthesis or purification (e.g., tetrahydrofuran (THF), diethyl ether, acetonitrile).

  • Stabilizers: Commercial preparations are often stabilized with inhibitors like monomethyl ether hydroquinone (MEHQ) to prevent polymerization of the vinyl group.[1]

  • Degradation Products: Although specific degradation pathways are not extensively documented, thermal decomposition of vinyl ethers can lead to the formation of smaller volatile compounds.

Q2: I see an unexpected peak in my Gas Chromatography-Mass Spectrometry (GC-MS) analysis. How can I identify it?

A2: Identifying an unknown peak involves a systematic approach:

  • Evaluate the Mass Spectrum: Analyze the fragmentation pattern of the unknown peak. The presence of characteristic ions can suggest its structure. For fluorinated compounds, look for fragments corresponding to CF, CF2, CF3, and larger fluorinated moieties.

  • Check for Common Contaminants: Compare the retention time and mass spectrum to known common laboratory contaminants, such as siloxanes from GC column bleed or phthalates from plasticware.

  • Hypothesize Potential Structures: Based on the synthetic route, consider potential side products or unreacted starting materials. For example, if 2-bromo-1,1,2,2-tetrafluoroethanol was a starting material, look for its characteristic mass spectrum.

  • Utilize Other Analytical Techniques: If the identity is still unclear, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, can provide detailed structural information to confirm the identity of the impurity.[2]

Q3: My purity result from ¹⁹F NMR is different from my GC-MS result. Why is this, and which one should I trust?

A3: Discrepancies between GC-MS and ¹⁹F NMR purity assessments are not uncommon and can arise from several factors:

  • Volatility and Thermal Stability: GC-MS is suitable for volatile and thermally stable compounds. Non-volatile impurities or those that degrade in the hot GC inlet will not be accurately quantified.

  • Response Factor: In GC, the signal intensity is dependent on the compound's response factor in the detector (e.g., Flame Ionization Detector - FID). Without using a calibrated standard for each impurity, the area percentage does not directly equate to the molar or weight percentage.

  • NMR's Quantitative Nature: Quantitative NMR (qNMR), especially ¹⁹F qNMR, is a primary analytical method that can provide a more accurate molar purity without the need for specific impurity standards.[2] It relies on the direct relationship between the integrated signal area and the number of nuclei.

Recommendation: For an absolute purity assessment of a fluorinated compound, ¹⁹F qNMR is often more reliable.[2] GC-MS is an excellent complementary technique for identifying and quantifying trace volatile impurities.[2]

Q4: How can I remove identified impurities from my sample of this compound?

A4: The purification method depends on the nature of the impurity:

  • Volatile Impurities: Fractional distillation is typically effective for removing more volatile impurities like residual solvents or starting materials, provided there is a sufficient difference in boiling points.

  • Non-Volatile Impurities: Impurities like salts or high molecular weight byproducts can often be removed by techniques such as column chromatography or by washing the ether with a suitable solvent (e.g., water, dilute base) if the impurities have different solubility profiles.

  • Stabilizers: Stabilizers like MEHQ can sometimes be removed by washing with an aqueous base solution (e.g., dilute NaOH) followed by drying of the organic layer.

Experimental Protocols

Protocol 1: GC-MS for Impurity Profiling

This protocol outlines a general method for the separation and identification of volatile impurities.

1. Sample Preparation:

  • Prepare a stock solution of the this compound sample at approximately 10 mg/mL in a volatile solvent such as acetone or dichloromethane.
  • Further dilute this stock solution to a final concentration of ~100 µg/mL in the same solvent.

2. Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890B or equivalent.
  • Mass Spectrometer: Agilent 5977B or equivalent.
  • Column: A low- to mid-polarity column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is a good starting point.
  • Injection Volume: 1 µL.
  • Inlet Temperature: 250 °C.
  • Injection Mode: Split (e.g., 50:1 ratio) to avoid column overloading.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 40 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 280 °C.
  • Hold: 5 minutes at 280 °C.
  • MS Parameters:
  • Ion Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: 35 - 500 m/z.

3. Data Analysis:

  • Integrate all peaks in the total ion chromatogram (TIC).
  • Identify the main component peak.
  • For each impurity peak, analyze the mass spectrum and compare it against a spectral library (e.g., NIST) and hypothesized structures based on the synthetic route.

Protocol 2: ¹⁹F NMR for Structural Confirmation and Quantification

This protocol describes the use of ¹⁹F NMR for impurity identification and purity determination.

1. Sample Preparation:

  • Accurately weigh approximately 30-50 mg of the this compound sample into an NMR tube.
  • Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆).
  • For quantitative analysis (qNMR), add a known amount of a certified internal standard containing fluorine (e.g., trifluorotoluene).

2. Instrumentation and Parameters:

  • Spectrometer: 400 MHz NMR spectrometer or higher, equipped with a fluorine-observe probe.
  • Nucleus: ¹⁹F.
  • Pulse Program: A standard single-pulse experiment, often with proton decoupling.
  • Acquisition Parameters:
  • Ensure a sufficient relaxation delay (D1), typically 5 times the longest T1 of the signals of interest, to allow for full relaxation and accurate integration.
  • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

3. Data Analysis:

  • Reference the ¹⁹F spectrum (e.g., to CFCl₃ at 0 ppm).
  • Integrate the signals corresponding to the main compound and all impurity signals.
  • The molar percentage of an impurity can be calculated by comparing its integrated area (normalized for the number of fluorine atoms) to the total integrated area of all species.

Data Presentation

Table 1: Potential Impurities and their Typical Analytical Signatures

Impurity Class Potential Compound Name Likely Analytical Technique Expected Observations
Starting Material 2-bromo-1,1,2,2-tetrafluoroethanolGC-MS, ¹⁹F NMRA distinct peak in the GC chromatogram; characteristic signals in the ¹⁹F NMR spectrum.
Byproduct 2-bromotetrafluoroethyl 2-(2-bromotetrafluoroethoxy)-2,3,3,3-tetrafluoropropionateGC-MS, ¹⁹F NMRA higher boiling point peak in GC-MS with a complex fragmentation pattern; multiple distinct signals in ¹⁹F NMR.
Byproduct Hexafluoropropylene oxide (HFPO) DimerGC-MSPeaks corresponding to the known isomers of HFPO dimer.[3][4]
Stabilizer Monomethyl ether hydroquinone (MEHQ)GC-MS, ¹H NMRA peak in the GC-MS chromatogram; aromatic and methoxy signals in the ¹H NMR spectrum.
Residual Solvent Tetrahydrofuran (THF)GC-MS, ¹H NMRA volatile peak in GC-MS; characteristic signals around 3.7 and 1.8 ppm in ¹H NMR.

Visualizations

experimental_workflow cluster_sample Sample Analysis cluster_analysis Analytical Techniques cluster_results Data Interpretation cluster_conclusion Final Characterization Sample 2-Bromotetrafluoroethyl trifluorovinyl ether Sample GCMS GC-MS Analysis Sample->GCMS Volatiles NMR 1H, 13C, 19F NMR Analysis Sample->NMR Structure Purity Purity Assessment (% Area / qNMR) GCMS->Purity ID Impurity Identification (MS fragmentation, NMR shifts) GCMS->ID NMR->Purity NMR->ID Report Final Report: - Purity Value - Impurity Profile Purity->Report ID->Report

Caption: Workflow for impurity characterization.

formation_pathway cluster_products Reaction Products reagents BrCF₂CF₂OH (Starting Alcohol) NaH (Base) alkoxide BrCF₂CF₂O⁻Na⁺ (Alkoxide Intermediate) reagents->alkoxide Deprotonation main_product Main Product BrCF₂CF₂OCF=CF₂ alkoxide->main_product Desired Reaction Path (simplified) byproduct Ester Byproduct BrCF₂CF₂OCF(CF₃)CO₂CF₂CF₂Br alkoxide->byproduct acid_fluoride Intermediate BrCF₂CF₂OCF(CF₃)COF alkoxide->acid_fluoride 1. Nucleophilic Attack hfpo HFPO (Hexafluoropropylene oxide) hfpo->acid_fluoride acid_fluoride->byproduct 2. Reaction with 2nd alkoxide molecule

Caption: Plausible formation of an ester byproduct.

References

Validation & Comparative

A Comparative Analysis of 2-Bromotetrafluoroethyl Trifluorovinyl Ether and Other Fluorinated Monomers for Advanced Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of materials science and drug development, fluorinated polymers stand out for their exceptional thermal stability, chemical inertness, and unique surface properties. This guide provides a comparative overview of 2-Bromotetrafluoroethyl trifluorovinyl ether alongside other widely utilized fluorinated monomers. The content is tailored for researchers, scientists, and drug development professionals, offering objective comparisons and detailed experimental methodologies to support further research and application.

While specific experimental data for the polymerization and resulting polymer characteristics of this compound is not extensively available in public literature, we can infer its potential performance based on its chemical structure and compare it to well-characterized fluorinated monomers. The presence of a bromine atom suggests potential for post-polymerization modification, a valuable feature in creating functional materials. The trifluorovinyl ether group indicates a likelihood of forming polymers with high thermal stability and chemical resistance, characteristic of many fluoropolymers.

Comparative Performance of Common Fluorinated Monomers

To provide a baseline for evaluation, the following table summarizes key performance indicators for polymers derived from several common fluorinated monomers: Polytetrafluoroethylene (PTFE), Fluorinated Ethylene Propylene (FEP), Perfluoroalkoxy Alkane (PFA), and Polyvinylidene Fluoride (PVDF). These values represent typical ranges found in scientific literature and technical data sheets.

PropertyPolytetrafluoroethylene (PTFE)Fluorinated Ethylene Propylene (FEP)Perfluoroalkoxy Alkane (PFA)Polyvinylidene Fluoride (PVDF)
Thermal Properties
Melting Temperature (°C)~327[1]260 - 270[2]~310[1]~170
Max. Continuous Use Temp. (°C)260[3]200260150
Thermal Degradation Onset (°C)>500~400~500~400-500[4]
Optical Properties
Refractive Index~1.35~1.34~1.35~1.42
Luminous Transmittance (%)<50 (Opaque)>95 (Transparent)>95 (Transparent)>90 (Transparent)
Electrical Properties
Dielectric Constant (1 MHz)2.1[5]2.12.12.9 - 8.5[6]
Dielectric Strength (V/μm)~18[5]~80~80~20
Surface Properties
Water Contact Angle (°)~110~115~115~90
Chemical Resistance
Acid ResistanceExcellent[7][8][9]ExcellentExcellentGood
Base ResistanceExcellent[10]ExcellentExcellentGood
Organic Solvent ResistanceExcellentExcellentExcellentGood (soluble in some)[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible characterization of fluoropolymers. Below are protocols for key experiments used to determine the properties listed in the comparison table.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting temperature (Tm), glass transition temperature (Tg), and heat of fusion of the polymer, which relate to its crystallinity and thermal history.

Methodology (based on ASTM D4591): [11][12]

  • A small sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.

  • An empty, sealed aluminum pan is used as a reference.

  • The sample and reference pans are placed in the DSC instrument.

  • The sample is subjected to a controlled thermal cycle, for example:

    • Heat from room temperature to a temperature above the expected melting point (e.g., 350°C for PTFE) at a rate of 10°C/min under a nitrogen atmosphere.[2]

    • Hold at this temperature for a few minutes to erase the thermal history.

    • Cool back to room temperature at a controlled rate (e.g., 10°C/min).

    • Heat again at 10°C/min to record the melting transition.

  • The heat flow to the sample is measured relative to the reference, and the transition temperatures and enthalpies are determined from the resulting thermogram.

Thermal Stability: Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability of the polymer and determine its decomposition temperature.

Methodology:

  • A small sample of the polymer (typically 10-20 mg) is placed in a TGA sample pan.

  • The sample is heated at a constant rate (e.g., 10°C/min or 20°C/min) in a controlled atmosphere (e.g., nitrogen or air) to a high temperature (e.g., 600-800°C).[1]

  • The weight of the sample is continuously monitored as a function of temperature.

  • The onset of decomposition is identified as the temperature at which significant weight loss begins.

Surface Wettability: Contact Angle Measurement

Objective: To determine the hydrophobicity of the polymer surface by measuring the contact angle of a liquid droplet.

Methodology:

  • A flat, smooth film of the polymer is prepared.

  • A small droplet of deionized water (typically 2-5 µL) is carefully dispensed onto the polymer surface.[5]

  • A goniometer or a camera with appropriate software is used to capture the image of the droplet on the surface.

  • The angle formed between the tangent of the droplet at the three-phase (solid-liquid-gas) contact line and the solid surface is measured.[5]

  • Multiple measurements are taken at different locations on the surface and averaged to ensure accuracy.

Optical Properties: Refractive Index Measurement

Objective: To measure the refractive index of a thin polymer film.

Methodology (using Spectroscopic Ellipsometry): [7]

  • A thin, uniform film of the polymer is cast on a reflective substrate (e.g., a silicon wafer).

  • The sample is placed on the ellipsometer stage.

  • A beam of polarized light is directed at the film over a range of wavelengths and at a specific angle of incidence (e.g., 70°).[7]

  • The change in polarization of the reflected light is measured.

  • A model of the film stack (substrate/polymer film/air) is created in the analysis software.

  • The software then fits the experimental data to the model to determine the refractive index and thickness of the polymer film.[7]

Electrical Properties: Dielectric Constant Measurement

Objective: To determine the dielectric constant of the polymer, which is a measure of its ability to store electrical energy in an electric field.

Methodology (based on ASTM D150): [10][13][14][15]

  • A flat, uniform sample of the polymer of a known thickness is prepared. The sample must be larger than the electrodes used for the measurement.[13]

  • The sample is placed between two parallel plate electrodes of a capacitance-measuring instrument.

  • The capacitance of this configuration (Cs) is measured at a specific frequency (e.g., 1 MHz).

  • The sample is removed, and the capacitance of the air gap between the electrodes (Cv) is measured.

  • The dielectric constant (κ) is calculated as the ratio of the capacitance of the material to the capacitance of the air gap (κ = Cs / Cv).[15]

Visualizations

To further clarify the experimental processes and their interrelationships, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Monomer Synthesis & Polymerization cluster_characterization Polymer Characterization cluster_properties Determined Properties Monomer Fluorinated Monomer (e.g., 2-Bromotetrafluoroethyl trifluorovinyl ether) Polymerization Polymerization (e.g., Emulsion, Suspension) Monomer->Polymerization Polymer Purified Polymer Polymerization->Polymer DSC DSC Analysis Polymer->DSC TGA TGA Analysis Polymer->TGA Goniometer Contact Angle Measurement Polymer->Goniometer Ellipsometer Refractive Index Measurement Polymer->Ellipsometer Dielectric Dielectric Constant Measurement Polymer->Dielectric Thermal Thermal Properties (Tm, Tg, Td) DSC->Thermal TGA->Thermal Surface Surface Properties (Wettability) Goniometer->Surface Optical Optical Properties (n) Ellipsometer->Optical Electrical Electrical Properties (κ) Dielectric->Electrical

Caption: Workflow for the synthesis and characterization of a novel fluoropolymer.

Biocompatibility_Pathway cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation NewPolymer New Fluoropolymer Cytotoxicity Cytotoxicity Assays (ISO 10993-5) NewPolymer->Cytotoxicity Hemocompatibility Hemocompatibility (ISO 10993-4) NewPolymer->Hemocompatibility Genotoxicity Genotoxicity (ISO 10993-3) NewPolymer->Genotoxicity Decision1 Pass? Cytotoxicity->Decision1 Hemocompatibility->Decision1 Genotoxicity->Decision1 Implantation Implantation Tests (ISO 10993-6) Decision2 Pass? Implantation->Decision2 SystemicTox Systemic Toxicity (ISO 10993-11) SystemicTox->Decision2 Decision1->Implantation Yes Decision1->SystemicTox Yes Rejected Further Development or Rejection Decision1->Rejected No Approved Approved for Medical Application Decision2->Approved Yes Decision2->Rejected No

Caption: Logical pathway for evaluating the biocompatibility of a new polymer for drug development.

References

Performance evaluation of polymers from 2-Bromotetrafluoroethyl trifluorovinyl ether vs. PTFE

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Evaluation for Researchers, Scientists, and Drug Development Professionals

In the landscape of high-performance polymers, Polytetrafluoroethylene (PTFE) stands as a benchmark material, renowned for its exceptional chemical inertness, thermal stability, and low coefficient of friction. This guide provides a comprehensive performance evaluation of PTFE, supported by established experimental data. It also introduces a hypothetical polymer derived from 2-Bromotetrafluoroethyl trifluorovinyl ether, offering a theoretical performance comparison based on its chemical structure.

Important Note: The polymer derived from this compound is a novel, theoretical material for the purpose of this guide. As of this publication, there is no available experimental data for its performance. The presented information is an educated inference based on the known effects of its constituent chemical moieties on similar fluoropolymers.

Section 1: Polytetrafluoroethylene (PTFE) - The Established Benchmark

PTFE is a synthetic fluoropolymer of tetrafluoroethylene.[1][2] Its high-performance characteristics stem from the strong carbon-fluorine bonds that constitute its molecular structure.[3]

Performance Data of PTFE

The following tables summarize the key performance indicators of PTFE based on standardized testing.

Table 1: Thermal Properties of PTFE

PropertyValueASTM/ISO Test Method
Melting Point327 °C (621 °F)ASTM D3418
Continuous Service Temperature260 °C (500 °F)UL746B
Thermal Decomposition Temperature> 400 °C (752 °F)TGA
Thermal Conductivity0.25 W/(m·K)ASTM C177
Coefficient of Linear Thermal Expansion12 x 10⁻⁵ /°CASTM E831

Table 2: Mechanical Properties of PTFE

PropertyValueASTM/ISO Test Method
Tensile Strength15 - 35 MPaASTM D638
Elongation at Break100 - 400 %ASTM D638
Flexural Modulus0.4 - 0.7 GPaASTM D790
Hardness (Shore D)50 - 65ASTM D2240
Coefficient of Friction (dynamic)0.05 - 0.10ASTM D1894

Table 3: Chemical Resistance of PTFE

Chemical ClassResistance
Strong AcidsExcellent
Strong BasesExcellent
Organic SolventsExcellent
Oxidizing AgentsExcellent
HalogensGood (some limitations with fluorine gas at high temperatures)
Molten Alkali MetalsPoor

Table 4: Dielectric Properties of PTFE

PropertyValueASTM/ISO Test Method
Dielectric Constant (at 1 MHz)2.1ASTM D150
Dissipation Factor (at 1 MHz)< 0.0002ASTM D150
Dielectric Strength60 MV/mASTM D149
Volume Resistivity> 10¹⁸ Ω·cmASTM D257
Synthesis of PTFE

The industrial production of PTFE involves the free-radical polymerization of tetrafluoroethylene (TFE) under pressure with an initiator.[1][3]

PTFE_Synthesis TFE Tetrafluoroethylene (TFE) Reactor Polymerization Reactor TFE->Reactor Initiator Initiator (e.g., Persulfate) Initiator->Reactor Water Water (Dispersion/Suspension) Water->Reactor PTFE Polytetrafluoroethylene (PTFE) Reactor->PTFE Polymerization Performance_Testing_Workflow cluster_thermal Thermal Analysis cluster_mechanical Mechanical Testing cluster_chemical Chemical Resistance cluster_dielectric Dielectric Analysis TGA Thermogravimetric Analysis (TGA) (ASTM E1131) DSC Differential Scanning Calorimetry (DSC) (ASTM D3418) TMA Thermomechanical Analysis (TMA) (ASTM E831) Tensile Tensile Test (ASTM D638) Flexural Flexural Test (ASTM D790) Hardness Hardness Test (ASTM D2240) Immersion Immersion Test (ASTM D543) DielectricConstant Dielectric Constant & Dissipation Factor (ASTM D150) DielectricStrength Dielectric Strength (ASTM D149) Sample Polymer Sample Sample->TGA Sample->DSC Sample->TMA Sample->Tensile Sample->Flexural Sample->Hardness Sample->Immersion Sample->DielectricConstant Sample->DielectricStrength Hypothetical_Synthesis Monomer 2-Bromotetrafluoroethyl trifluorovinyl ether Reactor Polymerization Reactor Monomer->Reactor Initiator Radical Initiator Initiator->Reactor Solvent Fluorinated Solvent Solvent->Reactor Polymer Poly(2-Bromotetrafluoroethyl trifluorovinyl ether) Reactor->Polymer Polymerization

References

A Comparative Guide to Alternative Monomers for Copolymerization with 2-Bromotetrafluoroethyl Trifluorovinyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Monomer Performance in Copolymerization, Supported by Experimental Data.

In the ever-evolving landscape of fluoropolymer synthesis, the selection of appropriate monomers is paramount to tailoring the final properties of the resulting materials for specialized applications, including those in the demanding fields of biomedical devices and drug delivery systems. 2-Bromotetrafluoroethyl trifluorovinyl ether (Br-TVE) has been a monomer of interest due to the reactive bromine functionality it introduces, allowing for subsequent post-polymerization modifications. However, the pursuit of enhanced performance, improved processing characteristics, and alternative supply chains necessitates a thorough evaluation of other commercially available or readily synthesizable fluorinated monomers.

This guide provides a comprehensive comparison of viable alternative monomers to Br-TVE for copolymerization. The comparison focuses on key performance indicators such as reactivity in copolymerization, and the thermal, optical, and chemical properties of the resulting copolymers. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols for key characterization techniques are provided.

Alternative Monomers: A Curated Selection

Based on a comprehensive review of scientific literature and technical data, the following monomers have been identified as strong alternatives to Br-TVE for copolymerization, primarily with comonomers like tetrafluoroethylene (TFE), vinylidene fluoride (VDF), and other vinyl ethers.

  • Perfluoro(propyl vinyl ether) (PPVE): A widely used perfluorinated vinyl ether (PFVE) known for imparting flexibility and improving the processing characteristics of fluoropolymers.

  • Hexafluoropropylene (HFP): A fluoroolefin commonly used to produce melt-processible copolymers with TFE, known for enhancing flexibility and stress-crack resistance.

  • Perfluoro-2,2-dimethyl-1,3-dioxole (PDD): A cyclic fluorinated monomer notable for producing amorphous copolymers with excellent optical clarity and high gas permeability.

Comparative Performance Data

The following tables summarize the key performance metrics for the selected alternative monomers in comparison to the available data for Br-TVE. It is important to note that direct comparative studies for Br-TVE are limited in the public domain; therefore, data has been aggregated from various sources.

Table 1: Monomer Reactivity Ratios in Copolymerization

Reactivity ratios (r1, r2) are critical parameters that describe the tendency of monomers to copolymerize. They indicate whether the resulting copolymer will have a random, alternating, or blocky structure.

Monomer 1 (M1)Monomer 2 (M2)r1 (M1)r2 (M2)Copolymer Type
Br-TVE TFEData not availableData not available-
PPVE TFE~0.08[1][2]~8.0[1]Random, with long sequences of TFE
HFP VDF~0.12[3]~2.9[3]Random
PDD TFEData not availableData not availableTypically random

Note: The reactivity ratios are highly dependent on the specific polymerization conditions (temperature, pressure, initiator, solvent).

Table 2: Thermal Properties of Copolymers

The thermal stability of a polymer is crucial for its processing and end-use applications. Key metrics include the glass transition temperature (Tg) and the decomposition temperature (Td).

Copolymer SystemGlass Transition Temperature (Tg) (°C)Decomposition Temperature (Td) (°C)
Br-TVE based copolymers Data not availableData not available
TFE / PPVE Varies with composition> 400
VDF / HFP -20 to -40 (elastomeric)> 400
TFE / PDD 108 - 160+> 450[4]
Table 3: Optical Properties of Copolymers

Optical properties such as refractive index and transparency are critical for applications in optics and photonics.

Copolymer SystemRefractive Index (at 632.8 nm)Optical Transparency
Br-TVE based copolymers Data not availableData not available
TFE / PPVE ~1.34 - 1.35High
PDD / PPVE 1.293 - 1.314[5]Excellent in the visible and near-IR regions[5]
TFE / PDD ~1.305 - 1.325[6]High, especially in the visible and near-IR[6]
Table 4: Chemical Resistance of Copolymers

Fluoropolymers are renowned for their exceptional chemical resistance. This is a qualitative comparison based on the general properties of these classes of materials.

Copolymer FamilyGeneral Chemical Resistance
Perfluorinated Copolymers (e.g., from Br-TVE, PPVE, PDD) Excellent resistance to a wide range of chemicals, including strong acids, bases, and organic solvents.
Partially Fluorinated Copolymers (e.g., from HFP) Very good chemical resistance, though potentially less than fully fluorinated polymers depending on the comonomer.

Experimental Protocols

To ensure a standardized approach for comparing the performance of these monomers, the following detailed experimental protocols are provided.

Protocol 1: Free Radical Copolymerization of Fluorinated Vinyl Ethers

This protocol outlines a general procedure for the free radical copolymerization of fluorinated vinyl ethers, which can be adapted for the specific monomers discussed.

Materials:

  • Monomer 1 (e.g., Br-TVE, PPVE)

  • Monomer 2 (e.g., TFE)

  • Initiator (e.g., Perfluorodiacyl peroxide, such as bis(perfluoro-2-n-propoxypropionyl) peroxide (BPPP))

  • Solvent (e.g., Supercritical carbon dioxide (sc-CO2) or a suitable perfluorinated solvent)

  • High-pressure reaction vessel equipped with a magnetic stirrer, temperature and pressure controls.

Procedure:

  • The reaction vessel is thoroughly cleaned, dried, and purged with an inert gas (e.g., Argon or Nitrogen).

  • The initiator and any liquid monomers are charged into the reactor.

  • The reactor is sealed and pressurized with the gaseous comonomer (e.g., TFE) to the desired pressure.

  • If using sc-CO2, the reactor is filled with liquid CO2 and then heated and pressurized to supercritical conditions (e.g., >31.1 °C and >7.38 MPa).

  • The reaction mixture is heated to the desired polymerization temperature (e.g., 50-80 °C) and stirred vigorously.

  • The polymerization is allowed to proceed for a predetermined time, monitoring the pressure drop of the gaseous monomer to gauge conversion.

  • After the reaction, the reactor is cooled, and any unreacted gaseous monomer is carefully vented.

  • The resulting polymer is collected, washed with a suitable solvent to remove any residual monomer and initiator, and dried under vacuum to a constant weight.

Protocol 2: Determination of Monomer Reactivity Ratios

The accurate determination of monomer reactivity ratios is crucial for understanding copolymerization behavior. The following protocol is based on the Mayo-Lewis method, which involves analyzing the composition of copolymers prepared from different initial monomer feed ratios at low conversion.[7][8][9]

Procedure:

  • A series of copolymerization reactions are carried out using different initial molar feed ratios of the two monomers (M1 and M2).

  • The polymerizations are terminated at low conversions (<10%) to ensure that the monomer feed composition remains relatively constant throughout the reaction.

  • The resulting copolymers are purified to remove unreacted monomers.

  • The composition of each copolymer (i.e., the molar ratio of M1 and M2 in the polymer chain) is determined using a suitable analytical technique, such as:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F): By integrating the characteristic peaks of each monomer unit in the polymer spectrum.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: By comparing the absorbance of characteristic bands of each monomer unit.

    • Elemental Analysis: Particularly useful for determining the content of elements unique to one of the monomers (e.g., bromine in Br-TVE).

  • The reactivity ratios (r1 and r2) are then determined by fitting the copolymer composition data to the Mayo-Lewis equation using graphical methods (e.g., Fineman-Ross, Kelen-Tüdös) or, more accurately, using non-linear least squares fitting methods.[7]

Visualizing the Monomer Landscape and Experimental Workflow

To further clarify the relationships and processes described, the following diagrams are provided.

Monomer_Comparison_Workflow cluster_Monomers Alternative Monomers cluster_Process Evaluation Process cluster_Properties Performance Metrics Br_TVE 2-Bromotetrafluoroethyl trifluorovinyl ether (Br-TVE) (Baseline) Copolymerization Copolymerization (e.g., with TFE) Br_TVE->Copolymerization PPVE Perfluoro(propyl vinyl ether) (PPVE) PPVE->Copolymerization HFP Hexafluoropropylene (HFP) HFP->Copolymerization PDD Perfluoro-2,2-dimethyl-1,3-dioxole (PDD) PDD->Copolymerization Characterization Copolymer Characterization Copolymerization->Characterization Yields Copolymers Reactivity Reactivity Ratios Characterization->Reactivity Thermal Thermal Properties (Tg, Td) Characterization->Thermal Optical Optical Properties (Refractive Index, Transparency) Characterization->Optical Chemical Chemical Resistance Characterization->Chemical

Caption: Logical workflow for comparing alternative monomers to Br-TVE.

Experimental_Workflow start Start: Select Monomer Pair (e.g., PPVE & TFE) series Prepare Multiple Monomer Feed Ratios start->series polymerize Perform Low Conversion Copolymerizations series->polymerize purify Purify Copolymers polymerize->purify analyze Determine Copolymer Composition (NMR, FTIR, Elemental Analysis) purify->analyze calculate Calculate Reactivity Ratios (e.g., using Mayo-Lewis Equation) analyze->calculate end End: Obtain r1 and r2 values calculate->end

Caption: Experimental workflow for determining monomer reactivity ratios.

Conclusion

The selection of an alternative monomer to this compound is a multifaceted decision that depends on the specific performance requirements of the final copolymer.

  • Perfluoro(propyl vinyl ether) (PPVE) stands out as a strong candidate for applications where flexibility and melt processability are key, although its low reactivity relative to TFE results in copolymers with long TFE sequences.

  • Hexafluoropropylene (HFP) is a well-established monomer for producing fluorinated elastomers and thermoplastics with good flexibility.

  • Perfluoro-2,2-dimethyl-1,3-dioxole (PDD) is an excellent choice for applications demanding high optical clarity, a low refractive index, and high gas permeability, leading to amorphous copolymers.

While a lack of publicly available data for Br-TVE makes direct, quantitative comparisons challenging, this guide provides a framework for researchers to make informed decisions based on the known properties of viable alternatives. The provided experimental protocols offer a standardized methodology for in-house evaluation and comparison of these and other novel fluorinated monomers. For drug development and biomedical applications, the high purity and well-defined properties of copolymers derived from PPVE and PDD make them particularly promising avenues for further investigation.

References

Comparative Thermal Analysis of Fluoropolymers: Investigating the Impact of the Bromoethyl Group

Author: BenchChem Technical Support Team. Date: December 2025

This guide, therefore, provides a conceptual framework based on established principles of polymer chemistry and thermal analysis. It outlines the expected qualitative impact of incorporating a bromoethyl group into a fluoropolymer backbone and details the standard experimental protocols that would be employed to generate the necessary comparative data.

Conceptual Comparison of Thermal Properties

The introduction of a bromoethyl group onto a fluoropolymer chain is anticipated to alter its thermal properties due to differences in bond strength and chemical reactivity compared to the native carbon-fluorine (C-F) and carbon-carbon (C-C) bonds that characterize these materials.[1][2][3][4]

Expected Effects of the Bromoethyl Group:

  • Thermal Stability: The carbon-bromine (C-Br) bond is significantly weaker than the C-F bond. This suggests that fluoropolymers functionalized with a bromoethyl group would likely exhibit a lower onset temperature of thermal decomposition. The C-Br bond can act as a "weak link" in the polymer chain, initiating degradation at lower temperatures than the pristine polymer.

  • Decomposition Pathway: The presence of bromine is expected to introduce new thermal degradation pathways. Elimination of hydrogen bromide (HBr) is a common thermal degradation mechanism for brominated polymers. This could lead to the formation of double bonds within the polymer backbone, altering the subsequent decomposition chemistry and the profile of evolved gases.

  • Glass Transition and Melting Temperatures: The introduction of a side group like the bromoethyl group can disrupt the packing of polymer chains. This would likely lead to a decrease in the crystallinity of the polymer, which in turn would be expected to lower the melting temperature (Tm). The effect on the glass transition temperature (Tg) is more complex and would depend on factors such as the flexibility of the bromoethyl group and its influence on intermolecular forces.

Data on Common Fluoropolymers (Unmodified)

To provide a baseline for comparison, the following table summarizes typical thermal properties of two common fluoropolymers, PTFE and PVDF, based on publicly available data.

PropertyPolytetrafluoroethylene (PTFE)Polyvinylidene Fluoride (PVDF)
Melting Temperature (Tm)~327 °C~170 °C[5]
Continuous Service Temperatureup to 260 °C[2][4]up to 150 °C[5]
Onset of Decomposition> 450 °C[1]~400-500 °C[6]

Experimental Protocols for Thermal Analysis

To conduct a direct comparative study, the following standard experimental methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would be employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the fluoropolymer samples.

Methodology:

  • A small, precisely weighed sample (typically 5-10 mg) of the fluoropolymer (both with and without the bromoethyl group) is placed in a TGA crucible (e.g., platinum or alumina).

  • The sample is heated in a controlled atmosphere (typically nitrogen for inert conditions or air for oxidative degradation studies) at a constant heating rate (e.g., 10 °C/min).

  • The weight of the sample is continuously monitored as a function of temperature.

  • The resulting TGA curve plots the percentage of weight loss versus temperature. The onset of decomposition is determined from this curve.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the fluoropolymer samples.

Methodology:

  • A small, weighed sample (typically 5-10 mg) of the fluoropolymer is hermetically sealed in an aluminum DSC pan.

  • An empty, sealed aluminum pan is used as a reference.

  • The sample and reference pans are subjected to a controlled temperature program, typically involving a heating-cooling-heating cycle to erase the thermal history of the material. A common procedure is to heat the sample to a temperature above its melting point, hold it for a few minutes, cool it at a controlled rate, and then reheat it at a controlled rate (e.g., 10 °C/min).

  • The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • The glass transition is observed as a step change in the baseline of the DSC curve, while melting is observed as an endothermic peak.

Conceptual Experimental Workflow

The following diagram illustrates the logical workflow for a comparative study of the thermal properties of fluoropolymers with and without the bromoethyl group.

G cluster_synthesis Polymer Synthesis & Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Comparison pristine Pristine Fluoropolymer tga Thermogravimetric Analysis (TGA) pristine->tga dsc Differential Scanning Calorimetry (DSC) pristine->dsc functionalized Bromoethyl-Functionalized Fluoropolymer functionalized->tga functionalized->dsc td Decomposition Temperature (Td) tga->td tg_tm Glass Transition (Tg) & Melting (Tm) Temperatures dsc->tg_tm comparison Comparative Analysis of Thermal Properties td->comparison tg_tm->comparison

Caption: Conceptual workflow for the comparative thermal analysis of fluoropolymers.

References

A Researcher's Guide to Validating Copolymer Structure with 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, elucidating the precise microstructure of a copolymer is paramount. This guide provides an objective comparison of key two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques, supported by experimental data and detailed protocols, to enable robust validation of copolymer composition, sequence, and stereochemistry.

The physical and chemical properties of a copolymer are intrinsically linked to its microstructure.[1][2] High-resolution 2D NMR spectroscopy has emerged as the most powerful and versatile tool for detailed microstructural analysis, offering insights that are often unattainable with other methods.[1] By spreading complex spectral information across a second dimension, 2D NMR resolves the severe signal overlap often encountered in 1D spectra of polymers, allowing for unambiguous assignment of resonances and a deeper understanding of the polymer chain.[1][3]

This guide focuses on the practical application of five principal 2D NMR experiments for copolymer characterization: COSY, TOCSY, HSQC, HMBC, and NOESY/ROESY. We will explore the specific structural questions each technique answers, compare their utility, and provide the necessary protocols to implement them effectively in your laboratory.

Comparing 2D NMR Techniques for Copolymer Analysis

The choice of 2D NMR experiment depends on the specific structural information required. Homonuclear techniques like COSY, TOCSY, and NOESY reveal relationships between protons, while heteronuclear techniques like HSQC and HMBC map correlations between protons and carbons. A combination of these experiments is often necessary for complete structural validation.[1][4]

Technique Correlation Type Primary Application for Copolymers Strengths Limitations
COSY (Correlation Spectroscopy)¹H-¹H through-bond (2-3 bonds)- Identify adjacent protons within a monomer unit.- Confirm basic monomer structure.- Fast and simple to set up.- Good for establishing basic connectivity.[1]- Only shows direct couplings.- Cross-peaks can be complex and difficult to interpret in crowded spectra.
TOCSY (Total Correlation Spectroscopy)¹H-¹H through-bond (entire spin system)- Identify all protons belonging to a single monomer unit.- Differentiate between different monomer types in the copolymer.- Correlates all protons in a spin system, simplifying monomer identification.[1][5]- Magnetization transfer can be inefficient for some systems.- Requires optimization of mixing time.
HSQC (Heteronuclear Single Quantum Coherence)¹H-¹³C through-bond (1 bond)- Assign ¹³C resonances based on their directly attached protons.- Resolve overlapping ¹H signals via the ¹³C dimension.- Very high sensitivity and resolution.[6]- Edited HSQC can distinguish CH, CH₂, and CH₃ groups.- Only provides direct one-bond correlation information.
HMBC (Heteronuclear Multiple Bond Correlation)¹H-¹³C through-bond (2-4 bonds)- Determine monomer sequence (e.g., diad, triad sequences).[4]- Identify connectivity between different monomer units.- Crucial for establishing long-range connectivity and sequence.[1][6]- Suppresses one-bond correlations, reducing spectral crowding.- Less sensitive than HSQC.- Absence of a cross-peak is not definitive proof of a lack of correlation.[6]
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy)¹H-¹H through-space (< 5 Å)- Determine stereochemistry (tacticity) of the polymer chain.- Analyze chain conformation in solution.- The only method to directly probe through-space proximity.[3][7][8]- Essential for understanding 3D structure.- NOE can be zero for medium-sized molecules (ROESY is an alternative).[7]- Requires careful optimization of mixing time to avoid spin diffusion.

Quantitative Analysis: Supporting Experimental Data

While 1D ¹H and ¹³C NMR are the primary methods for quantifying copolymer composition, 2D NMR techniques, particularly HSQC, provide a more accurate and reliable way to integrate signals in spectrally crowded regions.[2] By leveraging the superior resolution in the second dimension, individual monomer resonances can be clearly distinguished and quantified.

For example, in the analysis of Poly(lactic-co-glycolic acid) (PLGA), a critical biodegradable polymer in drug delivery, NMR is used to determine the lactic-to-glycolic acid ratio (L/G ratio), blockiness, and average block lengths.[9][10]

Table 1: Microstructural Parameters of Commercial PLGAs Determined by NMR

Polymer Brand & GradeLabeled L/G RatioActual L/G Ratio (by ¹H NMR)Blockiness (Rc)Avg. Lactic Block Length (LL)Avg. Glycolic Block Length (LG)
Resomer® RG 50250:5048:521.12.62.5
Resomer® RG 756S75:2573:271.76.82.5
Expansorb® DLG 50-2A50:5047:531.94.52.4
Expansorb® DLG 75-2A75:2573:271.14.81.5

Data synthesized from studies on commercial PLGA copolymers.[9][10] Blockiness (Rc) is a measure of the randomness of monomer distribution; Rc = 1 for a completely random copolymer.

Similarly, for styrene-acrylate copolymers, quantitative ¹³C NMR and 2D techniques are used to determine copolymer composition and reactivity ratios, which dictate the monomer sequence distribution.[11][12]

Experimental Workflows and Logical Relationships

The process of validating a copolymer's structure with 2D NMR follows a logical progression, starting with simpler experiments to establish basic connectivity and moving to more complex ones to elucidate sequence and stereochemistry.

G cluster_2 Sequence & Connectivity cluster_3 Stereochemistry & Conformation 1D_H 1D ¹H NMR COSY COSY 1D_H->COSY Proton Connectivity TOCSY TOCSY 1D_H->TOCSY Spin Systems HSQC HSQC 1D_H->HSQC Proton Shifts 1D_C 1D ¹³C NMR 1D_C->HSQC Carbon Shifts HMBC HMBC HSQC->HMBC Assignments NOESY NOESY / ROESY HMBC->NOESY Sequence Info

Typical workflow for 2D NMR analysis of copolymers.

The following diagram illustrates the relationship between different 2D NMR experiments and the specific structural information they provide for a hypothetical copolymer composed of monomers A and B.

G cluster_0 Structural Information cluster_1 2D NMR Technique Copolymer Copolymer Structure Monomer_ID Monomer Identity (A vs. B) Copolymer->Monomer_ID Connectivity Intra-Monomer Connectivity Copolymer->Connectivity Sequence Monomer Sequence (A-B, A-A, etc.) Copolymer->Sequence Tacticity Stereochemistry (meso/racemic) Copolymer->Tacticity TOCSY TOCSY TOCSY->Monomer_ID provides info on COSY COSY COSY->Connectivity provides info on HSQC HSQC HSQC->Connectivity provides info on HMBC HMBC HMBC->Sequence provides info on NOESY NOESY/ROESY NOESY->Tacticity provides info on

Mapping 2D NMR techniques to structural insights.

Detailed Experimental Protocols

Accurate and reproducible data acquisition requires careful setup of NMR parameters. The following tables provide starting parameters for key experiments. Note that these may require optimization based on the specific copolymer, solvent, and spectrometer used.

Sample Preparation:

  • Concentration: 5-20 mg/mL (w/v).

  • Solvent: Deuterated solvent that fully dissolves the copolymer (e.g., CDCl₃, DMSO-d₆, Toluene-d₈). For polymers with poor solubility at room temperature, high-temperature experiments may be necessary.

  • Filtration: Filter the sample if any particulate matter is present to improve spectral quality.

Table 2: General Acquisition Parameters for Homonuclear 2D NMR

ParameterCOSYTOCSYNOESY / ROESY
Pulse Program cosygpqfmlevesgpphnoesygpph / roesyesgpph
Relaxation Delay (d1) 1-2 s1-2 s1.5-3 s (approx. 1.5 x T₁)
Number of Scans (ns) 4-168-3216-64 (or more)
Acquisition Time (aq) ~0.2-0.3 s~0.2-0.3 s~0.2-0.3 s
Spectral Width (sw) Set to cover all ¹H signalsSet to cover all ¹H signalsSet to cover all ¹H signals
t1 Increments 256-512256-512256-512
Mixing Time N/A20-120 ms (80 ms is a good start)[5]50-800 ms (depends on MW)[7]

Table 3: General Acquisition Parameters for Heteronuclear 2D NMR

ParameterHSQCHMBC
Pulse Program hsqcetgpsihmbcgplpndqf
Relaxation Delay (d1) 1-2 s1.5-2 s
Number of Scans (ns) 2-88-32
Acquisition Time (aq) ~0.1-0.2 s~0.1-0.2 s
¹H Spectral Width (sw F2) Set to cover all ¹H signalsSet to cover all ¹H signals
¹³C Spectral Width (sw F1) Set to cover all ¹³C signalsSet to cover all ¹³C signals
t1 Increments 128-256256-512
¹JCH Coupling Constant ~145 Hz (for sp³ C-H)N/A
Long-Range JCH N/AOptimized for 4-10 Hz

Conclusion

2D NMR spectroscopy is an indispensable suite of techniques for the rigorous structural validation of copolymers. A systematic approach, combining homonuclear and heteronuclear experiments, allows for a comprehensive characterization from the monomer level up to the overall chain architecture. While COSY and TOCSY are excellent for identifying the constituent monomer units, HSQC provides unparalleled resolution for assigning carbon signals. For determining the crucial aspects of monomer sequence and stereochemistry, HMBC and NOESY/ROESY are the definitive tools, respectively. By applying the methodologies and comparative knowledge presented in this guide, researchers can confidently elucidate the complex microstructures of their copolymers, paving the way for a deeper understanding of structure-property relationships and the rational design of new materials.

References

Benchmarking the chemical resistance of 2-Bromotetrafluoroethyl trifluorovinyl ether-based polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical resistance of various high-performance fluoropolymers. While specific experimental data on polymers derived from 2-Bromotetrafluoroethyl trifluorovinyl ether is not extensively available in public literature, this document benchmarks the expected performance of such advanced materials against well-established fluoropolymers, including fluoroelastomers (FKM), perfluoroelastomers (FFKM), and polytetrafluoroethylene (PTFE). The information herein is supported by established testing protocols and comparative data from various sources.

The unique molecular structure of fluoropolymers, characterized by the presence of strong carbon-fluorine bonds, imparts exceptional resistance to a wide array of harsh chemicals, including acids, bases, solvents, and oils.[1][2] This makes them indispensable in demanding applications across the chemical processing, pharmaceutical, and semiconductor industries.[1][3] The degree of fluorination and the specific monomer composition are key determinants of a fluoropolymer's chemical and thermal stability.[4][5]

Comparative Chemical Resistance Data

The following tables summarize the chemical resistance of FKM, FFKM, and PTFE against a range of common and aggressive chemicals. The ratings are based on immersion testing and reflect the material's ability to resist changes in volume, weight, and mechanical properties.

Rating Key:

  • A / E (Excellent): No or minimal effect.[6][7][8]

  • B / G (Good): Minor effect, slight corrosion or discoloration.[6][7][8]

  • C / F (Fair): Moderate effect, not recommended for continuous use.[6][7][8]

  • D / N (Severe Effect / Not Recommended): Severe degradation or dissolution.[6][7]

Table 1: Resistance to Acids

Chemical (Concentration)FKMFFKMPTFE
Acetic Acid (Glacial)BAA
Hydrochloric Acid (35%)BAA
Nitric Acid (70%)CAA
Sulfuric Acid (98%)BAA
Hydrofluoric Acid (48%)CAA

Table 2: Resistance to Bases

Chemical (Concentration)FKMFFKMPTFE
Ammonium Hydroxide (conc.)BAA
Sodium Hydroxide (50%)CAA
Potassium Hydroxide (50%)CAA

Table 3: Resistance to Organic Solvents

ChemicalFKMFFKMPTFE
AcetoneDAA
BenzeneBAA
EthanolAAA
Ethyl AcetateDAA
HexaneAAA
MethanolBAA
Methylene ChlorideDAA
TolueneCAA
XyleneBAA

Table 4: Resistance to Other Common Chemicals

ChemicalFKMFFKMPTFE
Bleach (Sodium Hypochlorite)BAA
Ethylene GlycolAAA
Hydrogen Peroxide (30%)BAA
SteamCAA
WaterAAA

It is important to note that the chemical resistance of any polymer can be influenced by factors such as temperature, concentration, and the presence of mechanical stress.[9] Therefore, it is always recommended to conduct specific testing for your application.[10]

Experimental Protocols for Chemical Resistance Testing

The chemical resistance of polymers is typically evaluated using standardized immersion testing methods. The two most common standards are ASTM D543 and ISO 1817. These protocols provide a framework for assessing the effects of various chemicals on the physical and mechanical properties of plastic materials.

ASTM D543: Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents

This standard outlines procedures for determining changes in weight, dimensions, appearance, and mechanical properties of plastic specimens after immersion in chemical reagents.

  • Test Specimens: Standardized specimens of the polymer are prepared.

  • Test Conditions: Specimens are fully immersed in the test chemical for a specified duration and at a controlled temperature.

  • Evaluation: After immersion, the specimens are removed, cleaned, and dried. The following properties are then measured and compared to the properties of unexposed control specimens:

    • Change in Weight: Measured to determine the extent of absorption or extraction of substances.

    • Change in Dimensions: Swelling or shrinkage is quantified.

    • Change in Appearance: Any changes in color, surface texture, or transparency are noted.

    • Change in Mechanical Properties: Tensile strength, elongation at break, and hardness are common properties evaluated to assess degradation.

ISO 1817: Rubber, vulcanized or thermoplastic — Determination of the effect of liquids

This international standard specifies methods for evaluating the resistance of vulcanized or thermoplastic rubbers to the action of liquids by measuring changes in their physical properties.

  • Test Pieces: Standard test pieces of the elastomer are used.

  • Immersion: The test pieces are immersed in the test liquid at a specified temperature and for a predetermined period.

  • Property Measurement: The following properties are measured before and after immersion:

    • Volume Change: Indicates the degree of swelling.

    • Hardness Change: Assesses softening or hardening of the material.

    • Changes in Tensile Stress-Strain Properties: Including tensile strength, elongation at break, and modulus, which provide insight into the degradation of the polymer network.

For sealing applications, specific benchmarks are often recommended. For static applications, a volume change of -5% to +25% may be acceptable, while for dynamic applications, a narrower range of -5% to +10% is often required.[11]

Visualizing Experimental and Logical Workflows

Experimental Workflow for Chemical Resistance Testing

The following diagram illustrates the typical workflow for evaluating the chemical resistance of a polymer according to standardized testing protocols.

G cluster_prep Sample Preparation cluster_exposure Chemical Exposure cluster_post_exposure Post-Exposure Analysis cluster_analysis Data Analysis and Reporting A Prepare Polymer Specimens (e.g., ASTM/ISO standards) B Initial Property Measurement (Weight, Dimensions, Hardness, Tensile Strength) A->B C Immerse Specimens in Chemical Reagent B->C D Control Temperature and Duration C->D E Remove, Clean, and Dry Specimens D->E F Final Property Measurement (Weight, Dimensions, Hardness, Tensile Strength) E->F G Calculate Percentage Change in Properties F->G H Compare with Control Specimens G->H I Report Findings H->I

Caption: Workflow for chemical resistance testing of polymers.

Logical Framework for Polymer Selection Based on Chemical Resistance

This diagram outlines a logical approach for selecting a suitable fluoropolymer for a specific application based on its chemical resistance requirements.

G A Identify Chemical Environment (Acids, Bases, Solvents, etc.) D Consult Chemical Compatibility Charts A->D B Define Operating Conditions (Temperature, Pressure, Concentration) B->D C Determine Critical Performance Requirements (e.g., Sealing, Purity, Mechanical Strength) C->D E Is there a polymer with 'Excellent' or 'Good' rating? D->E F Select Candidate Polymer(s) E->F Yes G Re-evaluate Application or Consider Alternative Materials E->G No H Perform Application-Specific Testing (e.g., Immersion, Swell, Mechanical) F->H I Does the polymer meet performance criteria? H->I J Final Polymer Selection I->J Yes K Return to Candidate Selection I->K No K->F

Caption: Polymer selection guide based on chemical resistance.

References

Comparing the efficacy of different initiators for trifluorovinyl ether polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The polymerization of trifluorovinyl ethers (TFVEs) offers a pathway to novel fluoropolymers with applications ranging from advanced materials to drug delivery systems. The choice of initiator is paramount, as it profoundly influences polymer yield, molecular weight, polydispersity, and ultimately, the material's properties. This guide provides a comparative analysis of different initiator systems for TFVE polymerization, supported by experimental data, to aid in the selection of the most efficacious method for your research needs.

Performance Comparison of Initiator Systems

The efficacy of an initiator for trifluorovinyl ether polymerization is dependent on the desired polymer characteristics and the specific monomer structure. Below is a summary of quantitative data for different initiator systems.

Initiator SystemMonomerPolymerization TypeYield (%)Molar Mass (Mw, g/mol )Polydispersity Index (PDI)Reaction Conditions
Redox Initiator (K2S2O8/FeSO4/NaHSO3)1-[2-(2-ethoxy ethoxy)ethoxy]-1,2,2-trifluoroethene (Et-TFVE)Radical60-7033,8002.6-3.6Aqueous emulsion, 2-30 °C, 2-4 days[1]
Redox Initiator (K2S2O8/FeSO4/NaHSO3)1-(2-phenoxy ethoxy)-1,2,2-trifluoroethene (Ph-TFVE)Radical60-7059,0002.6-3.6Aqueous emulsion, 26-30 °C, 2-4 days[1]
HI/ZnI22-Perfluoro(hexyl)ethyl vinyl etherCationic85-1.34Toluene, 0 °C, 2h
CF3SO3H/(CH3)2S2-Perfluoro(hexyl)ethyl vinyl etherCationic80-1.25CH2Cl2, 0 °C, 2h

Molar mass for the redox-initiated polymers is reported as weight-average molar mass (Mw). PDI for the cationic polymerizations was not explicitly stated in the source but is implied to be controlled.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of polymerization reactions. Below are protocols for radical and cationic polymerization of trifluorovinyl ethers.

1. Radical Polymerization via Aqueous Emulsion

This protocol is adapted from the homopolymerization of novel trifluorovinyl ethers as described in studies by the Shoichet Lab.[1][2]

  • Materials:

    • Trifluorovinyl ether (TFVE) monomer (e.g., Et-TFVE or Ph-TFVE)

    • Deionized water

    • Sodium dodecylsulfate (SDS)

    • Sodium hydrogen phosphate

    • Potassium persulfate (K2S2O8)

    • Ferrous sulfate (FeSO4·7H2O)

    • Sodium bisulfite (NaHSO3)

    • Methanol

    • Concentrated Hydrochloric Acid (HCl)

  • Procedure:

    • To a reaction flask equipped with a magnetic stirrer, add the TFVE monomer, deionized water, sodium dodecylsulfate, and sodium hydrogen phosphate.

    • Purge the mixture with nitrogen for at least 30 minutes to remove dissolved oxygen.

    • In a separate flask, prepare an aqueous solution of potassium persulfate.

    • In another flask, prepare an aqueous solution of ferrous sulfate and sodium bisulfite.

    • To the monomer emulsion, add the potassium persulfate solution, followed by the ferrous sulfate/sodium bisulfite solution to initiate the polymerization.

    • Allow the reaction to proceed at the desired temperature (e.g., 2-30 °C) for 2 to 4 days.[1]

    • Terminate the polymerization by adding the polymer latex to methanol acidified with a small amount of concentrated HCl.

    • Collect the precipitated polymer by vacuum filtration.

    • Purify the polymer by re-dissolving it in a suitable solvent (e.g., chloroform) and re-precipitating in methanol.

    • Dry the final polymer under vacuum to a constant weight.[2]

2. Cationic Polymerization

This protocol is a general procedure for the cationic polymerization of perfluoroalkylethyl vinyl ethers.

  • Materials:

    • 2-Perfluoro(alkyl)ethyl vinyl ether monomer

    • Anhydrous solvent (e.g., toluene or dichloromethane)

    • Initiator system (e.g., HI/ZnI2 or CF3SO3H/(CH3)2S)

    • Methanol/Ammonia solution for quenching

  • Procedure:

    • Under an inert atmosphere (e.g., nitrogen), dissolve the 2-perfluoro(alkyl)ethyl vinyl ether monomer in the anhydrous solvent in a dry reaction flask.

    • Cool the solution to the desired reaction temperature (e.g., 0 °C).

    • Introduce the initiator system. For a two-component system like HI/ZnI2, the components may be added sequentially.

    • Allow the polymerization to proceed for the specified time (e.g., 2 hours).

    • Quench the reaction by adding a solution of methanol/ammonia.

    • Precipitate the polymer by adding the reaction mixture to a non-solvent, such as methanol.

    • Collect the polymer by filtration and dry under vacuum.

Polymerization Mechanisms and Workflows

Understanding the initiation and propagation steps is key to controlling the polymerization process.

Radical Polymerization Initiation

The redox initiation system generates a sulfate radical anion, which then attacks the trifluorovinyl ether monomer to initiate the polymer chain growth.

G cluster_initiation Initiation cluster_propagation Propagation Initiator_Decomposition S₂O₈²⁻ + Fe²⁺ → SO₄⁻• + SO₄²⁻ + Fe³⁺ Radical_Addition SO₄⁻• + CF₂=CFOR → •CF₂-CFOR(SO₄⁻) Initiator_Decomposition->Radical_Addition Sulfate Radical Formation Chain_Growth •CF₂-CFOR(SO₄⁻) + n(CF₂=CFOR) → •(CF₂-CFOR)ₙ-CF₂-CFOR(SO₄⁻) Radical_Addition->Chain_Growth

Radical polymerization initiation and propagation.

Cationic Polymerization Initiation

In cationic polymerization, a proton or a carbocation from the initiator adds to the vinyl ether double bond, creating a new carbocation that propagates the chain.

G cluster_initiation Initiation cluster_propagation Propagation Protonation H⁺ + CF₂=CFOR → HCF₂-C⁺FOR Chain_Growth HCF₂-C⁺FOR + n(CF₂=CFOR) → H-(CF₂-CFOR)ₙ-CF₂-C⁺FOR Protonation->Chain_Growth

Cationic polymerization initiation and propagation.

Anionic Polymerization Considerations

G cluster_initiation Initiation cluster_propagation Propagation Nucleophilic_Attack Nu⁻ + CF₂=CFOR → Nu-CF₂-C⁻FOR Chain_Growth Nu-CF₂-C⁻FOR + n(CF₂=CFOR) → Nu-(CF₂-CFOR)ₙ-CF₂-C⁻FOR Nucleophilic_Attack->Chain_Growth

Proposed anionic polymerization initiation and propagation.

Conclusion

The choice of initiator for trifluorovinyl ether polymerization is a critical decision that dictates the outcome of the synthesis.

  • Redox-initiated radical polymerization in an aqueous emulsion has been demonstrated to be an effective method for producing high molecular weight poly(trifluorovinyl ether)s with moderate to high yields.[1] This method is suitable for a variety of novel TFVE monomers.

  • Cationic polymerization , initiated by systems such as HI/ZnI2 or CF3SO3H/(CH3)2S, offers a controlled approach to the polymerization of perfluoroalkylethyl vinyl ethers, yielding polymers with narrower polydispersity.

  • Anionic polymerization of TFVEs remains an area for further exploration. While theoretically possible, the high reactivity of anionic initiators may lead to challenges that need to be overcome through careful selection of the initiator and reaction conditions.

Researchers should consider the desired polymer characteristics, such as molecular weight and polydispersity, as well as the specific trifluorovinyl ether monomer, when selecting an initiation strategy. The experimental protocols and mechanistic insights provided in this guide serve as a valuable starting point for the successful synthesis and application of these advanced fluoropolymers.

References

Navigating the Synthesis of 2-Bromotetrafluoroethyl Trifluorovinyl Ether: A Comparative Guide to Environmental Impact

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of novel fluorinated compounds like 2-Bromotetrafluoroethyl trifluorovinyl ether presents both opportunities for innovation and significant environmental challenges. This guide offers a comparative assessment of the likely synthesis pathway for this fluorinated ether and explores greener alternatives, providing available data to inform environmentally conscious research and development.

The production of complex fluorinated molecules is often a multi-step process involving reagents and conditions with notable environmental footprints. A thorough evaluation of these factors is crucial for sustainable chemical innovation. This guide will delve into a plausible synthesis route for this compound, analyze the environmental impact of each step, and present alternative, more sustainable methodologies.

Proposed Synthesis Pathway and Environmental Considerations

While a definitive, publicly available synthesis protocol for this compound is not readily found in the literature, a plausible multi-step pathway can be inferred from established organofluorine chemistry. This likely involves the initial formation of a trifluorovinyl ether followed by subsequent modification to introduce the 2-bromotetrafluoroethyl group. A key intermediate in similar syntheses is often derived from the reaction of an alcohol with hexafluoropropene oxide (HFPO).

A potential subsequent conversion of this compound to 2-fluorosulfonyltetrafluoroethyl trifluorovinyl ether has been described in a Russian patent. This process involves reaction with sulfur dioxide and zinc dust, followed by chlorination and fluorination[1]. This downstream reaction provides insight into the potential reactivity and industrial applications of the target molecule.

The following sections will break down the likely synthesis steps and compare them with greener alternatives, presenting available quantitative data where possible.

Table 1: Comparative Analysis of Synthesis Routes for Fluorinated Ethers
Synthesis StepConventional MethodGreener AlternativeYieldEnvironmental Impact of Conventional Method
Ether Formation Williamson Ether Synthesis using a fluorinated alcohol and a halogenated alkane with a strong base (e.g., NaH) in an aprotic solvent (e.g., DMF, THF)[2][3][4][5][6][7].Enzyme-catalyzed etherification; Use of greener solvents like 2-Methyltetrahydrofuran (2-MeTHF) or Cyclopentyl methyl ether (CPME); Phase-transfer catalysis to minimize solvent usage.Varies (can be high for primary halides)Use of hazardous solvents, strong and moisture-sensitive bases, and potential for salt waste generation.
Introduction of Trifluorovinyl Group Thermolysis of sodium or potassium 2-alkoxy-2,3,3,3-tetrafluoropropionates, often derived from hexafluoropropene oxide (HFPO)[4][8].Catalytic transetherification with ethyl vinyl ether[9]; Synthesis from trifluoroethanol and acetylene[1].55-67% (Thermolysis)[8]Use of highly reactive and potentially hazardous HFPO; high-temperature thermolysis requires significant energy input.
Halogenation Direct bromination using elemental bromine at elevated temperatures.Use of N-bromosuccinimide (NBS) as a milder brominating agent; Photobromination to reduce energy consumption.VariesUse of toxic and corrosive elemental bromine; potential for hazardous byproducts.
Sulfonylation (for derivative synthesis) Reaction with SO2 and zinc dust, followed by chlorination[1].Electrochemical methods; Use of safer sulfonylating agents; Catalytic approaches to avoid stoichiometric metal reductants[2][10].71% (for chlorosulfonyl derivative)[1]Use of toxic SO2 gas and heavy metal (zinc) waste generation; Use of hazardous chlorine gas[11][12].
Fluorination (for derivative synthesis) Reaction with alkali metal fluorides (e.g., KF, CsF)[1].Use of safer, non-hygroscopic fluorinating agents like tetrabutylammonium difluorotriphenylstannate or 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride[10]; Use of potassium fluoride with a phase-transfer catalyst.76% (for fluorosulfonyl derivative)[1]Use of corrosive and potentially hazardous fluoride salts; requires anhydrous conditions.

Detailed Methodologies and Environmental Impact Analysis

Step 1: Ether Formation (Williamson Ether Synthesis)

The Williamson ether synthesis is a fundamental and widely used method for preparing ethers[3][4][7]. In the context of our target molecule, this would likely involve the reaction of a trifluorovinyl alcohol with 2-bromo-1,1,1,2-tetrafluoroethane in the presence of a strong base.

Conventional Protocol:

  • A fluorinated alcohol is deprotonated using a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) to form the corresponding alkoxide.

  • The halogenated alkane (e.g., 2-bromo-1,1,1,2-tetrafluoroethane) is then added to the reaction mixture.

  • The alkoxide displaces the halide via an SN2 reaction to form the ether.

  • The reaction is typically stirred at room or elevated temperature until completion.

  • Workup involves quenching the reaction, extraction, and purification by distillation.

Environmental Impact:

  • Solvents: DMF and THF are effective solvents but pose significant environmental and health risks. They are difficult to recycle and can be toxic.

  • Reagents: Sodium hydride is highly reactive and flammable, requiring careful handling. The reaction generates sodium bromide as a salt byproduct, which requires disposal.

  • Energy: The need for anhydrous conditions and potentially elevated temperatures contributes to the energy consumption of the process.

Greener Alternative: The use of greener solvents such as 2-Methyltetrahydrofuran (2-MeTHF), derived from renewable resources, or Cyclopentyl methyl ether (CPME) can significantly reduce the environmental impact. These solvents are more stable and have a better safety profile than THF. Additionally, exploring phase-transfer catalysis could reduce the overall solvent volume required. Biocatalytic approaches, using enzymes like lipases, are also emerging as highly selective and environmentally benign alternatives for ether synthesis, operating under mild conditions.

Step 2: Introduction of the Trifluorovinyl Group

A common method for synthesizing trifluorovinyl ethers involves the thermolysis of salts of 2-alkoxy-2,3,3,3-tetrafluoropropionic acids, which are typically prepared from the corresponding alcohol and hexafluoropropene oxide (HFPO)[4][8].

Conventional Protocol:

  • A fluorinated alcohol is reacted with hexafluoropropene oxide (HFPO) in the presence of a base to form a 2-alkoxy-2,3,3,3-tetrafluoropropionate salt.

  • This salt is then subjected to high-temperature pyrolysis (thermolysis), often under vacuum, to eliminate CO2 and a metal fluoride, yielding the trifluorovinyl ether.

Environmental Impact:

  • Reagents: Hexafluoropropylene oxide (HFPO) is a highly reactive and potentially hazardous epoxide. Its use as a replacement for PFOA has raised concerns about its own environmental persistence and potential toxicity[13][14][15][16]. It is known to be a colorless, odorless gas that is shipped as a liquefied gas and can cause frostbite on contact[17].

  • Energy: The high temperatures required for thermolysis (typically >200 °C) result in significant energy consumption.

  • Byproducts: The reaction generates inorganic salt byproducts that require disposal.

Greener Alternative: Alternative routes to trifluorovinyl ethers include the reaction of trifluoroethanol with acetylene, which avoids the use of HFPO[1]. Another promising green approach is the palladium-catalyzed transetherification of alcohols with ethyl vinyl ether, which can proceed under milder conditions[9].

Step 3: Sulfonylation and Halogenation (for Derivative Synthesis)

As detailed in Russian patent RU2475477C1, this compound can be converted to a sulfonyl fluoride derivative[1]. This process highlights the potential for further functionalization and the associated environmental impacts.

Conventional Protocol:

  • This compound is reacted with sulfur dioxide (SO2) in the presence of zinc dust in a polar aprotic solvent.

  • The resulting intermediate is then chlorinated with gaseous chlorine to form 2-chlorosulfonyltetrafluoroethyl trifluorovinyl ether.

  • This intermediate is subsequently fluorinated using an alkali metal fluoride to yield the final sulfonyl fluoride product.

Environmental Impact:

  • Reagents:

    • Sulfur Dioxide (SO2): A toxic and corrosive gas that is a major air pollutant and a precursor to acid rain[9][17][18][19][20]. Its use requires stringent containment and scrubbing procedures.

    • Zinc Dust: The use of stoichiometric zinc results in the generation of zinc-containing waste streams, which can be toxic to aquatic life[16][21]. While zinc is a naturally occurring element, elevated concentrations in the environment are a concern[5][21].

    • Chlorine Gas: A highly toxic and corrosive gas that poses significant safety and environmental hazards[12]. The chlorination of organic compounds can also lead to the formation of persistent and toxic chlorinated byproducts[22][23].

  • Waste: The process generates significant amounts of inorganic salt waste and potentially unreacted heavy metals.

Greener Alternative:

  • Sulfonylation: Exploring electrochemical methods for sulfonylation could eliminate the need for metallic reducing agents like zinc. Alternatively, the use of safer sulfonylating agents could be investigated. Recent advances in "click chemistry" have led to the development of greener methods for synthesizing sulfonyl fluorides from thiols and disulfides using potassium fluoride, avoiding highly toxic reagents like SO2F2 gas[2][10].

  • Halogenation: The use of N-halosuccinimides (NCS, NBS) can be a milder and more selective alternative to using elemental halogens.

  • Fluorination: Safer and more manageable fluorinating agents are available, such as 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride (FLUOLEAD™), which is a crystalline solid with high thermal stability and is easier to handle than many traditional fluorinating agents[10].

Logical Workflow for Environmental Impact Assessment

To systematically assess the environmental impact of a synthesis pathway, a logical workflow can be employed. This involves identifying the key inputs and outputs of each reaction step and evaluating their potential environmental consequences.

Environmental_Impact_Assessment cluster_synthesis Synthesis Pathway cluster_impact Environmental Impact Assessment Start Starting Materials Step1 Ether Formation Start->Step1 Step2 Trifluorovinylation Step1->Step2 Reagents Reagent Toxicity & Hazard Step1->Reagents Solvents Solvent Use & Waste Step1->Solvents Step3 Halogenation/ Sulfonylation Step2->Step3 Step2->Reagents Energy Energy Consumption Step2->Energy Product Final Product Step3->Product Step3->Reagents Byproducts Byproduct & Waste Generation Step3->Byproducts LCA Life Cycle Assessment Reagents->LCA Solvents->LCA Energy->LCA Byproducts->LCA LCA->Product Informs Sustainable Product Development

Caption: Logical workflow for assessing the environmental impact of a chemical synthesis.

Signaling Pathway for Green Chemistry Implementation

The transition towards more sustainable chemical synthesis can be visualized as a signaling pathway, where the initial stimulus (the need for a new molecule) triggers a cascade of decisions aimed at minimizing environmental impact.

Green_Chemistry_Pathway cluster_design Synthesis Design Phase cluster_optimization Process Optimization Phase cluster_outcome Outcome Molecule Target Molecule: 2-Bromotetrafluoroethyl Trifluorovinyl Ether Retro Retrosynthetic Analysis Molecule->Retro Route_Select Route Selection Retro->Route_Select Green_Reagents Select Greener Reagents Route_Select->Green_Reagents Green_Solvents Select Greener Solvents Route_Select->Green_Solvents Energy_Min Minimize Energy Consumption Route_Select->Energy_Min Waste_Red Reduce Waste (Atom Economy) Route_Select->Waste_Red Sustainable_Process Sustainable Synthesis Process Green_Reagents->Sustainable_Process Green_Solvents->Sustainable_Process Energy_Min->Sustainable_Process Waste_Red->Sustainable_Process

Caption: Decision-making pathway for implementing green chemistry principles in synthesis.

Conclusion

The synthesis of this compound, while not explicitly detailed in readily available literature, likely involves established yet environmentally impactful chemical transformations. The use of hazardous reagents such as hexafluoropropene oxide, sulfur dioxide, and chlorine gas, along with traditional organic solvents, presents significant challenges to sustainable production.

However, the field of green chemistry offers a growing number of viable alternatives. By prioritizing the use of safer reagents and solvents, optimizing reaction conditions to reduce energy consumption, and designing processes with high atom economy, the environmental impact of synthesizing this and other novel fluorinated compounds can be substantially mitigated. For researchers and drug development professionals, a proactive consideration of these green chemistry principles from the initial stages of synthesis design is not only an ethical imperative but also a strategic advantage in an increasingly environmentally conscious world. Further research into developing and quantifying the environmental benefits of these greener alternatives is essential for the continued advancement of sustainable chemical manufacturing.

References

Economic Analysis of 2-Bromotetrafluoroethyl Trifluorovinyl Ether in Industrial Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of advanced materials in high-performance industrial applications hinges on a careful balance of performance, longevity, and cost. 2-Bromotetrafluoroethyl trifluorovinyl ether stands out as a specialty fluorinated monomer with significant potential in the synthesis of advanced polymers and as a key intermediate in the pharmaceutical industry. Its unique chemical structure, combining a trifluorovinyl ether group with a bromotetrafluoroethyl chain, offers a versatile platform for creating materials with exceptional properties.

This guide provides an economic and performance comparison of materials derived from this compound and their alternatives in key industrial sectors. Due to the specialized nature of this monomer, direct, large-scale economic data is not publicly available. Therefore, this analysis is based on the well-documented properties of fluoropolymers in similar applications, supplemented by available lab-scale pricing and techno-economic studies of related materials.

High-Performance Coatings

Fluoropolymer coatings are renowned for their durability, chemical inertness, and resistance to UV radiation and extreme temperatures.[1][2] These properties make them ideal for applications in architecture, aerospace, and industrial equipment protection.[1][2][3] Polymers synthesized from this compound are expected to exhibit these hallmark characteristics. A primary competitor in this space is polyurethane coatings.

Table 1: Comparison of Fluoropolymer vs. Polyurethane Coatings

FeatureFluoropolymer Coatings (Derived from monomers like this compound)Polyurethane Coatings
UV Resistance Superior; resists photodegradation, minimal fading or chalking.[2]Good, but will degrade over time with sun exposure.[2]
Chemical Resistance Exceptional resistance to a wide range of chemicals, acids, and bases.[2]Excellent resistance to many chemicals.[2]
Expected Service Life 20-30+ years.[2]10-15 years.[2]
Initial Material Cost Higher.[1][2]Lower.[2]
Lifecycle Cost Lower due to reduced need for recoating and maintenance.[2]Higher due to more frequent maintenance and reapplication.[2]
Non-stick Properties Excellent, leading to surfaces that stay cleaner.[1][2]Moderate.

Proton Exchange Membrane Fuel Cells (PEMFCs)

Fluorinated polymers are the gold standard for proton exchange membranes in fuel cells due to their required chemical and thermal stability in the harsh operating environment of a fuel cell.[4][5][6] Perfluorosulfonic acid (PFSA) membranes, such as Nafion®, are widely used.[5] Monomers like this compound can be functionalized to create ionomers for PEMFCs, offering an alternative to established materials. The primary alternatives are other fluorinated polymers and emerging non-fluorinated or partially fluorinated polymers.

Table 2: Comparison of Materials for Proton Exchange Membranes

Membrane TypeKey AdvantagesKey DisadvantagesRelative Cost
Perfluorinated Polymers (e.g., from this compound-derived ionomers) High proton conductivity, excellent chemical and thermal stability, long durability.[4][5]High material cost, complex synthesis.[3][4]High
Partially Fluorinated Polymers Good mechanical stability, potentially lower cost than perfluorinated polymers.[7]May have lower chemical stability and performance compared to fully fluorinated counterparts.Moderate to High
Non-Fluorinated Polymers (e.g., Sulfonated Polysulfones) Significantly lower material cost.[6]Lower proton conductivity, reduced chemical and thermal stability, shorter lifespan.[6]Low

The high initial cost of fluorinated materials in PEMFCs is a significant factor, but the long-term performance and durability often justify the investment, especially as production scales up, which is projected to dramatically reduce costs.[8]

Pharmaceutical Intermediates

The introduction of fluorine into drug molecules is a widely used strategy in medicinal chemistry to enhance a compound's metabolic stability, bioavailability, and binding affinity.[9][10] Fluorinated intermediates, such as those that could be synthesized from this compound, are critical building blocks for these advanced pharmaceuticals.[9][11] The economic viability in this sector is driven by the efficiency of the synthesis and the value of the final drug product.

Table 3: Economic Considerations for Fluorinated Pharmaceutical Intermediates

FactorDescriptionEconomic Impact
Synthesis Complexity The synthesis of complex fluorinated molecules can be challenging and require specialized reagents and conditions.Can lead to higher manufacturing costs.
Process Efficiency Advancements in fluorination chemistry and the adoption of continuous manufacturing can improve yields and reduce costs.[11]Higher efficiency directly translates to lower cost of goods.
Final Drug Product Value The enhanced properties of fluorinated drugs can lead to more effective treatments, commanding a higher market value.The high value of the final product can justify the use of expensive intermediates.
Green Chemistry A growing focus on environmentally friendly fluorination methods can reduce waste and associated disposal costs.[12]Can lead to long-term cost savings and improved regulatory compliance.

Experimental Protocols

To facilitate comparative analysis, a representative experimental protocol for evaluating the performance of a proton exchange membrane in a fuel cell is provided below. This is a generalized procedure, and specific parameters would need to be optimized for membranes synthesized from this compound.

Protocol: Evaluation of a Novel Proton Exchange Membrane for PEMFCs

  • Membrane Electrode Assembly (MEA) Fabrication:

    • Prepare a catalyst ink by ultrasonically dispersing a platinum-on-carbon catalyst in a solution of a perfluorosulfonic acid ionomer (e.g., Nafion®) and appropriate solvents.

    • Apply the catalyst ink onto a gas diffusion layer (GDL) to form the anode and cathode.

    • Place the novel proton exchange membrane between the anode and cathode and hot-press the assembly at a specified temperature and pressure to form the MEA.

  • Single-Cell Fuel Cell Assembly:

    • Install the MEA into a single-cell fuel cell test fixture with serpentine flow field plates.

    • Ensure proper torque on the assembly bolts to achieve a uniform sealing pressure.[13]

  • Electrochemical Performance Testing:

    • Connect the fuel cell to a test station capable of controlling gas flow rates, temperature, and humidity, and measuring electrical output.

    • Humidify hydrogen and air (or oxygen) to the desired relative humidity and supply them to the anode and cathode, respectively.

    • Maintain the cell at a constant operating temperature (e.g., 80°C).[13]

    • Record polarization curves by varying the current density and measuring the corresponding cell voltage.

    • Calculate the power density from the polarization data.

    • Perform electrochemical impedance spectroscopy (EIS) to determine the membrane's ionic conductivity and other internal resistances.

  • Durability Testing:

    • Subject the MEA to accelerated stress tests, such as voltage cycling or prolonged operation at open-circuit voltage, to assess its chemical and mechanical stability over time.

    • Monitor the change in performance metrics (e.g., polarization curve, ionic conductivity) throughout the durability test.

Visualization of Material Selection Workflow

The decision to use a high-performance monomer like this compound involves a complex interplay of factors. The following diagram illustrates a logical workflow for this selection process.

MaterialSelectionWorkflow start Define Application Requirements (e.g., chemical resistance, temperature stability) is_harsh Is the operating environment harsh? start->is_harsh conventional_polymer Consider Conventional Polymers (e.g., Polyurethane, Polysulfone) is_harsh->conventional_polymer No fluoropolymer Evaluate Fluoropolymers is_harsh->fluoropolymer Yes cost_analysis Perform Lifecycle Cost Analysis conventional_polymer->cost_analysis initial_cost_constraint Are initial costs the primary constraint? fluoropolymer->initial_cost_constraint select_conventional Select Conventional Polymer cost_analysis->select_conventional Conventional is more cost-effective select_fluoropolymer Select Fluoropolymer cost_analysis->select_fluoropolymer Fluoropolymer offers better long-term value initial_cost_constraint->conventional_polymer Yes specialty_monomer Consider Specialty Fluorinated Monomers (e.g., this compound) for tailored properties initial_cost_constraint->specialty_monomer No specialty_monomer->cost_analysis

Caption: Decision workflow for polymer selection in demanding applications.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2-Bromotetrafluoroethyl Trifluorovinyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides essential, step-by-step procedures for the proper disposal of 2-Bromotetrafluoroethyl trifluorovinyl ether, a compound requiring careful handling due to its potential hazards. Adherence to these protocols is critical for researchers, scientists, and drug development professionals.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the inherent hazards associated with this compound. This substance is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[1][2]

Key Safety Information:

Hazard ClassificationPrecautionary Measures
Acute Toxicity (Oral), Category 4[1]Do not eat, drink, or smoke when using this product.[1] If swallowed, seek immediate medical attention.[3]
Skin Corrosion/Irritation, Category 2[1]Avoid contact with skin.[3] If on skin, wash with plenty of water.[2]
Serious Eye Damage/Eye Irritation, Category 2[1]Avoid contact with eyes.[3] If in eyes, rinse cautiously with water for several minutes.[2]
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation), Category 3[1]Use only outdoors or in a well-ventilated area. Avoid breathing mist/vapors/spray.[1]

II. Step-by-Step Disposal Protocol

The disposal of this compound must be conducted as hazardous waste. Improper disposal, such as drain disposal, is not a safe or compliant practice.[4]

1. Waste Identification and Segregation:

  • Clearly label the waste container as "Hazardous Waste: this compound".

  • Ensure the original container is used for disposal if possible, with the label intact.[5]

  • Do not mix this waste with other chemical waste streams unless compatibility has been verified.[6]

2. Container Management:

  • Collect the waste in a sturdy, leak-proof, and chemically compatible container.[6]

  • Keep the container tightly sealed when not in use to prevent the release of vapors.[7]

  • Store the waste container in a designated, well-ventilated, and cool area, away from heat and sources of ignition.[8]

3. Peroxide Formation Risk (General for Ethers):

  • Ethers as a chemical class have the potential to form explosive peroxides over time, especially when exposed to air and light.[6][9]

  • It is crucial to date the container upon receipt and upon opening.[6][9]

  • While specific data for this compound is not available, it is best practice to manage it with the same caution as other peroxide-forming ethers.

  • Dispose of opened containers within a limited timeframe (e.g., 3-6 months) to minimize peroxide risk.[4][7][9]

4. Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[5]

  • Provide the full chemical name and any available safety data sheet (SDS) to the disposal service.

5. Spill and Contaminated Material Disposal:

  • In the event of a spill, contain and absorb the material with inert substances like sand, earth, or vermiculite.[1]

  • Collect the spilled material and absorbent into a suitable, labeled container for hazardous waste disposal.[1][5]

  • All materials used for spill cleanup should also be treated as hazardous waste.[9]

III. Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Start: Identify Waste Chemical B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste: Use a Labeled, Compatible Container B->C D Check for Peroxide Formation Risk (Date Container) C->D E Store Waste Container Securely (Sealed, Ventilated Area) D->E F Contact EHS or Licensed Hazardous Waste Contractor E->F G Arrange for Professional Disposal F->G H End: Waste Properly Disposed G->H

Disposal Workflow for this compound

IV. Experimental Protocols Cited

The disposal procedures outlined are based on established safety protocols for handling hazardous chemicals and ethers in a laboratory setting. Specific experimental protocols for the disposal of this compound are not detailed in publicly available literature; however, the principles of safe hazardous waste management are universally applicable. The core methodology involves containment, segregation, clear labeling, and transfer to a certified hazardous waste management facility. For peroxide-forming ethers, periodic testing using peroxide test strips is a common experimental procedure to assess the hazard before handling or disposal.[7]

References

Personal protective equipment for handling 2-Bromotetrafluoroethyl trifluorovinyl ether

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Bromotetrafluoroethyl trifluorovinyl ether. Adherence to these procedures is vital for ensuring laboratory safety and minimizing risk.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1][2] Understanding its specific dangers is the first step toward safe handling. The primary hazards include irritation to the skin, eyes, and respiratory system, and it is harmful if swallowed.[1][2][3]

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation[1][2]
Serious Eye Irritation2H319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[2][3]
Acute Toxicity (Oral)4H302: Harmful if swallowed[2]

A "Warning" signal word is associated with this chemical.[1]

Personal Protective Equipment (PPE)

The appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound to prevent exposure.[1] The recommended PPE is detailed below.

Table 2: Recommended Personal Protective Equipment

Body PartPPE TypeSpecifications and Rationale
Eyes/Face Safety Goggles & Face ShieldChemical splash goggles are mandatory to protect against splashes.[4] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[4][5]
Hands Chemical-Resistant GlovesWear compatible chemical-resistant gloves.[3] Nitrile or neoprene gloves are generally preferred for laboratory settings, but glove compatibility should be confirmed with the manufacturer's data.[6] Gloves must be inspected before use and replaced immediately if contaminated or damaged.
Body Laboratory Coat / Chemical Protective ClothingA standard laboratory coat is required for all lab work.[4] For tasks with a higher risk of splashing or exposure, flame-retardant and antistatic protective clothing should be considered.
Respiratory NIOSH/MSHA Approved RespiratorWork should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] If engineering controls are insufficient or during a spill, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors should be used.[3]

Operational Plan: Safe Handling Protocol

A systematic approach to handling this chemical is essential. The following step-by-step protocol outlines the procedures for safe use from preparation to cleanup.

1. Engineering Controls and Pre-Operational Checks

  • Ventilation: Always handle this compound in a well-ventilated area.[1] A certified chemical fume hood is the preferred engineering control.

  • Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[3]

  • Ignition Sources: Remove all potential sources of ignition, such as open flames, sparks, and hot surfaces, from the handling area.[1][7] Use spark-proof tools and explosion-proof equipment.[1]

  • Container Inspection: Before use, inspect the chemical's container for any signs of damage or leaks. Ensure the container is kept tightly closed when not in use.[8]

2. Handling Procedure

  • Personal Protective Equipment: Don the appropriate PPE as detailed in Table 2 before handling the chemical.

  • Dispensing: When transferring the chemical, ground and bond the container and receiving equipment to prevent static discharge. Avoid generating aerosols or mists.[1]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes, and to prevent inhalation of vapors.[1]

  • Hygiene: Do not eat, drink, or smoke in the area where the chemical is handled.

3. Post-Handling: Decontamination and Cleanup

  • Hand Washing: Wash hands and any exposed skin thoroughly with soap and water after handling.[1]

  • Decontamination: Decontaminate all work surfaces and equipment after use.

  • PPE Removal: Remove contaminated clothing and PPE carefully to avoid cross-contamination. Contaminated clothing should be laundered separately before reuse.[8]

  • Spill Response: In the event of a spill, evacuate the area and alert the appropriate safety personnel.[8] Contain the spill with an inert absorbent material (e.g., sand, vermiculite) and collect it into a suitable, labeled container for disposal.[8]

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection

  • Containers: Collect all waste, including unused chemical and contaminated materials (e.g., gloves, absorbent pads), in a designated, properly labeled, and sealed hazardous waste container.[1][8] Do not mix with other waste streams.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.

2. Waste Storage

  • Location: Store the waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.

  • Container Integrity: Ensure the waste container remains closed and is not leaking.[9]

3. Final Disposal

  • Authorized Disposal: Dispose of the hazardous waste through an approved and licensed waste disposal contractor.[8] Adhere to all local, state, and federal regulations for hazardous waste disposal.[8]

  • Container Treatment: Empty containers should be treated as hazardous waste unless properly decontaminated.

Below is a workflow diagram illustrating the key steps for the proper disposal of this compound.

G cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal A Identify Waste (Chemical, Contaminated PPE, Absorbent Materials) B Segregate Waste (Do not mix with other waste streams) A->B C Place in a Labeled, Sealed Hazardous Waste Container B->C D Store in Designated Secure Waste Area C->D Transfer to Storage E Ensure Proper Ventilation and Segregation D->E F Arrange for Pickup by Licensed Waste Contractor E->F Schedule Disposal G Complete Waste Manifest Documentation F->G H Confirm Disposal at Approved Facility G->H

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.